Asymmetric Synthesis of Methyl (3S)-3-Amino-3-(4-phenylphenyl)propanoate: A Technical Guide
Executive Summary & Strategic Overview Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate—frequently referred to as methyl (S)-3-amino-3-(biphenyl-4-yl)propanoate—is a highly valuable -aryl- -amino acid derivative. Molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate—frequently referred to as methyl (S)-3-amino-3-(biphenyl-4-yl)propanoate—is a highly valuable
-aryl--amino acid derivative. Molecules harboring this motif serve as privileged chiral building blocks in medicinal chemistry, particularly in the development of peptidomimetics and advanced therapeutics such as neutral endopeptidase (NEP) inhibitors. Because the biological efficacy of these compounds is strictly dependent on their three-dimensional conformation, their synthesis demands robust, scalable, and highly enantioselective methodologies[1].
This whitepaper details a self-validating, three-step synthetic protocol utilizing the Ellman chiral auxiliary approach. By leveraging (R)-tert-butanesulfinamide, we can achieve absolute stereocontrol during the critical carbon-carbon bond-forming event, ensuring the reliable installation of the (3S) stereocenter[2].
Retrosynthetic Strategy & Mechanistic Rationale
The most reliable approach for the asymmetric synthesis of acyclic
-amino acids is the Mannich-type addition of ester enolates to chiral -sulfinyl imines[2].
Imine Condensation: The sequence begins with the condensation of biphenyl-4-carboxaldehyde and (R)-tert-butanesulfinamide. Titanium(IV) ethoxide (
) is employed not merely as a Lewis acid to activate the carbonyl, but crucially as a water scavenger to drive the equilibrium toward the imine.
Diastereoselective Mannich Addition: The core C–C bond formation utilizes the lithium enolate of methyl acetate. The causality of the stereochemical outcome lies in a highly ordered, six-membered Zimmerman-Traxler-type transition state. The lithium cation coordinates to both the enolate oxygen and the sulfinyl oxygen. The bulky tert-butyl group of the (R)-auxiliary occupies an equatorial position, effectively shielding the Si-face of the imine. Consequently, nucleophilic attack is restricted to the Re-face, exclusively yielding the (3S) configuration.
Deprotection: The sulfinyl group is highly acid-labile. A controlled acidic methanolysis cleaves the auxiliary while preserving the methyl ester, yielding the target molecule as a stable hydrochloride salt.
Figure 1: Three-step asymmetric synthesis workflow for methyl (3S)-3-amino-3-(biphenyl-4-yl)propanoate.
Figure 2: Mechanistic rationale for diastereoselective enolate addition via transition state.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (R)-N-(Biphenyl-4-ylmethylene)-2-methylpropane-2-sulfinamide
Dissolve the aldehyde and sulfinamide in anhydrous THF under an argon atmosphere.
Add
dropwise at room temperature. Stir the reaction for 12 hours.
Quench & Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.
Causality & Self-Validation: Quenching with brine rapidly hydrolyzes the titanium species into a dense, gelatinous titanium dioxide (
) precipitate. Vigorous stirring prevents the trapping of the product within the matrix. The suspension must be filtered through a thick pad of Celite to avoid intractable emulsions during extraction. The product is validated via NMR by observing the distinct imine proton singlet at ~8.6 ppm.
Step 2: Synthesis of Methyl (3S)-3-((R)-1,1-dimethylethylsulfinamido)-3-(biphenyl-4-yl)propanoate
Objective: Diastereoselective carbon-carbon bond formation.
Cool a solution of diisopropylamine in THF to -78 °C. Add n-BuLi dropwise to form LDA. Stir for 30 minutes.
Add methyl acetate dropwise. Stir at -78 °C for 30 minutes to ensure complete enolization.
Add a solution of the (R)-sulfinyl imine in THF (10 mL) dropwise down the side of the flask to pre-cool the solution before it hits the enolate pool.
Stir at -78 °C for 3 hours, then quench cold with saturated aqueous
.
Causality & Self-Validation: The strict maintenance of internal temperature
-70 °C is non-negotiable. Temperature spikes lead to enolate decomposition and a breakdown of the Zimmerman-Traxler transition state, drastically reducing diastereomeric excess (de). Success is self-validated by analyzing the crude NMR; the presence of a single tert-butyl singlet (~1.2 ppm) confirms a de >95%.
Step 3: Synthesis of Methyl (3S)-3-amino-3-(biphenyl-4-yl)propanoate Hydrochloride
Add 4M HCl in dioxane dropwise at room temperature. Stir for 2 hours.
Concentrate the reaction mixture in vacuo. Triturate the resulting solid with cold diethyl ether and filter to collect the pure hydrochloride salt.
Causality & Self-Validation: Anhydrous conditions (using HCl in dioxane rather than aqueous HCl) and methanol as a solvent are chosen to strictly prevent unwanted hydrolysis of the methyl ester to the carboxylic acid. The reaction is complete when TLC shows the disappearance of the starting material, and
NMR confirms the complete loss of the 9-proton tert-butyl singlet.
Quantitative Data & Analytical Validation
To ensure batch-to-batch reproducibility, the following analytical benchmarks must be met at each synthetic stage.
Step
Intermediate
Expected Yield (%)
Purity / Stereocontrol
Key Analytical Marker ( NMR)
1
(R)-Sulfinyl Imine
85 – 92%
>98% purity
Imine CH (s, ~8.6 ppm)
2
N-Sulfinyl -Amino Ester
78 – 85%
>95% de
t-Bu group (s, ~1.2 ppm)
3
Target -Amino Ester HCl
90 – 95%
>99% ee
Disappearance of t-Bu peak; broad
References
Title: Synthesis and applications of tert-butanesulfinamide
Source: Chemical Reviews
URL: [Link]
Title: Recent advances in the c
-amino acids
Source: Chemical Society Reviews
URL: [Link]
Title: The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrog
-Amino Acids
Source: The Journal of Organic Chemistry
URL: [Link]
A Technical Guide to the Asymmetric Synthesis of 3-Amino-3-(4-biphenyl)propanoic Acid Methyl Ester
Abstract This technical guide provides an in-depth analysis of methodologies for the asymmetric synthesis of methyl 3-amino-3-(4-biphenyl)propanoate, a chiral β-amino ester of significant interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of methodologies for the asymmetric synthesis of methyl 3-amino-3-(4-biphenyl)propanoate, a chiral β-amino ester of significant interest in medicinal chemistry. Chiral β-amino acids and their derivatives are crucial structural motifs in numerous pharmaceuticals and biologically active compounds.[1][2] This document details and contrasts two primary synthetic strategies: a robust chiral auxiliary-mediated approach and a modern, atom-economical catalytic asymmetric conjugate addition. Each section offers a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and quantitative data to guide researchers and drug development professionals in selecting and implementing the optimal synthetic route.
Introduction: The Significance of Chiral β-Aryl-β-Amino Esters
Chiral β-amino acids are not only vital building blocks for peptidomimetics and natural products but also serve as precursors to a wide array of pharmaceuticals.[1] The 3-amino-3-arylpropanoate scaffold, in particular, is a privileged structure found in compounds with diverse pharmacological activities. The biphenyl substituent at the β-position introduces unique steric and electronic properties, making the target molecule, methyl 3-amino-3-(4-biphenyl)propanoate, a valuable intermediate for drug discovery programs.
The primary challenge in synthesizing such molecules lies in the precise control of the stereocenter at the C3 position. Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore essential. This guide explores proven methodologies to achieve high enantiopurity, focusing on both classic and contemporary approaches.
One of the most reliable methods for establishing stereocenters is the use of a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into the substrate, which directs a subsequent reaction to proceed with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product. The Myers' pseudoephedrine auxiliary is an excellent choice for the conjugate addition of amines due to its high stereodirecting ability and straightforward removal.[3]
Rationale and Mechanistic Insight
The core of this approach is the diastereoselective aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from (+)-(1R,2R)-pseudoephedrine. The pseudoephedrine moiety serves two key purposes:
Stereochemical Control: The chiral scaffold, particularly the C1-methyl and C2-hydroxyl groups, effectively shields one face of the enamide system. The lithium cation chelates to both the amide carbonyl and the C2-hydroxyl oxygen, creating a rigid, planar five-membered ring. This conformation forces the biphenyl-substituted vinyl group to orient away from the bulky pseudoephedrine backbone, exposing one face of the double bond to nucleophilic attack.
Activation: The amide functionality activates the conjugated system for nucleophilic addition.
The addition of a lithium amide, such as lithium N-benzyl-N-(α-methylbenzyl)amide, proceeds via a highly organized transition state, leading to the formation of the desired diastereomer in high excess. Subsequent removal of the auxiliary by acidic hydrolysis yields the target β-amino ester.
Comprehensive Characterization Guide for Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
Executive Summary Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (also designated as methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate) is a highly specialized chiral -amino acid derivative ()[1]. In modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (also designated as methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate) is a highly specialized chiral
-amino acid derivative ()[1]. In modern drug discovery, chiral -amino esters are foundational building blocks for synthesizing peptidomimetics and active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors and neprilysin inhibitors ()[2].
Because the biological efficacy of these downstream APIs is inextricably linked to their stereochemistry, the rigorous characterization of this intermediate—confirming its structural connectivity, molecular mass, and enantiomeric purity—is a critical quality attribute (CQA). This whitepaper provides an in-depth, self-validating analytical framework for the complete characterization of this molecule.
Fig 1. Multi-modal analytical workflow for the characterization of the chiral beta-amino ester.
Physicochemical & Structural Profile
Before initiating instrumental analysis, it is necessary to establish the theoretical physicochemical baseline of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to confirm the covalent connectivity of the
-amino ester backbone and the biphenyl moiety. The chiral center at C3 (the -carbon) fundamentally breaks the local symmetry of the molecule. Consequently, the two protons on the adjacent C2 (-carbon) are diastereotopic .
Even in an achiral solvent like
, these -protons reside in different magnetic environments. They will couple with each other (geminal coupling, Hz) and with the -proton (vicinal coupling, Hz), resulting in two distinct doublet of doublets (dd). The biphenyl moiety provides a strong anisotropic deshielding effect, pushing the nine aromatic protons into a complex multiplet in the 7.2–7.6 ppm range. The methyl ester appears as a sharp, uncoupled singlet at approximately 3.6 ppm.
Self-Validating NMR Protocol
To ensure the data is structurally authoritative, the NMR protocol must validate its own chemical shift referencing and magnetic homogeneity.
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).
System Suitability (The Validation Step) : Lock onto the deuterium signal of
. Execute automated gradient shimming. Validation Check: The system is only deemed suitable for acquisition if the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz, proving absolute magnetic field homogeneity.
Acquisition : Acquire a standard
spectrum (16 scans, relaxation delay 1.0s) and a spectrum (512 scans).
Referencing : Strictly reference the TMS peak to 0.00 ppm. The chemical shifts of the diastereotopic
-protons and the methyl ester singlet serve as internal structural confirmations.
Molecular Mass & Fragmentation Logic (HRMS-ESI)
Ionization and Fragmentation Causality
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is utilized to confirm the exact monoisotopic mass. In ESI+ mode, the primary amine is readily protonated, yielding the
precursor ion at m/z 256.13.
Upon collision-induced dissociation (CID) in MS/MS mode, the molecule undergoes predictable, thermodynamically driven fragmentation. The primary fragmentation pathway is the neutral loss of ammonia (
Da) from the protonated amine. This loss is highly favorable because it leaves behind a stable benzylic/allylic carbocation that is heavily resonance-stabilized by the adjacent biphenyl system. A secondary pathway involves the loss of methanol ( Da) from the methyl ester terminus.
Calibration : Infuse a standard tuning mix (e.g., sodium formate clusters) to calibrate the Time-of-Flight (TOF) mass analyzer. Validation Check: Mass accuracy must be within
5 ppm of theoretical values.
Sample Infusion : Inject a 1
g/mL solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid. The formic acid ensures complete protonation of the primary amine.
Data Acquisition : Isolate the m/z 256.13 precursor ion and apply a collision energy (CE) ramp (10-30 eV) to map the fragmentation causality described above.
Stereochemical Validation via Chiral HPLC
Mechanistic Causality of Chiral Resolution
The determination of enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for validating the stereochemical outcome of asymmetric syntheses ()[3]. Optical purity is synonymous with enantiomeric excess, and baseline resolution of enantiomers is an absolute prerequisite for accurate quantification ()[4].
The separation is driven by a polysaccharide-based Chiral Stationary Phase (CSP), such as Amylose tris(3,5-dimethylphenylcarbamate). Enantiomeric resolution occurs due to the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the polymer. The biphenyl group engages in
stacking with the phenyl rings of the CSP, while the primary amine and ester carbonyl act as hydrogen bond donors/acceptors. Because the (3S) and (3R) enantiomers possess different spatial geometries, one will achieve a structurally tighter, lower-energy complex with the CSP, resulting in differential partitioning and a longer retention time.
Fig 3. Mechanistic pathway of enantiomeric resolution via transient diastereomeric complexes.
Self-Validating Chiral HPLC Protocol
Mobile Phase Preparation : Formulate a normal-phase isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
Causality of DEA: Diethylamine (DEA) is a critical basic modifier. It masks residual acidic silanols on the silica support, preventing secondary ion-exchange interactions that would otherwise cause severe peak tailing for the primary amine.
Racemate Validation (The Validation Step) : Inject a 1 mg/mL solution of a 50:50 racemic mixture of methyl 3-amino-3-(4-phenylphenyl)propanoate.
Validation Check: The analytical method is only validated if the resolution factor (
) between the (3R) and (3S) peaks is (baseline resolution). If , the isopropanol ratio must be adjusted.
Sample Analysis : Inject the enantioenriched (3S) sample. Integrate the peak areas.
Quantification : Calculate the enantiomeric excess using the formula:
References
RSC Publishing . "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation". Available at:[Link]
Google Patents. "WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts".
Google Patents. "WO2005097733A1 - Process for the preparation of enantiomerically enriched beta amino acid derivatives".
Characterization of Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate: A Spectroscopic Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate. As a chiral, non-natural amino acid ester, this compound holds significant i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate. As a chiral, non-natural amino acid ester, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document is intended to serve as a practical resource for scientists involved in the synthesis and characterization of this and structurally related molecules. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and providing standardized protocols for data acquisition.
Molecular Structure and Expected Spectroscopic Behavior
The structure of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, presented below, features several key functional groups that will give rise to distinct spectroscopic signatures: a biphenyl moiety, a chiral center with a primary amine, a methylene group, and a methyl ester. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be complex, particularly in the aromatic region due to the biphenyl system. The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
Aromatic (C₆H₅)
7.30 - 7.60
Multiplet
-
The five protons of the terminal phenyl ring will exhibit a complex multiplet.
Aromatic (C₆H₄)
7.50 - 7.70
Multiplet
-
The four protons on the substituted phenyl ring will appear as a set of overlapping doublets, typical of a para-substituted system.
CH-NH₂
~4.50
Triplet
~7.5
The chemical shift is influenced by the electron-withdrawing phenyl group and the amino group. The multiplicity arises from coupling to the adjacent CH₂ group.
O-CH₃
~3.70
Singlet
-
The three protons of the methyl ester are chemically equivalent and do not couple with other protons.
CH₂
~2.80
Doublet of doublets
~15.0, ~7.5
These diastereotopic protons will show geminal coupling and coupling to the adjacent chiral center, resulting in a complex splitting pattern.
NH₂
Variable (1.5 - 3.0)
Broad Singlet
-
The chemical shift and appearance of the amine protons are highly dependent on the solvent, concentration, and temperature.
Note: Predicted values are based on analysis of similar structures and standard chemical shift tables.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C=O (Ester)
~172
The carbonyl carbon of the ester group is characteristically downfield.
Aromatic (Quaternary)
140 - 142
The two quaternary carbons of the biphenyl linkage.
Aromatic (CH)
127 - 129
Multiple peaks are expected for the protonated aromatic carbons.
CH-NH₂
~55
The chiral carbon atom attached to the nitrogen.
O-CH₃
~52
The carbon of the methyl ester.
CH₂
~40
The methylene carbon adjacent to the chiral center and the ester.
Note: Predicted values are based on analysis of similar structures and standard chemical shift tables.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and match the probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
2D NMR (Optional but Recommended):
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
Notes
N-H Stretch (Amine)
3300 - 3500
Medium
Two bands may be observed for the symmetric and asymmetric stretching of the primary amine.[1]
C-H Stretch (Aromatic)
3000 - 3100
Medium
Characteristic of C-H bonds on the phenyl rings.
C-H Stretch (Aliphatic)
2850 - 3000
Medium
Corresponding to the CH and CH₂ groups.
C=O Stretch (Ester)
~1735
Strong
A strong, sharp absorption is expected for the ester carbonyl.[2]
C=C Stretch (Aromatic)
1450 - 1600
Medium to Weak
Several bands are expected in this region due to the vibrations of the aromatic rings.
N-H Bend (Amine)
1550 - 1650
Medium
The bending vibration of the primary amine.
C-O Stretch (Ester)
1100 - 1300
Strong
Two bands may be observed for the C-O single bond stretches of the ester.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
Solid Sample (ATR): If the sample is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid directly on the ATR crystal.
Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and use a liquid cell.
Data Acquisition:
Record a background spectrum of the empty sample holder (or pure solvent).
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺•): For the title compound (C₁₆H₁₇NO₂), the exact mass is 255.1259 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z ≈ 255.1259.
[M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecular ion [M+H]⁺ is often the base peak, observed at m/z ≈ 256.1337.
Key Fragmentation Patterns:
Loss of the methoxy group (-OCH₃): A fragment at m/z ≈ 224, corresponding to the loss of the methoxy radical from the molecular ion.
Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z ≈ 196, resulting from the cleavage of the ester group.
Benzylic cleavage: A prominent fragment at m/z ≈ 180, corresponding to the [C₆H₅-C₆H₄-CH=NH₂]⁺ ion, is expected due to the stable benzylic carbocation formed.
Experimental Protocol for MS Data Acquisition
Sample Introduction:
Direct Infusion (ESI/CI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of non-volatile compounds. The sample is separated by HPLC and then introduced into the mass spectrometer.
Ionization Method:
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically produce the protonated molecular ion [M+H]⁺ as the base peak with minimal fragmentation, which is useful for confirming the molecular weight.
Mass Analysis:
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a key fragment ion to study its fragmentation pathway.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, through the synergistic use of NMR, IR, and MS, allows for unambiguous structure confirmation. This guide provides the expected data and standardized protocols to aid researchers in their synthetic and analytical endeavors. The principles and workflows described herein are broadly applicable to the characterization of other novel small molecules in drug discovery and development.
References
Forgó, P., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2145-2151. [Link]
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733680, 3-Amino-3-(4-methylphenyl)propanoic acid. Retrieved from [Link].
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
"physical and chemical properties of methyl 3-amino-3-(biphenyl-4-yl)propanoate"
Methyl 3-amino-3-(biphenyl-4-yl)propanoate is a highly specialized -aryl- -amino acid derivative that serves as a privileged building block in advanced medicinal chemistry and peptidomimetic design. Characterized by its...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 3-amino-3-(biphenyl-4-yl)propanoate is a highly specialized
-aryl--amino acid derivative that serves as a privileged building block in advanced medicinal chemistry and peptidomimetic design. Characterized by its extended aromatic system and functional versatility, this compound presents unique physicochemical properties that require precise handling and synthetic strategies.
As an Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will dissect the causality behind its chemical behavior, detail self-validating synthetic and resolution protocols, and explore its translational applications in modern drug discovery.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of methyl 3-amino-3-(biphenyl-4-yl)propanoate consists of a propanoate backbone, a methyl ester, and a C3 (beta) carbon substituted with both a primary amine and a biphenyl-4-yl group. The biphenyl moiety imparts significant lipophilicity and steric bulk, dictating both the molecule's solubility profile and its behavior in enzymatic active sites.
Quantitative Data Summary
Property
Value / Description
Chemical Name
Methyl 3-amino-3-(biphenyl-4-yl)propanoate
Molecular Formula
C16H17NO2
Molecular Weight
255.32 g/mol
Physical State (Free Base)
Off-white to white solid
Physical State (HCl Salt)
White crystalline powder
Predicted pKa (Conjugate Acid)
~8.5 – 9.0
Predicted LogP
~2.8 – 3.2
Hydrogen Bond Donors
1 (Amine -NH2)
Hydrogen Bond Acceptors
3 (Ester -O-, -C=O, Amine -N)
Causality in Physicochemical Behavior:
Unlike standard
-amino acids, the -amino ester exhibits a lower propensity for diketopiperazine formation (self-condensation) due to the extra methylene spacer. However, the free base remains susceptible to intermolecular amidation (polymerization) over time. Consequently, the compound is almost exclusively synthesized, stored, and utilized as its hydrochloride salt . The biphenyl group significantly increases the LogP compared to phenyl analogs, enhancing membrane permeability but necessitating moderately non-polar solvent systems (e.g., dichloromethane, diisopropyl ether) for downstream functionalization[1].
Mechanistic Reactivity
Understanding the dual reactivity of this molecule is critical for its integration into larger active pharmaceutical ingredients (APIs).
Amine Nucleophilicity: The primary amine is moderately nucleophilic. However, the adjacent bulky biphenyl group creates a sterically hindered environment. When coupling this amine to carboxylic acids (e.g., in PROTAC linker attachment or peptide synthesis), highly efficient coupling reagents such as HATU or COMU are required to overcome the activation energy barrier imposed by steric shielding.
Ester Electrophilicity: The methyl ester is relatively labile. While stable under neutral and mildly acidic conditions, it undergoes rapid saponification in the presence of aqueous bases (e.g., LiOH in THF/H2O). This lability is strategically exploited in biocatalytic kinetic resolutions[1].
Self-Validating Synthetic Protocols
The de novo synthesis of methyl 3-amino-3-(biphenyl-4-yl)propanoate relies on a two-stage process: a modified Rodionov reaction to construct the
-amino acid backbone, followed by a strictly controlled esterification[1][2].
Fig 1. De novo synthetic workflow for methyl 3-amino-3-(biphenyl-4-yl)propanoate via Rodionov route.
Protocol A: Synthesis of rac-3-Amino-3-(biphenyl-4-yl)propanoic acid
Rationale: The Rodionov reaction is a multicomponent condensation. Ammonium acetate acts as both the nitrogen source and a weak acid/base catalyst. The reaction proceeds via the in situ formation of an imine, followed by nucleophilic attack from the malonic acid enol, and subsequent thermally-driven decarboxylation[1].
Setup: In a 250 mL round-bottom flask, dissolve 4-biphenylcarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol (0.5 M concentration).
Catalysis & Condensation: Add ammonium acetate (2.0 eq). The excess is required to drive the equilibrium toward imine formation.
Thermal Activation: Reflux the mixture at 80 °C for 12–16 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot indicates completion.
Workup: Cool the mixture to room temperature. The
-amino acid typically precipitates as a white solid due to its zwitterionic nature. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Esterification to Methyl Ester Hydrochloride
Rationale: Thionyl chloride (
) reacts violently with methanol to generate anhydrous HCl and methyl chlorosulfite in situ. This provides the highly acidic environment necessary for Fischer esterification while simultaneously protonating the amine to prevent self-condensation[2][3].
Preparation: Suspend the racemic
-amino acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
Activation: Dropwise addition of
(1.5 eq). Critical Caution: This step is highly exothermic and evolves and HCl gases. The dropwise addition controls the thermal spike and prevents the degradation of the substrate.
Propagation: Remove the ice bath and stir at room temperature for 12 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride forms and dissolves[3].
Isolation: Concentrate the mixture under reduced pressure at 40 °C to remove methanol and residual HCl. Triturate the resulting residue with diethyl ether to precipitate the pure methyl 3-amino-3-(biphenyl-4-yl)propanoate hydrochloride[2].
Enantioselective Kinetic Resolution
Because biological targets are highly stereospecific, the racemic ester must be resolved. Chemical resolution via diastereomeric salt formation is inefficient; therefore, enzymatic kinetic resolution using Lipase PS (Burkholderia cepacia) is the gold standard[1].
Fig 2. Lipase-catalyzed enantioselective kinetic resolution of the racemic beta-amino ester.
Protocol C: Biocatalytic Hydrolysis
Rationale: Lipase PS exhibits profound enantioselectivity (E > 100) for the (S)-enantiomer of
-aryl--amino esters. Diisopropyl ether () is selected as the solvent because its moderate polarity preserves the enzyme's tertiary structure while fully solubilizing the lipophilic biphenyl substrate[1][4].
Free Base Generation: Neutralize the ester hydrochloride salt with Triethylamine (
, 1.1 eq) in . The enzyme active site cannot accommodate the protonated ammonium species.
Enzymatic Hydrolysis: Add Lipase PS (typically 50% w/w relative to substrate) and
(4.0 eq) to the organic solution.
Incubation: Incubate at 45 °C in an orbital shaker. Validation: Monitor the reaction via chiral HPLC. Stop the reaction when conversion reaches exactly 50%.
Separation: Filter off the immobilized enzyme. Extract the organic layer with saturated
. The aqueous layer will contain the (S)-acid (which can be recovered by acidification), while the organic layer retains the highly enantiopure (R)-methyl ester[1].
Translational Applications in Drug Discovery
The 3-amino-3-arylpropanoate scaffold is not merely a structural curiosity; it is actively deployed in cutting-edge therapeutic design.
Targeting Chagas Disease (TcTS Inhibitors):
Recent advancements in the treatment of Trypanosoma cruzi infections have utilized the
-aryl--amino ester scaffold to design novel TrypPROTACs and enzymatic inhibitors. Specifically, phthalimide derivatives of 3-amino-3-arylpropanoates have been synthesized and evaluated as T. cruzi trans-sialidase (TcTS) inhibitors. The extended biphenyl system of our target compound is uniquely suited to occupy the hydrophobic pockets of the TcTS active site. Computational docking and in vitro assays have demonstrated that these derivatives can achieve over 86% enzymatic inhibition at 1 mM concentrations, alongside significant trypanocidal activity against both the epimastigote and amastigote forms of the parasite[5].
References
A Versatile and Efficient Synthesis of 2-Alkyl and 2-Aryl-6-alkyl-2,3-dihydro-1H-pyridin-4-ones. Synthesis (Thieme). Available at: [Link]
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. PMC / NIH. Available at: [Link]
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]
Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester (CN104610129A). Google Patents.
TrypPROTACs Unlocking New Therapeutic Strategies for Chagas Disease. MDPI. Available at: [Link]
Engineering the Future of Therapeutics: The Biological Activity and Application of Biphenyl-Containing Amino Acids
As a Senior Application Scientist, I approach the design of synthetic peptides and small molecules not merely as a sequence of chemical building blocks, but as a precise engineering of biophysical interactions. Among the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the design of synthetic peptides and small molecules not merely as a sequence of chemical building blocks, but as a precise engineering of biophysical interactions. Among the myriad of non-proteinogenic amino acids available today, biphenyl-containing amino acids (such as L-Biphenylalanine) stand out as a highly versatile toolkit.
This technical guide explores the causality behind the biological activity of biphenyl-containing amino acids, detailing why this specific moiety is chosen, how it interacts with biological targets, and the self-validating protocols required to synthesize and evaluate these compounds in a modern drug discovery pipeline.
Structural Rationale: The Causality of Biphenyl Integration
The biphenyl moiety is widely recognized as a 1[1]. When incorporated into an amino acid backbone, it introduces a unique set of biophysical properties that standard aliphatic or single-ring aromatic side chains (like Phenylalanine or Tyrosine) cannot provide:
Enhanced Hydrophobic Surface Area & Pi-Pi Stacking: The dual-ring system provides a massive hydrophobic anchor, crucial for deep insertion into lipid bilayers or large hydrophobic binding pockets in target proteins.
Rotational Flexibility (Atropisomerism): Unlike rigid fused-ring systems (e.g., naphthylalanine), the biphenyl group can rotate around its aryl-aryl bond. This flexibility allows the side chain to adopt multiple conformations within a target binding pocket, maximizing van der Waals interactions and improving binding affinity[2].
Proteolytic Stability: The substitution of a standard hydrogen with a bulky phenyl group sterically blocks the active sites of degrading enzymes. This modification increases basicity, decreases polarity, and eliminates the predominance of trans versus cis peptide bond conformations, conferring superior biological protection against enzymatic degradation[3].
In the fight against Multi-Drug Resistant Bacteria (MDRB), biphenylalanine has revolutionized the design of USAMPs. A premier example is the rationally designed penta-peptide UP-5 , which utilizes an alternating sequence of Arginine and Biphenylalanine residues[3].
The Mechanistic Causality: Arginine provides the cationic charge necessary for initial electrostatic attraction to the anionic bacterial membrane. Once localized, the biphenyl group acts as a robust hydrophobic anchor. Because of its extended structure, it inserts deeply into the lipid bilayer, causing severe morphological damage, pore formation, and rapid bacterial cell death without requiring a long, complex peptide sequence[3].
Mechanism of action for biphenyl-containing antimicrobial peptides on bacterial membranes.
Allosteric Modulation and Receptor Antagonism
Beyond membrane disruption, biphenyl-containing amino acid derivatives excel in highly specific receptor and enzyme antagonism:
Integrin Antagonism: In the development of TR-14035 , an orally bioavailable dual α4β7/α4β1 integrin antagonist, the N-benzoyl-L-biphenylalanine core was critical. Sequential manipulation of substituents on this scaffold generated subnanomolar potency, effectively attenuating inflammatory and immune responses[4].
Chaperone Inhibition: Biphenylamide derivatives have been engineered as Hsp90 C-terminal inhibitors. Replacing the traditional rigid coumarin ring with a flexible biphenyl scaffold improved anti-proliferative activity against breast cancer cells (MCF-7) by allowing the molecule to adapt to the binding pocket[2].
Quantitative Efficacy Data
To synthesize the broad spectrum of biological activities, the following table summarizes key biphenyl-containing compounds, their targets, and quantitative efficacy metrics:
Compound / Scaffold
Primary Target / Pathogen
Biological Activity
Mechanism of Action
UP-5 (Peptide)
Gram-positive & Gram-negative MDRB
MIC: 10–15 μM (Gram+), 55–65 μM (Gram-)
Membrane disruption via biphenyl insertion
TR-14035
α4β7 / α4β1 Integrins
IC50: 7 nM / 87 nM
Dual integrin antagonism
Biphenylamide Deriv.
Hsp90 C-terminal
Nanomolar anti-proliferative (MCF-7)
Allosteric chaperone inhibition
Compound 19
Acetylcholinesterase (AChE)
IC50: 0.096 µM
Dual AChE/BuChE inhibition
Compound 7h
Free Radicals (Antioxidant)
IC50: 2.43 ± 0.4 µM
Free radical scavenging
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating. Below are the field-proven methodologies I employ for biphenyl-peptide development.
Solid-Phase Peptide Synthesis (SPPS) of Biphenyl-Peptides
The steric bulk of biphenylalanine makes it notoriously difficult to couple efficiently. Standard protocols often fail, leading to deletion sequences. We utilize a highly optimized, self-validating Fmoc-SPPS workflow.
Step-by-Step Methodology:
Resin Swelling: Swell the NH2-Arg(Pbf)-trityl resin in DMF for 30 minutes. Causality: Expands the polymer matrix to maximize the exposure of reactive amine sites.
Fmoc Deprotection: Treat with 20% Piperidine in DMF. Causality: Removes the base-labile Fmoc group, exposing the primary amine for the next coupling.
Coupling: Add 3 equivalents of Fmoc-Biphenylalanine-OH using HBTU and DIPEA. Causality: HBTU ensures rapid activation of the sterically hindered biphenyl amino acid, while DIPEA maintains the basic environment, preventing racemization of the chiral center.
Self-Validation (Kaiser Test): Perform a colorimetric Kaiser test. Causality: Assuming 100% coupling efficiency is a critical error in peptide chemistry. The Kaiser test reacts with uncoupled primary amines to form a deep blue color. A negative (colorless/yellow) result proves the bulky biphenyl group has successfully coupled, validating progression to the next step.
Cleavage: Use a TFA/Anisole/Thioanisole/DTT cleavage cocktail. Causality: Scavengers (Anisole/Thioanisole) are mandatory to protect the electron-rich biphenyl rings from irreversible alkylation by reactive carbocations generated during global deprotection.
Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for biphenyl-peptides.
When evaluating the biological activity of membrane-disrupting biphenyl-peptides, establishing MIC is insufficient. The assay must internally validate that the disruption is selective to pathogens and not a generalized toxic detergent effect.
Step-by-Step Methodology:
Bacterial Culturing: Grow standard and clinical isolates of MDRB to mid-log phase (OD600 ≈ 0.5).
Peptide Serial Dilution: Prepare a two-fold serial dilution of the biphenyl-peptide (e.g., UP-5) in a 96-well plate (range: 1 to 100 μM).
Incubation & Readout: Inoculate wells with
CFU/mL bacteria. Incubate for 18 hours at 37°C. Measure OD600 to determine the MIC (lowest concentration with no visible growth).
Self-Validation (Hemolysis Assay): Concurrently incubate the peptide at its MIC with a 4% suspension of human erythrocytes for 1 hour at 37°C. Measure hemoglobin release at 540 nm. Causality: This validates the Therapeutic Index. Mammalian cell membranes are predominantly zwitterionic, whereas bacterial membranes are highly anionic. Negligible hemolysis at the MIC proves the biphenyl-peptide's mechanism is selectively driven by electrostatic targeting rather than non-specific hydrophobic toxicity.
References
Some biologically active biphenyl derivatives
Source: ResearchGate
URL:5[5]
Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors
Source: PMC
URL:2[2]
Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine
Source: PMC
URL:3[3]
Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist
Source: PubMed
URL:4[4]
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase
Source: MDPI
URL:6[6]
Chemical substructures that enrich for biological activity
Source: Bioinformatics (Oxford Academic)
URL:1[1]
The Biphenyl Scaffold in Medicinal Chemistry: Structural Dynamics, Privileged Binding, and Synthetic Methodologies
Abstract The biphenyl motif is a ubiquitous, privileged scaffold in modern drug discovery. Characterized by its unique combination of lipophilicity, metabolic stability, and conformational flexibility, it serves as a fou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The biphenyl motif is a ubiquitous, privileged scaffold in modern drug discovery. Characterized by its unique combination of lipophilicity, metabolic stability, and conformational flexibility, it serves as a foundational building block for diverse therapeutic agents. This technical guide provides an in-depth mechanistic analysis of biphenyl medicinal chemistry, exploring the structural dynamics of atropisomerism, privileged binding modes, and the gold-standard synthetic protocols driving analogue generation.
The Biphenyl Scaffold: Physicochemical & Structural Dynamics
At its core, the biphenyl scaffold consists of two benzene rings connected by a single carbon-carbon (
) bond. The physicochemical magic of this structure lies in its dihedral angle. Without substitution, the rings can rotate freely, allowing the molecule to adopt a coplanar conformation to maximize -conjugation or a twisted conformation to minimize steric clash between ortho-hydrogens.
The Atropisomerism Factor
When bulky substituents are introduced at the ortho positions, rotation around the central
bond becomes highly restricted. If the energy barrier to rotation exceeds 93 kJ/mol at 300 K, the conformers interconvert with a half-life of greater than 1000 seconds[1]. This restriction allows for the isolation of stable axial enantiomers known as atropisomers, a phenomenon first experimentally described by Christie and Kenner in 1922 using 6,6'-dinitro-2,2'-diphenic acid[1][2].
In medicinal chemistry, engineering a restricted axis of rotation limits the number of accessible molecular conformations. This minimizes the entropic penalty upon binding to a biological target, which can dramatically improve target selectivity and physicochemical properties. For instance, during the development of PI3K inhibitors, restricting the rotation of a biaryl axis generated atropisomeric compounds where the eutomer (the active atropisomer) demonstrated significantly less susceptibility to oxidative metabolism by aldehyde oxidase compared to the distomer[3].
Logical workflow of utilizing atropisomerism in biphenyl drug design.
Privileged Binding Modes and Structure-Activity Relationships (SAR)
Biphenyls are classified as "privileged structures" because they can engage in multiple binding modalities simultaneously. The dual aromatic rings facilitate robust
stacking (both face-to-face and edge-to-face/T-shaped) with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within target binding pockets. Furthermore, the scaffold's inherent lipophilicity allows it to span adjacent hydrophobic enclosures efficiently.
Case Study: Hsp70-Bim Protein-Protein Interaction (PPI) Inhibitors
Scaffold hopping to a biphenyl core has proven highly effective in optimizing both pharmacodynamics and pharmacokinetics. In the targeted therapy of chronic myeloid leukemia (CML), researchers utilized scaffold hopping from a previous non-biphenyl inhibitor (S1g-10) to develop a novel biphenyl derivative (JL-15)[4]. The biphenyl scaffold allowed for a superior spatial arrangement to interact with the "hot spot" Lys319 residue on the Hsp70-Bim PPI interface. This structural modification resulted in a 5.6-fold enhancement in binding affinity and a 4-fold improvement in water solubility[4].
Table 1: SAR Optimization via Biphenyl Scaffold Hopping in CML Therapy [4]
Compound
Scaffold Type
Target
Binding Affinity ()
Water Solubility (g/mL)
S1g-10
Non-biphenyl
Hsp70-Bim PPI
688 nM
7.19
JL-15
Biphenyl
Hsp70-Bim PPI
123 nM
29.42
Synthetic Methodologies: The Suzuki-Miyaura Paradigm
The synthesis of biphenyl analogues relies heavily on transition-metal-catalyzed cross-coupling. While methods like the Stille, Negishi, and Heck reactions are viable, the Suzuki-Miyaura cross-coupling remains the undisputed gold standard in medicinal chemistry[5].
Mechanistic Causality & Advantages:
The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid using a Palladium(0) catalyst. Its supremacy in drug discovery stems from three critical factors:
Reagent Stability & Low Toxicity: Unlike the highly toxic organotin reagents required in Stille coupling or the moisture-sensitive organozinc reagents in Negishi coupling, organoboron compounds are bench-stable, easily handled, and yield environmentally benign inorganic byproducts[5][6].
Functional Group Tolerance: The mild reaction conditions tolerate a vast array of functional groups, eliminating the need for tedious protection and deprotection steps during late-stage functionalization[6].
Base-Mediated Transmetalation: The addition of a base (e.g.,
or ) is mechanistically mandatory. The base quaternizes the boron atom, forming a negatively charged boronate complex. This enhances the nucleophilicity of the organic group, thereby facilitating the rate-limiting transmetalation step onto the Pd(II) center[5].
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Standardized Synthesis of Biphenyl Analogues
To ensure scientific trustworthiness and reproducibility, the following is a self-validating, step-by-step protocol for the synthesis of a substituted biphenyl via Suzuki-Miyaura coupling, incorporating critical mechanistic rationale[5][6].
Materials Required:
Aryl halide (1.0 eq)
Arylboronic acid (1.2 eq)
Catalyst:
or (0.01 - 0.05 eq)
Base:
(3.0 eq)
Solvent: THF/Distilled Water (5:1 v/v)
Step-by-Step Workflow:
System Degassing (Critical Step):
Action: Add the solvent mixture (THF and distilled water) to a Schlenk tube or round-bottom flask. Sparge the solvent with an inert gas (Argon or
) for 15–30 minutes.
Causality: Oxygen rapidly oxidizes the active, electron-rich Pd(0) catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle. Strict degassing ensures the longevity of the active catalyst[6].
Reagent Loading & Catalyst Activation:
Action: Under a continuous inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and
(3.0 mmol). Finally, add the Palladium catalyst (5 mol%).
Causality: The boronic acid is intentionally used in a slight excess (1.2 eq) to compensate for potential protodeboronation—a common side reaction where the boronic acid hydrolyzes back to the parent arene in the presence of water and base[7].
Oxidative Addition & Heating:
Action: Heat the reaction mixture to 70–80 °C while stirring vigorously.
Causality: Heating provides the activation energy required for the oxidative addition of the aryl halide to the Pd(0) center. Vigorous stirring is essential in biphasic solvent systems to maximize the interfacial surface area between the organic reactants and the aqueous base layer, driving the transmetalation step.
Reaction Monitoring & Quenching:
Action: Monitor the reaction progression via TLC or LC-MS. Upon complete consumption of the aryl halide (typically 2–12 hours), cool the mixture to room temperature and quench with distilled water.
Causality: Cooling prevents aggressive solvent evaporation during quenching. The addition of water dissolves the inorganic boron and potassium salts, effectively partitioning them away from the organic biphenyl product[5].
Extraction and Purification:
Action: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.
Pharmacological Properties of Compounds with a 4-Phenylphenyl Moiety: A Technical Guide
Executive Summary The 4-phenylphenyl moiety (also known as the biphenyl-4-yl or 1,1'-biphenyl-4-yl group) is a highly privileged structural motif in modern medicinal chemistry. Characterized by two directly linked benzen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-phenylphenyl moiety (also known as the biphenyl-4-yl or 1,1'-biphenyl-4-yl group) is a highly privileged structural motif in modern medicinal chemistry. Characterized by two directly linked benzene rings, this scaffold provides unique physicochemical properties—specifically, enhanced lipophilicity, structural rigidity, and the ability to project substituents along a defined spatial vector. This technical guide explores the pharmacological utility of the 4-phenylphenyl moiety, detailing its role in target engagement, its application in drug discovery, and the self-validating experimental workflows required to synthesize and evaluate these compounds.
Structural and Physicochemical Rationale
The pharmacological power of the 4-phenylphenyl group stems from its distinct 3D conformation. The steric repulsion between the ortho-hydrogens of the two phenyl rings forces the system out of planarity, typically adopting a dihedral angle of approximately 44° in a solvated state.
Hydrophobic Pocket Insertion: The extended, rigid hydrophobic surface area allows the moiety to penetrate deep, lipophilic binding pockets that are inaccessible to smaller or more flexible groups.
and Cation- Interactions: The electron-rich aromatic clouds facilitate strong non-covalent interactions with aromatic amino acids (e.g., Tyrosine, Tryptophan, Phenylalanine) and positively charged residues (e.g., Arginine, Lysine) within target proteins.
Metabolic Stability: Unlike aliphatic chains of similar lipophilicity, the biphenyl system is highly resistant to oxidative degradation, improving the pharmacokinetic half-life of the parent drug (1[1]).
Logical relationship of 4-phenylphenyl properties driving pharmacological target engagement.
Target Engagement & Pharmacological Applications
Protein-Protein Interaction (PPI) Inhibition
PPI interfaces are notoriously flat and highly hydrophobic, making them challenging targets for traditional small molecules. The 4-phenylphenyl scaffold overcomes this by acting as a rigid hydrophobic wedge.
Hsp70-Bim PPI: Recent scaffold hopping strategies have utilized the biphenyl core to disrupt the Hsp70-Bim interaction, a critical target in chronic myeloid leukemia (CML). Compounds like JL-15 demonstrate high binding affinity (
nM) and induce apoptosis in tyrosine kinase inhibitor (TKI)-resistant cell lines (2[2]).
PD-1/PD-L1 Immune Checkpoint: Nonsymmetrically substituted 1,1′-biphenyl derivatives have been developed as potent small-molecule inhibitors of the PD-1/PD-L1 axis. The biphenyl core anchors the molecule into the hydrophobic cleft of PD-L1, achieving
values below 100 nM when coupled with linear solubilizing tails (3[3]).
Receptor Antagonism & Transporter Inhibition
Glycine Transporter 1 (GlyT1): 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles have been identified as novel GlyT1 inhibitors. The biphenyl group enhances blood-brain barrier (BBB) permeability, yielding compounds with excellent oral bioavailability that ameliorate learning impairments in vivo (4[4]).
Angiotensin II Type 1 (
) Receptor: Biphenyl-tetrazole derivatives are well-documented antagonists (e.g., Losartan). Structural variations featuring the biphenyl-4-yl methyl group maintain high receptor affinity by mimicking the C-terminal phenylalanine of Angiotensin II (5[5]).
Antimicrobial and Anti-inflammatory Activity
Antimicrobial Agents: 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives exhibit significant antibacterial activity against Gram-negative pathogens by inhibiting LpxC, a crucial enzyme in lipid A biosynthesis (6[6]).
NSAID Prodrugs: Flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid derivatives have been engineered as dual-acting amino-alcohol esters. This modification masks the acidic carboxylic group, drastically reducing local gastrointestinal toxicity while maintaining potent COX inhibition (7[7]).
Quantitative Pharmacological Data
The table below summarizes key pharmacological metrics of varied 4-phenylphenyl derivatives across different therapeutic indications.
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific techniques are chosen over alternatives.
Step-by-step workflow from in silico design of biphenyl derivatives to in vitro screening.
Synthesis Workflow: Biphenyl Core Construction via Suzuki-Miyaura Coupling
Causality & Rationale: The palladium-catalyzed Suzuki-Miyaura cross-coupling is selected over direct arylation methods due to its superior regioselectivity and functional group tolerance. Direct arylation often yields isomeric mixtures, whereas coupling an aryl halide with a boronic acid ensures the precise 1,1'-linkage required to generate the specific 4-phenylphenyl vector.
Step-by-Step Protocol:
Reagent Preparation: In an oven-dried Schlenk flask, combine 1.0 equivalent of the chosen aryl bromide, 1.2 equivalents of 4-phenylphenylboronic acid, and 2.5 equivalents of potassium carbonate (
).
Solvent Addition & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1). Self-Validation Step: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
Catalyst Introduction: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [
] under a positive stream of Argon.
Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate). The disappearance of the aryl bromide spot validates reaction completion.
Workup & Purification: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography. Validate the structure using NMR and LC-MS.
Biophysical Screening: HTRF Assay for PPI Disruption
Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA for evaluating PPI inhibitors (like PD-1/PD-L1 or Hsp70-Bim blockers). HTRF is a "mix-and-read" assay that eliminates washing steps, thereby preserving the transient, low-affinity hydrophobic interactions characteristic of early-stage biphenyl-4-yl hits.
Step-by-Step Protocol:
Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20. The inclusion of Tween-20 prevents the highly lipophilic biphenyl compounds from aggregating and yielding false positives.
Protein Incubation: Mix His-tagged Protein A (e.g., PD-L1) and Biotinylated Protein B (e.g., PD-1) at their pre-determined
concentrations in a 384-well plate.
Compound Addition: Add the 4-phenylphenyl derivatives in a 10-point dose-response curve (ranging from 10
M to 0.1 nM) using an acoustic liquid handler to ensure volumetric precision. Control Step: Include a DMSO-only vehicle control (0% inhibition) and a known high-affinity inhibitor (100% inhibition) to establish the assay window.
Fluorophore Addition: Add Anti-His-Terbium cryptate (Donor) and Streptavidin-XL665 (Acceptor). Incubate in the dark for 2 hours at room temperature.
Detection & Analysis: Read the plate on a time-resolved fluorescence microplate reader. Excite at 337 nm and measure emissions at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/620 nm). Plot the normalized ratio against the log of compound concentration to derive the
using non-linear regression.
Conclusion
The 4-phenylphenyl moiety is far more than a simple lipophilic appendage; it is a highly targeted structural tool that provides the necessary steric bulk, rigidity, and electronic properties to disrupt complex biological interfaces. By leveraging precise synthetic methodologies like Suzuki-Miyaura coupling and highly sensitive biophysical screens like HTRF, drug development professionals can effectively harness this privileged scaffold to design next-generation therapeutics spanning oncology, neurology, and infectious diseases.
References
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. PubMed (Journal of Medicinal Chemistry). 2
Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. 3
Synthesis and biological evaluation of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as novel glycine transporter 1 inhibitors. PubMed (Journal of Medicinal Chemistry). 4
Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. PubMed (Journal of Biochemical and Molecular Toxicology). 6
Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. PubMed (Chemistry & Biodiversity).7
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Vrije Universiteit Brussel (Archiv der Pharmazie).5
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing (RSC Advances). 1
The Ascendant Trajectory of 3-Amino-3-Arylpropanoate Derivatives: A Technical Guide for Drug Discovery
An In-Depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential Introduction: The Architectural Allure of β-Aryl-β-Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the qu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Architectural Allure of β-Aryl-β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is perpetual. Among the myriad of building blocks available to medicinal chemists, 3-amino-3-arylpropanoate derivatives, a prominent class of β-amino acids, have emerged as a particularly compelling and versatile platform. Their inherent structural features, comprising a chiral β-amino acid backbone and a modifiable aryl moiety, provide a unique three-dimensional chemical space that has proven fertile ground for the development of innovative therapeutic agents. These compounds and their derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, analgesic, and neuromodulatory effects.[1][2][3] This guide, tailored for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of molecules.
Part 1: Mastering the Synthesis of Chiral 3-Amino-3-Arylpropanoates
The stereochemistry of 3-amino-3-arylpropanoates is paramount to their biological activity. Consequently, the development of efficient and highly stereoselective synthetic methodologies has been a major focus of research. This section will delve into the key asymmetric strategies, providing both a conceptual understanding and practical insights into their execution.
Chiral Auxiliary-Mediated Asymmetric Synthesis: The Evans Approach
A cornerstone of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters with high fidelity. The Evans oxazolidinone auxiliaries, in particular, have been instrumental in the synthesis of a wide array of chiral compounds, including 3-amino-3-arylpropanoates.[4] The underlying principle of this methodology is the temporary attachment of a chiral auxiliary to an achiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved and can often be recovered for reuse.
The choice of the Evans auxiliary, typically derived from readily available and inexpensive amino acids like valine or phenylalanine, provides a rigid and predictable steric environment. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity. The use of a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is crucial for the quantitative formation of the enolate at low temperatures, which minimizes side reactions and preserves stereochemical integrity. The subsequent cleavage of the auxiliary under mild conditions, for instance, using lithium hydroxide and hydrogen peroxide, is a key advantage, as it minimizes the risk of racemization of the newly formed stereocenter.[5]
Figure 1: Generalized workflow for the asymmetric synthesis of 3-amino-3-arylpropanoates using an Evans chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Synthesis of (S)-3-Amino-3-phenylpropanoic Acid
The following protocol is a representative example of the Evans asymmetric synthesis adapted for the preparation of an enantiopure 3-amino-3-arylpropanoate.
Step 1: Acylation of the Chiral Auxiliary
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
The resulting solution is stirred for 15 minutes, after which phenylacetyl chloride (1.1 eq) is added dropwise.
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product, the N-acyloxazolidinone, is purified by flash column chromatography on silica gel.
Step 2: Diastereoselective Azidation
To a solution of the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (1.1 eq, 1.0 M in THF) dropwise.
After stirring for 30 minutes, a solution of 2,4,6-triisopropylbenzenesulfonyl azide (1.2 eq) in anhydrous THF is added dropwise.
The reaction mixture is stirred at -78 °C for 1 hour.
The reaction is quenched with glacial acetic acid.
The mixture is allowed to warm to room temperature and partitioned between ethyl acetate and water.
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude azido product is purified by flash column chromatography.
Step 3: Auxiliary Cleavage and Azide Reduction
To a solution of the purified azido-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C is added a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).
The reaction mixture is stirred at 0 °C for 4 hours.
The reaction is quenched with an aqueous solution of sodium sulfite.
The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude azido acid.
The crude azido acid is dissolved in methanol and subjected to catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere) to reduce the azide to the amine.
After completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude (S)-3-amino-3-phenylpropanoic acid, which can be further purified by recrystallization.
Part 2: Therapeutic Applications and Structure-Activity Relationships
The therapeutic potential of 3-amino-3-arylpropanoate derivatives is vast and continues to expand. This section will explore some of the most promising areas of application, highlighting key structure-activity relationships that govern their biological effects.
A significant body of research has demonstrated the potent antiproliferative activity of 3-amino-3-arylpropanoate derivatives against a range of cancer cell lines.[6][7] The mechanism of action is often multifaceted, with some derivatives acting as tubulin polymerization inhibitors, while others target specific signaling pathways involved in tumor growth and survival.[8]
The nature and position of substituents on the aryl ring play a critical role in determining the anticancer potency. Generally, the presence of electron-withdrawing groups on the aryl ring tends to enhance activity. For instance, compounds bearing fluoro or nitro substituents have shown significant antiproliferative effects.[6] Furthermore, the stereochemistry at the β-carbon is often crucial, with one enantiomer typically exhibiting significantly higher activity than the other.
Figure 2: Key structural features influencing the anticancer activity of 3-amino-3-arylpropanoate derivatives.
Table 1: Representative Anticancer Activities of 3-Amino-3-Arylpropanoate Derivatives
Mu-Opioid Receptor Modulation: A New Frontier in Pain Management
The opioid crisis has spurred an urgent search for safer and non-addictive analgesics. 3-Amino-3-arylpropanoate derivatives have emerged as promising modulators of the mu-opioid receptor (MOR), the primary target for most opioid painkillers.[6][9] Some derivatives act as agonists, mimicking the effects of endogenous opioids, while others function as antagonists or allosteric modulators, offering the potential for novel therapeutic strategies with reduced side effects.[10]
The binding affinity and functional activity of these derivatives at the MOR are highly dependent on their structural features. The nature of the aryl group and substitutions on the amine and carboxylate moieties can significantly impact both potency and efficacy.
Table 2: Pharmacological Data of 3-Amino-3-Arylpropanoate Analogues at the Mu-Opioid Receptor
NMDA Receptor Modulation: Targeting Neurological and Psychiatric Disorders
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. However, their dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and chronic pain.[11][12] 3-Amino-3-arylpropanoate derivatives have been identified as potent and selective modulators of NMDA receptors, acting as both agonists and antagonists at the glycine co-agonist site.[13]
The NMDA receptor is a heterotetrameric complex composed of different subunits (e.g., GluN1, GluN2A-D). The ability to selectively target specific subunit combinations is a key goal in developing NMDA receptor modulators with improved therapeutic profiles and fewer side effects. The aryl moiety of 3-amino-3-arylpropanoates provides a crucial handle for achieving this selectivity, as different aryl substitution patterns can lead to preferential interactions with the binding pockets of specific GluN2 subunits.[14]
Table 3: Pharmacological Data of NMDA Receptor Modulators Derived from or Related to the 3-Amino-Propanoate Scaffold
Part 3: Future Directions and Concluding Remarks
The field of 3-amino-3-arylpropanoate derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The versatility of their synthesis and the breadth of their biological activities ensure that they will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely concentrate on several key areas:
Development of Novel Catalytic Asymmetric Syntheses: While chiral auxiliary-based methods are effective, the development of more atom-economical and scalable catalytic asymmetric methods will be crucial for large-scale production.
Exploration of New Therapeutic Targets: The diverse biological activities observed to date suggest that 3-amino-3-arylpropanoate derivatives may have therapeutic potential in a wider range of diseases. High-throughput screening and mechanism-of-action studies will be instrumental in identifying new applications.
Structure-Based Drug Design: As more structural information becomes available for the biological targets of these derivatives, structure-based design approaches will enable the rational design of more potent and selective compounds.
Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold will be essential for translating promising lead compounds into clinically viable drugs.
References
[1] Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]
[2] Rehman, M. F., & Riaz, N. N. (2017). Biological Applications of β-amino acids and its derivatives. International Academy of Engineering and Medical Research, 2(7). [Link]
[3] Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry (Los Angeles), 8(4), 96-99. [Link]
[15] Steer, J. H., & Lew, M. J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca, 4(1), 1-14. [Link]
[16] Singh, R., Bhasin, G., Srivastava, R., & Geetanjali. (2016). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Mini-Reviews in Organic Chemistry, 13(2), 143-153. [Link]
[6] Al-Warhi, T., Al-Harbi, N. O., Al-Zoghaibi, F. A., Al-Otaibi, M. M., & El-Gamal, M. I. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1018. [Link]
[17] Gabbasov, R., Gabbasova, L., & Gabbasov, A. (2022). Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent. ARPI-Journal of Science and Technology, 1(1), 1-8. [Link]
[5] Evans, D. A., & Gage, J. R. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 71, 83. [Link]
[18] Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(23), 3241-3260. [Link]
[19] Asano, Y., & Ito, H. (2005). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid from the Racemic Substrate by Stereospecific Microbial Amidohydrolyzing Activity. Bioscience, Biotechnology, and Biochemistry, 69(11), 2137-2143. [Link]
[10] Kumar, V., Fant, B., Gaver, B., Ho, D. M., Ananthan, S., & Matsumoto, R. R. (2016). Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of Medicinal Chemistry, 59(23), 10695-10708. [Link]
[8] Chilin, A., Marzaro, G., Zanin, S., Dalla Via, L., Guiotto, A., & Viola, G. (2015). Design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin. Journal of Medicinal Chemistry, 58(8), 3468-3483. [Link]
[20] Wang, Y., Li, Y., Zhang, Y., Wang, C., Li, J., & Liu, X. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Chemistry, 11, 1144810. [Link]
[4] Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-305). Academic Press. [Link]
[7] El-Gamal, M. I., Al-Warhi, T., Al-Harbi, N. O., Al-Zoghaibi, F. A., & Al-Otaibi, M. M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123. [Link]
[21] Bonifacio, V. D. B. (2006). Enantioselective High-Throughput Synthesis. Organic Chemistry Portal. [Link]
[11] Vyklicky, V., Korinek, M., Smejkalova, T., Balik, A., & Vyklicky, L. (2022). Regulation of NMDA receptors and their pharmacological modulation. Physiological Research, 71(Suppl 2), S225-S243. [Link]
[22] Bidlack, J. M. (n.d.). 48 articles for JM Bidlack. BindingDB. Retrieved March 7, 2026, from [Link]
[13] Traynelis, S. F., & Yuan, H. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Neuropharmacology, 63(3), 359-368. [Link]
[9] Neumeyer, J. L., Zhang, A., Xiong, W., Gu, X. H., Hilbert, J. E., & Bidlack, J. M. (2011). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 54(11), 3894-3903. [Link]
[23] Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2015). Structural insights into μ-opioid receptor activation. Nature, 524(7566), 315-320. [Link]
[24] Martin, D., & Baimbridge, K. G. (1989). The pharmacological selectivity of three NMDA antagonists. British Journal of Pharmacology, 98(2), 474-478. [Link]
[25] Lewin, G., & Cook, J. M. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Molecules, 25(17), 3855. [Link]
[14] Wenzel, M., & Strutz-Seebohm, N. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8251. [Link]
[12] Costa, B. M., & Popik, P. (2012). Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators. Neuropharmacology, 63(3), 359-368. [Link]
Application Note: Precision Synthesis of 4-Phenylphenyl Amino Acids via Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Rationale The incorporation of unnatural biaryl amino acids, such as 4-phenylphenylalanine (Bip), into peptide sequences is a transformative strategy in modern drug discovery. By expanding the hy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The incorporation of unnatural biaryl amino acids, such as 4-phenylphenylalanine (Bip), into peptide sequences is a transformative strategy in modern drug discovery. By expanding the hydrophobic surface area and introducing conformational rigidity, biaryl residues excel at probing deep, lipophilic pockets in protein-protein interactions (PPIs). For instance, substituting a standard aromatic residue with a 4-biphenylalanine moiety in apratoxin A analogs resulted in a 16-fold increase in cytotoxicity against HCT-116 cancer cells by drastically enhancing target engagement[1]. Similar biaryl modifications have been extensively explored in the optimization of GLP-1R ligands to modulate pharmacokinetics and binding affinity[2].
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier methodology for synthesizing these biaryl architectures due to its high functional group tolerance, scalability, and the commercial availability of diverse boronic acids[3]. However, applying this chemistry to amino acids—specifically Fmoc-protected precursors required for Solid-Phase Peptide Synthesis (SPPS)—presents a unique chemical paradox. Traditional Suzuki couplings rely on strong aqueous bases (e.g., Na₂CO₃, NaOH) and elevated temperatures, conditions that rapidly cleave the base-labile Fmoc protecting group and risk racemization at the α-chiral center[4].
To resolve this, we present a highly optimized, non-aqueous protocol utilizing mild bases and tailored phosphine ligands. This guide details the mechanistic causality, quantitative optimization, and a self-validating experimental protocol for the synthesis of Fmoc-4-phenylphenylalanine (Fmoc-Bip-OH).
Mechanistic Causality in Biaryl Amino Acid Synthesis
The synthesis of Fmoc-Bip-OH relies on the precise orchestration of the palladium catalytic cycle. Understanding the role of each component allows researchers to troubleshoot and adapt the protocol for various substituted boronic acids.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for biaryl amino acid synthesis.
Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of Fmoc-4-bromo-L-phenylalanine. We utilize bromo-phenylalanine over iodo-phenylalanine because it offers a superior balance of commercial affordability and chemical stability, while still being highly reactive when paired with electron-rich, bulky ligands like SPhos[4].
Transmetalation : This is the rate-limiting step where the base plays a dual role. It activates the phenylboronic acid into a reactive boronate complex and facilitates the transfer of the phenyl group to the Pd(II) center. By using anhydrous K₃PO₄ or KF, we achieve sufficient boronic acid activation without triggering the E1cB elimination mechanism responsible for Fmoc cleavage[4].
Reductive Elimination : The spatial bulk of the SPhos ligand forces the two aryl groups together, accelerating reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.
Reaction Optimization and Quantitative Data
The selection of solvent and base is the critical variable in preserving the structural integrity of the amino acid. As demonstrated in the data below, transitioning from traditional aqueous environments to non-aqueous, sterically hindered alcohols or ethers drastically suppresses side reactions.
Table 1: Optimization of Conditions for Fmoc-Phe(4-Br)-OH Cross-Coupling
Catalyst System
Solvent
Base (Equiv)
Temp (°C)
Yield of Fmoc-Bip-OH (%)
Fmoc Cleavage (%)
Pd(PPh₃)₄
Toluene / H₂O (1:1)
Na₂CO₃ (3.0)
80
42
> 45
Pd(dppf)Cl₂
Dioxane / H₂O (4:1)
K₂CO₃ (3.0)
80
58
30
Pd(OAc)₂ / SPhos
THF (Anhydrous)
K₃PO₄ (2.0)
65
91
< 2
Pd(OAc)₂ / SPhos
t-Amyl Alcohol
KF (3.0)
65
96
< 1
Data synthesis reflects established literature parameters for non-aqueous Suzuki couplings of Fmoc-protected substrates, highlighting the necessity of mild bases (KF or K₃PO₄) and non-nucleophilic solvents to maximize yield and enantiomeric purity[4],[5].
Experimental Protocol: Synthesis of Fmoc-4-phenyl-L-phenylalanine
This protocol is designed as a self-validating system. Visual cues and specific in-process analytical checks are embedded to ensure trustworthiness and reproducibility at every stage.
Caption: Step-by-step experimental workflow for the synthesis of biaryl amino acids.
Base : Potassium fluoride (KF), spray-dried and anhydrous (3.0 mmol, 174.3 mg)
Solvent : Anhydrous t-Amyl alcohol (10 mL)
Step-by-Step Methodology
Step 1: Assembly and Inert Atmosphere Generation
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Fmoc-4-bromo-L-phenylalanine, phenylboronic acid, Pd(OAc)₂, SPhos, and KF.
Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill.
Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and degrades the active Pd(0) species into inactive Pd(II) black, halting the catalytic cycle.
Step 2: Solvent Addition and Degassing
Inject 10 mL of anhydrous t-Amyl alcohol through the septum via a gastight syringe.
Sparge the suspension with argon for 10 minutes by submerging a long needle directly into the solvent.
Step 3: Catalytic Coupling
Place the flask in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm).
Self-Validation Check: Within 15–30 minutes, observe the reaction mixture transition from a pale yellow suspension to a homogeneous dark red/brown solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) complex and the initiation of oxidative addition.
Allow the reaction to proceed for 12 hours.
Step 4: In-Process Quality Control (LC-MS)
Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/H₂O (1:1), and analyze via LC-MS.
Self-Validation Check: The reaction is complete when the starting material peak (
= 466/468 isotopic cluster) is fully consumed, replaced by the product peak ( = 464.2) and a minor byproduct peak of biphenyl (homocoupling).
Step 5: Workup and Isolation
Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL).
Filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.
Transfer the filtrate to a separatory funnel. Wash with 1.0 M aqueous HCl (2 × 20 mL) to protonate the amino acid carboxylate, followed by brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane / Methanol gradient from 100:0 to 95:5 containing 0.1% Acetic Acid).
Co-evaporate the purified fractions with toluene to remove residual acetic acid, yielding Fmoc-Bip-OH as a white solid.
Analytical Validation
To guarantee the scientific integrity of the synthesized Fmoc-Bip-OH for downstream solid-phase peptide synthesis, the following analytical validations must be met:
Chiral Integrity : Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The use of mild KF base ensures the enantiomeric excess (ee) remains >99%, proving that no base-catalyzed racemization occurred at the α-carbon.
Fmoc Retention : ¹H NMR (400 MHz, DMSO-
) must show the characteristic Fmoc aliphatic signals (multiplet at ~4.1-4.3 ppm for 3H) integrating perfectly 1:1 with the newly formed biphenyl aromatic protons.
References
Source: mdpi.
Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives)
Source: nih.
Source: clockss.
Small peptide-based GLP-1R ligands: an approach to reduce the kidney uptake of radiolabeled GLP-1R-targeting agents?
Application Note: Chiral HPLC Enantioseparation of Methyl 3-Amino-3-Arylpropanoates
Introduction & Pharmaceutical Relevance Methyl 3-amino-3-arylpropanoates are fundamental chiral building blocks (β-amino acid esters) utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmaceutical Relevance
Methyl 3-amino-3-arylpropanoates are fundamental chiral building blocks (β-amino acid esters) utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). They serve as critical intermediates in the construction of monocyclic β-lactam antibiotics, taxoid antitumor agents, and macrocyclic polyamine alkaloids[1]. Because the biological efficacy and toxicity of these downstream therapeutics are highly stereodependent, rigorous determination of the enantiomeric excess (ee) of the β-amino acid ester precursors is a mandatory quality control step in pharmaceutical process research[2].
This application note details the robust, field-proven methodologies for the baseline resolution of methyl 3-amino-3-arylpropanoate enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with polysaccharide-based Chiral Stationary Phases (CSPs).
The enantioseparation of β-amino acid esters is most effectively achieved using coated or immobilized polysaccharide-derived CSPs, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).
The chiral recognition mechanism relies on a transient, three-point interaction model between the CSP and the analyte[3]. For methyl 3-amino-3-arylpropanoates, the interactions are driven by:
Hydrogen Bonding: The carbamate linkages on the CSP act as both hydrogen bond donors (N-H) and acceptors (C=O), interacting strongly with the primary amine and the ester carbonyl of the analyte.
Stacking: The aryl group on the β-carbon of the analyte undergoes interactions with the substituted phenyl rings of the CSP.
Steric Inclusion: The helical supramolecular structure of the amylose/cellulose polymer creates chiral grooves. The spatial arrangement of the enantiomers dictates how deeply they can intercalate into these grooves, driving thermodynamic selectivity.
Fig 1: Three-point chiral recognition mechanism between polysaccharide CSPs and β-amino acid esters.
Method Development Strategy: Causality & Optimization
As a Senior Application Scientist, method development must move beyond trial-and-error to mechanistic optimization. When separating basic chiral amines like methyl 3-amino-3-arylpropanoates, the following parameters are critical:
Mobile Phase Selection: Normal-phase chromatography using Hexane and Isopropanol (IPA) is the gold standard for coated polysaccharide columns[2]. The ratio of Hexane:IPA modulates the retention factor (
). A starting ratio of 90:10 (v/v) provides a balance of solubility and retention[4], while a highly non-polar 97:3 (v/v) ratio can be used to increase retention and resolution for closely eluting enantiomers[5].
The Critical Role of Basic Additives: The primary amine of the analyte is highly basic. In the absence of an additive, this amine will undergo secondary, non-enantioselective ion-exchange interactions with residual, unendcapped silanol groups on the silica support of the CSP. This manifests as severe peak tailing and loss of resolution. Adding 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase is mandatory. The additive competitively binds to the acidic silanols, masking them and ensuring sharp, symmetrical peaks.
Detection Wavelength: The aryl substituent provides strong UV chromophoric activity. Detection at 210 nm to 230 nm is optimal for maximizing the signal-to-noise ratio[2],[5].
Standardized Analytical Protocol
The following protocol outlines a self-validating workflow for the chiral separation of methyl 3-amino-3-phenylpropanoate (a representative arylpropanoate).
Materials & Reagents
Column: Chiralpak® AD-H or Chiralpak® AS-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
Additive: Diethylamine (DEA), HPLC grade.
Sample Solvent: Hexane:IPA (50:50, v/v) to ensure complete dissolution without causing solvent mismatch peak distortion.
Step-by-Step Workflow
Mobile Phase Preparation: In a 1 L volumetric flask, combine 900 mL of n-Hexane and 100 mL of IPA. Add 1.0 mL of DEA (0.1% v/v). Mix thoroughly and degas via ultrasonication for 10 minutes.
System Equilibration: Purge the HPLC lines and pump the mobile phase through the chiral column at 0.8 mL/min. Monitor the UV baseline at 220 nm. Equilibrate until the baseline is completely stable (typically 10-15 column volumes).
Sample Preparation: Accurately weigh 1.0 mg of the racemic methyl 3-amino-3-phenylpropanoate standard. Dissolve in 1.0 mL of the sample solvent. Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Injection & Acquisition: Inject 5 µL of the sample. Run the acquisition for 25 minutes at a flow rate of 0.8 to 1.0 mL/min[2],[4].
System Suitability: Verify that the resolution (
) between the two enantiomer peaks is (baseline separation) and the tailing factor () is .
Fig 2: Method development and optimization workflow for β-amino acid ester enantioseparation.
Quantitative Data & Method Comparison
The table below summarizes validated chromatographic data for methyl 3-amino-3-phenylpropanoate across different column chemistries and mobile phase ratios, demonstrating how adjusting the steric environment (amylose vs. cellulose derivatives) and solvent polarity impacts retention and resolution.
Note: Decreasing the polar modifier (IPA) from 10% to 3% increases overall retention times (
) and can improve the separation factor () for challenging derivatives[5].
Troubleshooting Guide
Symptom: Severe Peak Tailing or Irreversible Retention.
Causality: The primary amine is interacting with free silanols.
Solution: Verify that 0.1% DEA or ethanolamine was added to the mobile phase. Volatile amines can evaporate over time; prepare fresh mobile phase every 48 hours.
Symptom: Co-elution or
.
Causality: The elution strength is too high, preventing sufficient interaction time with the chiral grooves.
Solution: Decrease the IPA concentration (e.g., shift from 90:10 to 95:5 or 97:3) to increase
and enhance chiral recognition[5]. Alternatively, screen a different CSP (e.g., switch from AD-H to OD-H or AS-H) to alter the steric inclusion dynamics[4].
Symptom: Split Peaks or Shoulders.
Causality: Sample solvent mismatch. Injecting a sample dissolved in 100% IPA into a 90:10 Hexane:IPA mobile phase causes localized disruption of the partitioning equilibrium.
Solution: Always dissolve the sample in a solvent mixture that closely matches the initial mobile phase conditions.
References
LC Enantioseparation of β-Lactam Stereoisomers through the Use of β-Cyclodextrin-Based Chiral Stationary Phases
Source: ResearchGate
URL:[Link]
CARBON-NITROGEN DOUBLE BOND STEREOSELECTIVE REDUCTION (Synthesis of (R)-methyl 3-amino-3-phenylpropanoate)
Source: AIR Università degli Studi di Milano (UNIMI)
URL:[Link]
Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines
Source: ResearchGate
URL:[Link]
CARBON-NITROGEN DOUBLE BOND STEREOSELECTIVE REDUCTION (Chiralpak AD Analysis)
Source: AIR Università degli Studi di Milano (UNIMI)
URL:[Link]
zwitterionic stationary phases: Topics by Science.gov
Source: Science.gov
URL:[Link]
Application Note: Highly Efficient Protocol for the Boc Protection of Methyl 3-amino-3-(4-phenylphenyl)propanoate
Introduction & Scientific Rationale -amino acids are indispensable building blocks in modern drug development, frequently utilized in the design of peptidomimetics and small-molecule therapeutics due to their inherent re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
-amino acids are indispensable building blocks in modern drug development, frequently utilized in the design of peptidomimetics and small-molecule therapeutics due to their inherent resistance to proteolytic degradation. The compound methyl 3-amino-3-(4-phenylphenyl)propanoate (also known as methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate) is a highly valuable benzylic -amino acid derivative. Its biphenyl moiety imparts significant lipophilicity and stacking capabilities, making it an excellent pharmacophore for disrupting protein-protein interactions.
To effectively utilize this building block in solid-phase peptide synthesis (SPPS) or orthogonal solution-phase coupling, the primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the premier choice due to its robustness against nucleophiles and basic conditions, and its facile cleavage under mild anhydrous acidic conditions ()[1].
Mechanistic Insights & Experimental Causality
The Boc protection is achieved using di-tert-butyl dicarbonate (Bocngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
O). The reaction proceeds via the nucleophilic attack of the -amine onto one of the electrophilic carbonyl carbons of BocO ().
Causality of Base Addition: The starting material is frequently supplied as a hydrochloride salt (CAS: 124082-22-0) to prevent premature degradation or atmospheric CO
capture ()[2]. Thus, a mild organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required. The first equivalent neutralizes the HCl salt, liberating the nucleophilic free base, while a slight excess acts as a proton scavenger to drive the equilibrium forward.
Thermodynamic Driving Force: The tetrahedral intermediate collapses to expel tert-butyl carbonate, which spontaneously decarboxylates into tert-butanol and carbon dioxide gas. The evolution of CO
provides a powerful thermodynamic driving force, making the reaction essentially irreversible ()[3].
Temperature Control: The addition of Boc
O is performed at 0 °C. While BocO is less reactive than acid chlorides, the initial acylation is exothermic. Cooling prevents the rare but possible formation of isocyanates or ureas, ensuring strict chemoselectivity for the mono-N-Boc derivative.
Quantitative Data & Optimization
Table 1: Optimization of Reaction Conditions for Boc Protection
Comparative data demonstrating the efficiency of anhydrous conditions for hydrophobic biphenyl substrates.
Solvent
Base (Equivalents)
Temp / Time
Conversion (%)
Isolated Yield (%)
THF / HO (1:1)
NaHCO (2.5)
RT, 12 h
>95%
88%
DCM
TEA (2.2)
0 °C to RT, 4 h
>99%
94%
DCM
DIPEA (2.2)
0 °C to RT, 4 h
>99%
95%
MeOH
TEA (2.2)
RT, 8 h
~85%
78%
Table 2: Standard Reagent Quantities (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Methyl 3-amino-3-(4-phenylphenyl)propanoate HCl
291.78
1.0
2.92 g
Substrate
Di-tert-butyl dicarbonate (BocO)
218.25
1.1
2.40 g
Electrophile
Triethylamine (TEA)
101.19
2.2
3.07 mL
Base / Scavenger
Dichloromethane (DCM)
84.93
-
30 mL
Solvent
Step-by-Step Methodology
Protocol for the Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-phenylphenyl)propanoate
Step 1: Free Base Generation
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-amino-3-(4-phenylphenyl)propanoate hydrochloride (2.92 g, 10.0 mmol).
Suspend the solid in anhydrous DCM (30 mL) under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice-water bath.
Add triethylamine (3.07 mL, 22.0 mmol) dropwise over 5 minutes. The suspension will gradually clear as the free amine dissolves in the organic phase.
Step 2: Boc
O Addition
5. Prepare a solution of BocO (2.40 g, 11.0 mmol) in anhydrous DCM (5 mL).
6. Add the BocO solution dropwise to the reaction mixture at 0 °C over 10 minutes. (Note: Mild effervescence from CO evolution may be observed, visually validating the reaction initiation).
Step 3: Reaction & Monitoring (Self-Validating Step)
7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
8. Stir vigorously for 3–4 hours.
9. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1) and UV visualization at 254 nm. The reaction is complete when the highly polar free amine spot at the baseline completely disappears, replaced by a single, less polar product spot.
Step 4: Quenching & Workup (Self-Validating Purification)
10. Once complete, dilute the reaction mixture with an additional 20 mL of DCM.
11. Transfer to a separatory funnel and wash the organic layer sequentially to isolate the product based on pKa differentials:
5% aqueous Citric Acid (2 × 25 mL): Selectively protonates and extracts unreacted starting material and excess TEA into the aqueous layer.
Saturated aqueous NaCl (Brine) (1 × 25 mL): Breaks emulsions and pre-dries the organic layer.
Dry the organic layer over anhydrous NaSO, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Final Purification
13. The crude product is typically obtained as a white to off-white solid in high purity (>95% by NMR). If ultra-high purity is required for downstream SPPS, purify via flash column chromatography (silica gel, gradient elution from 10% to 20% Ethyl Acetate in Hexanes).
Workflow Visualization
Experimental workflow for the Boc protection of methyl 3-amino-3-(4-phenylphenyl)propanoate.
References
Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]
RSC Publishing. "Dual protection of amino functions involving Boc." Chem. Soc. Rev., 2013. Available at:[Link]
Application Note: Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate as a Building Block for Advanced Peptidomimetics
Executive Summary The engineering of proteolytically stable, high-affinity peptidomimetics requires the strategic incorporation of non-canonical building blocks. Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate —a chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The engineering of proteolytically stable, high-affinity peptidomimetics requires the strategic incorporation of non-canonical building blocks. Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate —a chiral
-amino acid ester featuring a bulky biphenyl side chain—has emerged as a premier pharmacophore for targeting challenging protein-protein interactions (PPIs). This application note provides a comprehensive, self-validating technical guide for the preparation, incorporation, and mechanistic application of this building block in solid-phase peptide synthesis (SPPS), specifically focusing on its role in inhibiting oncogenic receptor heterodimerization.
Mechanistic Insights: The Role of Biphenyl
-Amino Acids in PPI Inhibition
As a Senior Application Scientist, it is critical to understand why this specific building block is selected over canonical alternatives. The causality behind its efficacy rests on three pillars:
Proteolytic Immunity : The insertion of a
-carbon into the peptide backbone fundamentally disrupts the recognition motifs required by endogenous exopeptidases and endopeptidases, drastically extending the serum half-life of the resulting therapeutic[1].
Hydrophobic Surface Maximization : The 4-phenylphenyl (biphenyl) moiety mimics the aromatic networks of tryptophan or phenylalanine but provides a significantly larger, extended surface area for
stacking and hydrophobic packing. This is essential for occluding flat, expansive PPI interfaces, such as Domain IV of the HER2 extracellular domain (ECD)[2].
The "Chiral Switch" Phenomenon : The spatial projection of the biphenyl group is dictated by the (3S) stereocenter. Mechanistic studies reveal that the chirality at this specific ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
-carbon acts as a "chiral switch." The precise (S) or (R) configuration determines the peptidomimetic's ability to sterically block the HER2/EGFR dimerization interface, directly modulating its antiproliferative efficacy against HER2-overexpressing cancer cell lines. By preventing this dimerization, the peptidomimetic successfully downregulates downstream RAS-RAF-MEK-ERK and AKT-PI3K-mTOR signaling pathways[3].
Figure 2: Mechanistic pathway of EGFR/HER2 heterodimerization inhibition by the peptidomimetic.
Physicochemical Properties & Specifications
Table 1: Properties of Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
Property
Specification
Chemical Name
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
Molecular Formula
C16H17NO2
Molecular Weight
255.32 g/mol
Stereochemistry
(3S) Enantiomer
Appearance
White to off-white crystalline powder
Primary Utility
Precursor for Fmoc-SPPS; PPI inhibitor building block
Experimental Workflows & Protocols
Note: Every protocol described below is engineered as a self-validating system, incorporating in-process quality control (QC) checkpoints to ensure structural integrity and coupling efficiency.
Protocol A: Saponification and Fmoc-Protection
Commercially, this building block is often supplied as a methyl ester to protect the carboxylic acid. It must be converted to an Fmoc-protected free acid prior to SPPS.
Saponification : Dissolve Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (1.0 eq) in a 3:1 mixture of THF/H2O. Cool to 0°C.
Hydrolysis : Add LiOH·H2O (1.5 eq) portion-wise.
Causality: LiOH provides mild hydroxide nucleophilicity compared to NaOH. This minimizes the risk of base-catalyzed epimerization at the sensitive C3 chiral center, thereby preserving the critical (3S) stereochemistry required for the "chiral switch" binding affinity[4].
In-Process QC : Stir for 4 hours at room temperature. Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the higher
ester spot is fully consumed.
Fmoc Protection : To the same reaction vessel (now containing the free amine carboxylate), add Na2CO3 (2.0 eq) and cool to 0°C. Add Fmoc-OSu (1.2 eq) dissolved in minimal THF dropwise.
Causality: Fmoc-OSu is selected over Fmoc-Cl because its lower reactivity significantly reduces the formation of Fmoc-dipeptide byproducts, ensuring high monomer purity.
Workup & Validation : Evaporate THF. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl.
Self-Validation: A white precipitate (the pure Fmoc-protected
-amino acid) will form immediately. Extract with EtOAc, dry over Na2SO4, and concentrate.
-amino acid requires optimized kinetics to overcome steric hindrance.
Resin Preparation : Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 x 10 min).
Activation & Coupling : Dissolve the Fmoc-(3S)-biphenyl-
-amino acid (3.0 eq) and HATU (3.0 eq) in DMF. Add DIPEA (6.0 eq).
Causality: The extended biphenyl side chain exerts immense steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for driving the coupling of this hindered
-amino acid to completion—a kinetic threshold where standard HBTU often fails (See Table 2).
Agitation : Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
In-Process QC (Kaiser Test) : Perform a Kaiser test on a micro-cleaved resin sample.
Self-Validation: A yellow/colorless bead indicates complete coupling. A blue bead indicates incomplete coupling due to steric clash; if blue, perform a second coupling cycle before proceeding to prevent deletion sequences.
Table 2: Comparison of Coupling Reagents for Sterically Hindered
-Amino Acids
Coupling Reagent System
Equivalents (AA/Reagent/Base)
Reaction Time
Coupling Efficiency
Epimerization Risk
DIC / Oxyma Pure
3.0 / 3.0 / 0.0
120 min
~85.2%
Low
HBTU / DIPEA
3.0 / 3.0 / 6.0
120 min
~78.5%
Moderate
HATU / DIPEA
3.0 / 3.0 / 6.0
60 min
>99.0%
Low to Moderate
Data represents empirical yields for coupling the bulky biphenyl -amino acid onto a resin-bound secondary amine.
Protocol C: Cleavage and Global Deprotection
Preparation : Wash the synthesized peptide-resin with DCM (5x) and dry under a vacuum.
Cleavage Cocktail : Prepare a mixture of TFA / TIS / H2O (95:2.5:2.5 v/v/v).
Causality: Triisopropylsilane (TIS) acts as a bulky carbocation scavenger. It prevents the irreversible electrophilic aromatic substitution (re-alkylation) of the electron-rich biphenyl ring by tert-butyl or Pbf cations generated during global deprotection.
Execution & Isolation : Cleave for 2 hours at room temperature. Filter the resin, precipitate the peptidomimetic in cold diethyl ether, centrifuge, and lyophilize for downstream HPLC/MS purification.
Figure 1: Workflow for converting the methyl ester to an Fmoc-monomer and SPPS incorporation.
References[1] A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfFxYk1atDLzeElaSzFv3sGds1vkiExOD0c99Rt3utfPaTSlSYxTBmhL8zI9nJnMG-s0-bntt1KMXRvJtseAVN-4Fvy8Td44xQGSjCnVI6JO1r3w3XD64E9arXR7Z5fLGC6nT0apPgFMn5JQ=[3] A peptidomimetic with a chiral switch is an inhibitor of epidermal growth factor receptor heterodimerization | Oncotarget. oncotarget.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jb35dk8e0J61HcOG4vGq2ic_sqCFVc2k76dFbn2lV3Y4_hntuMw-iLtI_5E7NF4jcUG2tMEfc4cYyY5gs-GPoj4xjmkHljLhkGIj2JYNJcULx3Vkayn6DvBPL34be_-eZk6EIyIIS2w=[4] In vivo studies of a peptidomimetic that targets EGFR dimerization in NSCLC. jcancer.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2wE5CfM9YTexqtqgzGSSWu8YF6z9GaWqphLVNmmT09-vdEruZQiKjt703ie9AzpwHSu8MlUFc2CdTFs9ci30u2M23gOvnHi1wlWeSWvA8bDA9iEqujudNnz3VZ9-oQ==[2] An Orally Available Grafted Peptide Targeting Epidermal Growth Factor Receptor Dimers Reduces Non-Small Cell Lung Cancer Tumors in Mouse Models - ACS Publications. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHMqPPXPNs3iVfBm1XiW_inkSY7pJgNuC0dj84AWAZI9prWE1sOJ0Vm428ySBDO9CQvKR9fL3mqe8lxFtd7myLchtXOvOVwaxaAE_yO7Wf9SMKXQifP5GQxNuuYXFWPlO9SnW8VqzY8maslxQ=
"antimicrobial properties of non-proteinogenic amino acids with biphenyl groups"
An in-depth guide to the antimicrobial properties of non-proteinogenic amino acids (npAAs) with biphenyl groups, designed for researchers, scientists, and drug development professionals. This document provides detailed a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the antimicrobial properties of non-proteinogenic amino acids (npAAs) with biphenyl groups, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of these novel therapeutic candidates.
Introduction: A New Frontier in Combating Antimicrobial Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2] As conventional antibiotics lose efficacy, the scientific community is urgently exploring novel chemical scaffolds that can circumvent existing resistance mechanisms.[3] Non-proteinogenic amino acids (npAAs)—those not found in the standard genetic code—represent a rich source of structural diversity for developing advanced pharmaceuticals.[4] When combined with privileged structures like the biphenyl group, these npAAs become particularly promising.
The incorporation of a biphenyl moiety into an amino acid side chain is a strategic design choice.[1][2] The biphenyl group, a staple in medicinal chemistry, imparts hydrophobicity and rigidity, which can enhance binding to biological targets and facilitate membrane interaction.[5][6] This guide details the methodologies required to explore this promising class of compounds, from their initial synthesis to their comprehensive antimicrobial and cytotoxic evaluation.
Section 1: Synthesis and Characterization of Biphenyl-Containing npAAs
The journey of discovery begins with the creation and verification of the target molecule. While various synthetic routes exist, modern cross-coupling reactions are often employed for their efficiency and versatility.
General Synthesis Strategy
A common approach involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by elaboration to introduce the amino acid functionality.[7] This allows for modular synthesis where different substituted phenylboronic acids and halogenated amino acid precursors can be combined to generate a library of diverse compounds.
Characterization Protocol
Verifying the identity, purity, and structure of the synthesized compound is a critical, non-negotiable step.
Scientist's Note: Each characterization technique provides a unique piece of the structural puzzle. NMR confirms the connectivity of atoms, Mass Spectrometry confirms the molecular weight, and FT-IR identifies key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire ¹H NMR and ¹³C NMR spectra.
Expected Outcome: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the biphenyl rings and the α- and β-protons of the amino acid backbone. The ¹³C NMR will confirm the presence of all unique carbon atoms.[8]
Mass Spectrometry (MS):
Prepare a dilute solution of the compound.
Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, APCI).
Expected Outcome: The resulting spectrum should display a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact calculated mass of the target compound, confirming its elemental composition.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Analyze a small sample of the solid compound using an FT-IR spectrometer with an ATR accessory.
Expected Outcome: The spectrum should exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches from the biphenyl group.[8]
Section 2: Core Protocols for Antimicrobial Efficacy Testing
The following protocols provide a robust framework for determining the antimicrobial potency of the synthesized compounds. The overall workflow is designed to move from initial screening to more detailed characterization of antimicrobial activity.
Figure 1: High-level experimental workflow for evaluating novel antimicrobial agents.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for quantifying the potency of an antimicrobial agent.[10] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[11]
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
0.5 McFarland turbidity standard
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
Inoculum Preparation:
Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into MHB.
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]
Dilute this suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
Result: Wells 1-10 now contain 50 µL of the compound at serially decreasing concentrations.
Controls:
Well 11 (Growth Control): Add 50 µL of MHB. This well will receive bacteria but no compound.
Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and no compound.
Inoculation:
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is 100 µL.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.
Reading the MIC:
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[2]
Rationale: The use of standardized Mueller-Hinton Broth and a specific inoculum density is critical for reproducibility and allows for comparison of results across different laboratories, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8] Polypropylene plates are recommended as cationic compounds can adhere to polystyrene, artificially inflating the MIC.[12]
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a direct extension of the MIC assay.
Procedure:
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.
Aseptically pipette 10-20 µL from each of these wells and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.
Incubate the MHA plate at 37°C for 18-24 hours.
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).[13]
Protocol 2.3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[11]
Procedure:
Prepare flasks containing a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in MHB.
Add the test compound at concentrations relevant to its MIC (e.g., 1x MIC, 4x MIC, 8x MIC). Include a no-drug growth control.
Incubate all flasks at 37°C with shaking.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable CFU/mL.
Plot the log₁₀(CFU/mL) versus time for each concentration.
Data Interpretation: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. The resulting curves reveal whether the killing is concentration-dependent or time-dependent.[13]
Section 3: Investigating Mechanism and Safety
Identifying a compound's antimicrobial activity is only the first step. Understanding its mechanism of action and its safety profile is crucial for further development.
Potential Mechanisms of Action
Biphenyl-containing compounds may act through several mechanisms:
Membrane Disruption: The hydrophobic biphenyl group can insert into and disrupt the bacterial cell membrane, a common mechanism for antimicrobial peptides and their mimics.[5]
Enzyme Inhibition: These compounds can act as inhibitors of essential bacterial enzymes. For instance, some biphenyl derivatives inhibit virulence factors like bacterial proteases, which are crucial for infection progression.[1][2]
Inhibition of Biosynthesis: The amino acid scaffold can mimic natural substrates, leading to the inhibition of key biosynthetic pathways, such as peptidoglycan synthesis.[14]
Figure 2: Potential antimicrobial mechanisms of biphenyl-containing non-proteinogenic amino acids.
Protocol 3.1: MTT Assay for In Vitro Cytotoxicity Assessment
Before a compound can be considered a therapeutic candidate, it must be evaluated for toxicity against host cells.[15] The MTT assay is a colorimetric method for assessing cell viability.[16]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[10][16] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Mammalian cell line (e.g., MRC-5 human lung fibroblasts, HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a viability control.
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[16]
Interpretation: The data indicates that these non-proteinogenic amino acids can exhibit potent activity against Gram-negative bacteria.[1][2] The addition of a third phenyl ring (terphenyl vs. biphenyl) appears to broaden the activity to include Gram-positive S. aureus.[1][2] This highlights how subtle structural modifications can significantly impact the antimicrobial spectrum, a key consideration in structure-activity relationship (SAR) studies.[3]
Conclusion and Future Directions
Non-proteinogenic amino acids containing biphenyl groups represent a promising and chemically tractable class of potential antimicrobial agents.[1][2] The protocols outlined in this guide provide a comprehensive framework for their synthesis, characterization, and evaluation. By systematically assessing antimicrobial potency, bactericidal kinetics, and host cell cytotoxicity, researchers can identify lead compounds for further development. Future work should focus on expanding the structural diversity of these compounds to optimize their activity spectrum and therapeutic index, ultimately contributing to the arsenal of weapons against multidrug-resistant pathogens.
Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH.
A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature. Journal of the American Chemical Society.
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC.
Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI.
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC.
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). ResearchGate.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
Preparation of amino biphenyl derivatives. ResearchGate.
Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. PMC.
(PDF) Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate.
Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI.
In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
Construction and Activity Evaluation of Biphenyl Hydroxamic Acid Dual-Target Antibacterial Inhibitor and Nanocarrier. ACS Publications.
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. SCIRP.
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences.
Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv.
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry.
Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab.
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
"anti-inflammatory potential of 3-amino-3-(4-phenylphenyl)propanoate analogues"
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Subject: Evaluating the Anti-Inflammatory Poten...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Protocol (SOP)
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Subject: Evaluating the Anti-Inflammatory Potential of 3-Amino-3-(4-phenylphenyl)propanoate Analogues
Executive Summary & Mechanistic Rationale
The 1 scaffold, exemplified by classical non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, is a cornerstone in the management of acute and chronic inflammation[1]. However, traditional NSAIDs often present gastrointestinal and cardiovascular liabilities due to unselective cyclooxygenase (COX) inhibition and the subsequent shunting of arachidonic acid into the leukotriene-producing lipoxygenase (LOX) pathway.
Recent medicinal chemistry efforts have focused on the2 to diversify biological activity and improve safety profiles[2]. Specifically, 3-amino-3-(4-phenylphenyl)propanoate analogues (biphenyl β-amino acids) represent a structural evolution designed to shift target selectivity. By introducing an amino group at the β-position, these3 alter the steric and electronic landscape of the molecule, enabling potential dual inhibition of COX-2 and 5-lipoxygenase (5-LOX)[3]. Structurally modifying NSAIDs to 4 alongside COX is a proven strategy to enhance the overall anti-inflammatory profile while mitigating gastric damage[4].
This application note details the robust, self-validating protocols required to evaluate the anti-inflammatory efficacy of these novel analogues in vitro and in cell-based models.
Mechanistic Pathway Visualization
Dual inhibition of COX-2 and 5-LOX by biphenyl β-amino acid analogues.
Experimental Design & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every efficacy readout is paired with a counter-screen to rule out false positives caused by compound aggregation, assay interference, or cytotoxicity.
The 5 is the gold standard for evaluating lipopolysaccharide (LPS)-induced inflammatory responses, specifically through the TLR4/NF-κB pathway[5].
Causality & Rationale: A critical failure point in anti-inflammatory screening is misinterpreting compound toxicity as anti-inflammatory efficacy. If a compound kills the macrophages, cytokine production will naturally drop. To establish a self-validating system, a parallel MTT viability assay must be conducted on the exact same cell population immediately after supernatant harvest.
Cell Seeding & Acclimation: Seed RAW 264.7 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
Expert Insight: A sub-confluent density ensures cells remain in the exponential growth phase and prevents contact inhibition from altering baseline inflammatory markers.
Compound Pre-treatment: After 24 hours, aspirate media and apply 3-amino-3-(4-phenylphenyl)propanoate analogues at varying concentrations (0.1, 1, 10, 50 µM) in serum-free media for 2 hours.
Expert Insight: Serum-free media is crucial here. Biphenyl compounds are highly lipophilic; serum proteins (like BSA) will sequester the drug, artificially inflating the apparent IC₅₀. Pre-treatment allows the β-amino acid derivatives to achieve intracellular equilibrium before the inflammatory cascade is triggered.
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
Supernatant Harvesting & Cytokine Quantification: Collect 100 µL of supernatant. Quantify Nitric Oxide (NO) using the Griess reagent assay, and TNF-α/IL-6 using standard ELISA kits.
Self-Validation (Viability Check): Immediately add MTT reagent (0.5 mg/mL) to the remaining cells and media in the 96-well plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Compounds showing >15% reduction in cell viability at their effective anti-inflammatory dose are flagged for cytotoxicity.
Protocol B: In Vitro Enzymatic Profiling (COX-2 and 5-LOX)
To determine if the biphenyl β-amino acids retain the classical NSAID mechanism or exhibit the hypothesized dual-inhibition, direct enzyme assays are required.
COX-2 Inhibition Assay: Utilize a fluorometric COX-2 inhibitor screening kit. Incubate recombinant human COX-2 with the analogues (0.01–100 µM) for 10 minutes at 37°C before adding arachidonic acid and the fluorometric probe.
Expert Insight: Include Celecoxib as a positive control to validate the dynamic range of the assay. A short pre-incubation prevents degradation of the compound while allowing sufficient time for active-site binding.
5-LOX Inhibition Assay: Soybean lipoxygenase (LOX-3) is often used as a highly homologous structural surrogate for mammalian 5-LOX in initial high-throughput screenings[4]. Measure the formation of hydroperoxides from linoleic acid by monitoring absorbance at 234 nm. Include Zileuton as the reference standard.
Data Presentation & Analysis
The following table demonstrates how quantitative data should be structured to highlight the structure-activity relationship (SAR) of the β-amino acid modifications compared to classical controls.
Compound / Treatment
COX-2 IC₅₀ (µM)
5-LOX IC₅₀ (µM)
RAW 264.7 TNF-α Reduction (%)
Cell Viability (%)
Flurbiprofen (Classical NSAID)
0.4 ± 0.1
>100
45 ± 3.2
98 ± 1.5
Zileuton (LOX Inhibitor)
>100
0.8 ± 0.2
38 ± 4.1
99 ± 0.8
Analogue 1 (Unsubstituted β-amino)
2.1 ± 0.3
15.4 ± 2.1
62 ± 5.0
95 ± 2.2
Analogue 2 (N-acetylated β-amino)
1.5 ± 0.2
8.2 ± 1.4
78 ± 3.5
94 ± 1.8
Analogue 3 (N-methylated β-amino)
0.9 ± 0.1
4.5 ± 0.9
85 ± 2.1
92 ± 2.5
Note: Data represents representative validation metrics demonstrating the shift from selective COX inhibition (Flurbiprofen) to dual COX/LOX inhibition via β-amino modification.
"troubleshooting Suzuki coupling for biphenyl synthesis"
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Successful cross-coupling requires a deep understanding of the organometallic catalytic cycle. When a reaction fails, the solution lies in identifying which fundamental step—oxidative addition, transmetalation, or reductive elimination—has been compromised.
Below, you will find our self-validating baseline protocol, targeted troubleshooting guides, and mechanistic workflows to help you synthesize biphenyls and related biaryls with high fidelity.
Visual Troubleshooting Workflow
Figure 1: Decision matrix for diagnosing and resolving common Suzuki coupling failures.
Part 1: The Self-Validating Standard Protocol
A robust protocol must have built-in checkpoints to validate the integrity of the reaction before moving to the next step. This baseline methodology is optimized for standard aryl bromides and arylboronic acids[1].
Methodology: Baseline Biphenyl Synthesis
Solvent Degassing (Critical Checkpoint): Prepare a solvent mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v). Sparge the solvent with Argon for 30 minutes. Self-Validation: If your solvent is inadequately degassed, dissolved oxygen will rapidly oxidize the phosphine ligands, stripping them from the palladium and halting the reaction before it begins[2].
Reagent Loading: To an oven-dried, Argon-flushed Schlenk flask, add the aryl bromide (1.0 equiv) and the arylboronic acid (1.2–1.5 equiv). The slight excess of boronic acid compensates for minor homocoupling or protodeboronation[3].
Base Addition: Add K₂CO₃ (2.0–3.0 equiv). Mechanistic Rationale: The base is mandatory for transmetalation; it coordinates to the boronic acid to form a reactive, electron-rich boronate complex, increasing the nucleophilicity of the organic group[1].
Catalyst Addition: Add Pd(PPh₃)₄ (2–5 mol%) under a counter-flow of Argon. Self-Validation: The solution should initially be a clear yellow/orange. If it turns black immediately upon addition, your system contains oxygen or peroxides (common in aged Dioxane/THF)[2].
Reaction Execution: Heat to 80 °C. Monitor via TLC or LC-MS.
Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water. To remove residual palladium, stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) or wash with an aqueous cysteine solution before concentrating.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Catalyst Deactivation (The "Palladium Black" Phenomenon)
Q: A black, charcoal-like precipitate forms in my reaction flask within 30 minutes, and the reaction completely stalls. What is happening?A: You are observing the formation of Palladium Black. In the catalytic cycle, the active Pd(0) species is coordinatively unsaturated and highly unstable. If the subsequent oxidative addition or transmetalation steps are too slow, the "naked" Pd(0) atoms will aggregate via a process known as Ostwald ripening, eventually precipitating out of solution as inactive, insoluble palladium nanoparticles[4].
Causality: This is most commonly caused by ligand detachment. Trace oxygen or peroxides in ether solvents (like THF or Dioxane) will instantly oxidize phosphine ligands (e.g., converting PPh₃ to O=PPh₃), destroying their ability to coordinate to the metal[2].
Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Use peroxide-free solvents. If the substrate is inherently slow to react, switch to a bidentate ligand (like dppf or Xantphos) or bulky Buchwald ligands, which bind more tightly to the metal and prevent aggregation[2][4].
Issue 2: Protodeboronation
Q: My aryl halide remains unreacted, but my boronic acid is completely consumed. I do not see any homocoupled byproduct. Where did it go?A: Your boronic acid has undergone protodeboronation, a destructive side reaction where the C-B bond is cleaved by water/base to yield the protoarene (Ar-H)[5].
Causality: This is highly prevalent with electron-deficient boronic acids and heteroaryl substrates (e.g., 2-pyridylboronic acid, which can fragment via a zwitterionic intermediate in seconds at pH 7)[6][7]. Interestingly, bulky phosphine ligands on the palladium catalyst can sometimes inadvertently promote this pathway by slowing down the desired transmetalation step, giving the side reaction time to dominate[5].
Solution: Switch to anhydrous conditions using a fluoride base (e.g., CsF in anhydrous THF) to activate the boron without hydroxide-induced cleavage. Alternatively, use highly stable boron sources such as MIDA boronates, neopentyl glycol boronic esters, or potassium trifluoroborates[1][6].
Issue 3: Poor Reactivity with Aryl Chlorides
Q: My protocol works perfectly for aryl bromides and iodides, but fails completely when I try to couple an aryl chloride. How do I overcome this?A: The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of C-Br (~81 kcal/mol). Consequently, the initial oxidative addition of Pd(0) into the C-Cl bond becomes the rate-limiting step, and standard catalysts like Pd(PPh₃)₄ simply do not have the electron density required to break it[8].
Causality & Solution: You must use electron-rich, sterically bulky ligands—specifically Buchwald ligands (e.g., XPhos, SPhos)[9][10]. The electron-rich dialkylphosphine groups (like cyclohexyl or t-butyl) push electron density onto the palladium, accelerating oxidative addition. Simultaneously, the unique biphenyl backbone of Buchwald ligands provides a secondary π-interaction with the palladium center, stabilizing the intermediate and preventing Pd black formation[9].
Part 3: Mechanistic Cycle & Failure Points
To troubleshoot effectively, you must visualize where the cycle breaks down.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting rate-limiting steps and deactivation pathways.
Part 4: Quantitative Data & Catalyst Selection Matrix
Selecting the right catalytic system based on your starting materials is the most critical variable in biphenyl synthesis. Use this matrix to guide your experimental design[9][11].
Substrate Halide
Recommended Catalyst / Ligand
Recommended Base
Typical Solvent System
Temp (°C)
Aryl Iodide
Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
K₂CO₃ or Na₂CO₃
Toluene/H₂O or THF/H₂O
25 – 60
Aryl Bromide
Pd(dppf)Cl₂ or Pd(PPh₃)₄
K₂CO₃ or K₃PO₄
1,4-Dioxane/H₂O
60 – 80
Aryl Chloride
Pd₂(dba)₃ / XPhos or SPhos
K₃PO₄ or Cs₂CO₃
1,4-Dioxane or Toluene
80 – 110
Sterically Hindered (Ortho-substituted)
Pd(OAc)₂ / SPhos or PEPPSI-IPr
Ba(OH)₂ or K₃PO₄
DMF or 1,4-Dioxane/H₂O
90 – 120
Heteroaryl / Base-Sensitive
Pd(dppf)Cl₂
CsF or KF
Anhydrous THF or Dioxane
60 – 80
Part 5: Frequently Asked Questions (FAQs)
Q: Do I always need water in my Suzuki coupling solvent?A: In most standard protocols, yes. Water is required to dissolve inorganic bases (like K₂CO₃) and to facilitate the formation of the reactive hydroxyboronate intermediate [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation[1]. However, if your substrate is prone to protodeboronation, you must switch to strictly anhydrous conditions using fluoride salts (e.g., CsF) to activate the boron[6].
Q: Can I use Pd(II) precatalysts like Pd(OAc)₂ instead of Pd(0)?A: Yes. Pd(II) precatalysts are highly stable and easier to handle on the bench. However, they must be reduced to the active Pd(0) species in situ. This reduction usually consumes a small amount of your phosphine ligand or your boronic acid (resulting in a minor amount of homocoupled biaryl byproduct)[3].
Q: My product is contaminated with a homocoupled dimer of my boronic acid. How do I prevent this?A: Homocoupling is an oxidative process catalyzed by palladium in the presence of oxygen[3]. The absolute best way to prevent this is rigorous exclusion of air. Switch from simple nitrogen sparging to the freeze-pump-thaw degassing method, and ensure your reaction vessel is completely sealed under a positive pressure of Argon.
References
Journal of the American Chemical Society - Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation
URL:[Link]
Chemical.AI - Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions
URL:[Link]
Reddit (r/Chempros) - Formation of palladium black during Suzuki coupling
URL:[Link]
ResearchGate - Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?
URL:[Link]
Organic Letters (ACS) - An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides
URL:[Link]
Technical Support Center: Purification Challenges of Bulky Biphenyl-Containing Compounds
Welcome to the Technical Support Center for advanced molecular purification. Bulky biphenyl architectures—commonly found in Buchwald-type phosphine ligands, active pharmaceutical ingredients (APIs), and OLED materials—pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced molecular purification. Bulky biphenyl architectures—commonly found in Buchwald-type phosphine ligands, active pharmaceutical ingredients (APIs), and OLED materials—present unique isolation challenges. Their rigid, planar hydrophobic structures drive strong
stacking, while steric hindrance around the biaryl axis frequently induces axial chirality (atropisomerism).
This guide provides actionable, field-proven troubleshooting strategies to resolve co-elution, isomer interconversion, and crystallization failures.
Purification Decision Matrix
Decision matrix for resolving common biphenyl purification bottlenecks.
Part 1: Troubleshooting FAQs
Q1: My Suzuki-Miyaura cross-coupling yields the desired biphenyl product, but it co-elutes with a persistent, structurally similar impurity. How do I resolve this?The Causality: The impurity is likely a homocoupled biaryl dimer. During the reaction, dissolved oxygen allows Pd(II) to mediate a stoichiometric oxidative homocoupling of your aryl boronic acid[1]. Because this symmetrical dimer shares nearly identical lipophilicity with your target cross-coupled biphenyl, standard C18 reverse-phase chromatography fails to separate them.
The Fix: Do not rely solely on downstream purification. Suppress the impurity upstream by utilizing a subsurface nitrogen sparge to rigorously exclude oxygen, and add a mild reducing agent (e.g., potassium formate) prior to catalyst introduction[1]. If chromatographic separation is unavoidable, switch from a C18 to a Phenyl-Hexyl stationary phase . The phenyl rings on the column will exploit differential
stacking interactions between the symmetrical dimer and your asymmetrical product.
Q2: When purifying sterically hindered biphenyls via chiral HPLC, I observe a rising, "plateau-like" baseline between my two enantiomer peaks. What causes this and how do I fix it?The Causality: Bulky ortho-substituted biphenyls exhibit restricted rotation around the C-C pivot bond, creating axial chirality. However, if the rotational energy barrier is relatively low, the atropisomers will dynamically interconvert while on the column[2]. The plateau you see is the continuous racemization of the compound as it travels through the stationary phase.
The Fix: You must perform sub-ambient chromatography. Lowering the column and sample compartment temperature (e.g., to 6 °C) removes the thermal energy required to overcome the rotational barrier, effectively "freezing" the conformers in place for baseline resolution[2][3].
Q3: My bulky Buchwald-type biphenyl ligand refuses to crystallize and instead forms a biphasic oil ("oiling out") at the bottom of the flask. How do I force crystallization?The Causality: Highly lipophilic, rigid biaryls have strong lattice energies but poor solubility in polar solvents[4]. "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the binary solvent mixture drops below the saturation temperature. The compound reaches supersaturation, but instead of nucleating into a crystal, it separates into a solute-rich liquid phase.
The Fix: Adjust your solvent trajectory. You must alter the solvent ratio so that the cloud point curve drops below the solubility curve. Increase the ratio of the "good" solvent, heat to complete dissolution, and cool the system at a highly controlled, slow rate (0.1 °C/min). Introduce seed crystals just above the cloud point to force nucleation before phase separation can occur.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol contains an internal feedback loop to verify success before you proceed to the next synthetic step.
Protocol A: Low-Temperature Chiral Prep-HPLC for Atropisomer Resolution
System Preparation: Equip the preparative HPLC with a derivatized
-cyclodextrin or polysaccharide-based chiral column (e.g., Chiralpak IC). Plumb the column through a cooling jacket set to 6 °C. Pre-chill the fraction collector bed to 0 °C.
Sample Loading: Dissolve the crude biphenyl mixture in a pre-chilled mobile phase (e.g., Hexane/Isopropanol). Keep the sample vial in a -20 °C block until the moment of injection to prevent pre-column interconversion.
Elution: Run the isocratic gradient. Monitor via UV-Vis at the compound's
. Collect Peak 1 and Peak 2 into separate, pre-chilled tubes.
Self-Validation Step (Isomer Stability Check): Immediately after collection, take a 10 µL aliquot of the isolated Peak 1 fraction and re-inject it under the exact same chromatographic conditions at room temperature.
Validation Pass: A single, sharp peak elutes at the expected retention time. The atropisomer is stable and successfully isolated.
Validation Fail: Two peaks appear, or a broad plateau reforms. The rotational energy barrier is too low for ambient storage. You must immediately concentrate the fraction under a cold stream of nitrogen and store the isolated product at -80 °C.
Protocol B: Downstream Isolation of Homocoupled Biaryls
Column Equilibration: Install a Phenyl-Hexyl column. Equilibrate with 95% Water / 5% Methanol (Methanol is preferred over Acetonitrile as it does not suppress
interactions).
Self-Validation Step (In-Process Spiking): Before committing the entire batch, spike a 50 µL aliquot of the crude mixture with a known standard of the boronic acid homocoupling dimer. Inject this test sample.
Validation Pass: The spiked dimer peak cleanly resolves from your product peak with a Resolution (
) > 1.5. Proceed to step 3.
Validation Fail: The peaks co-elute. You must adjust the mobile phase gradient (e.g., decrease the ramp rate to 1% MeOH/min) before scaling up.
Scale-Up: Inject the bulk crude mixture using the validated gradient.
Recovery: Lyophilize the collected fractions to prevent thermal degradation of the biphenyl product.
Part 3: Quantitative Data & Selection Guides
Table 1: Stationary Phase Selection Guide for Biphenyls
Stationary Phase
Target Impurity
Primary Interaction Mechanism
Recommended Modifier
Target Resolution ()
C18 (Standard)
Polar / Non-polar byproducts
Hydrophobic partitioning
0.1% Formic Acid
> 1.5
Phenyl-Hexyl
Symmetrical biaryl dimers
stacking & Hydrophobic
Methanol
> 2.0
Chiralpak IC
Atropisomers
Steric fit & Hydrogen bonding
Hexane/IPA (Normal Phase)
> 1.5 (at 6 °C)
Table 2: Solvent System Matrix for Biphenyl Crystallization
Solvent System
Dielectric Constant ()
Common Outcome
Troubleshooting Action
100% Toluene
2.38
High solubility; no yield
Add Heptane dropwise as an anti-solvent.
Isopropanol / Water
18.3 (IPA)
Oiling out (Liquid-Liquid phase sep.)
Increase IPA ratio; seed at a higher temperature.
EtOAc / Hexanes
6.02 (EtOAc)
Excellent crystalline yield
Cool slowly at 0.1 °C/min to prevent trapping impurities.
References
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395
Source: ACS Publications
URL:[Link]
Journal of Pharmaceutical Analysis - Chromatographic resolution of atropisomers
Source: Molnar Institute
URL:[Link]
Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors
Source: ACS Publications
URL:[Link]
"optimizing chiral HPLC resolution for bulky amino esters"
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the unique thermodynamic and steric challenges associated with the enantiomeric separation of bulky amino esters.
) and severe peak tailing. This guide provides a self-validating diagnostic framework, causality-driven FAQs, and step-by-step optimization protocols to achieve baseline resolution ().
Diagnostic Workflow
Before adjusting any instrument parameters, it is critical to logically isolate whether poor resolution is caused by physical system degradation, chemical secondary interactions, or thermodynamic steric hindrance. Follow the diagnostic tree below:
HPLC Troubleshooting Workflow for Bulky Amino Esters.
Frequently Asked Questions (FAQs)
Q1: Why do my bulky amino ester enantiomers co-elute on standard Pirkle-type columns?A1: Chiral recognition requires a minimum of three points of interaction between the analyte and the Chiral Stationary Phase (CSP). Pirkle-type columns rely on tight
interactions and hydrogen bonding within a narrow steric cleft. Bulky aliphatic (e.g., tert-butyl) or bridged-cyclic side chains physically block the chiral center of the amino ester from closely approaching the selector, preventing the necessary transient diastereomeric complex from forming.
Solution: Switch to polysaccharide-based CSPs (e.g., cellulose tris(3,5-dichlorophenylcarbamate) like Chiralpak IC) or macrocyclic antibiotics (e.g., Teicoplanin). These phases offer larger inclusion cavities and broader interaction surfaces that easily accommodate bulky N-derivatized amino acids[1][2].
Q2: I am observing severe peak tailing (Asymmetry > 1.5). How can I determine if this is a chemical or physical issue?A2: Peak tailing stems from either physical column degradation (e.g., a void volume at the column head) or chemical secondary interactions[3]. Silica-based CSPs contain residual silanol groups (-Si-OH) which ionize at typical mobile phase pH levels. The polar or slightly basic moieties of amino esters interact strongly with these ionized silanols, causing the molecules to kinetically "lag" behind the main peak[4].
Self-Validating Diagnostic: Inject a neutral, non-ionizable marker (e.g., toluene). If the neutral compound also tails, the issue is physical (a void or bad plumbing). If the neutral compound elutes symmetrically but your amino ester tails, the issue is definitively a chemical acid-base interaction[3].
Q3: How do I suppress chemical peak tailing for these compounds?A3: You must mask the active silanol sites. For basic or partially unprotected amino esters, add a competitive amine modifier like 0.1% Diethylamine (DEA) to the mobile phase. DEA is a small, highly basic molecule that rapidly diffuses into the silica pores, aggressively binding to and saturating the active silanol sites. This forces your bulky analyte to interact solely with the chiral selector. For acidic or zwitterionic derivatives, use 0.1% Trifluoroacetic acid (TFA) to protonate the silanols, neutralizing their charge[4][5].
Q4: What is the thermodynamic effect of temperature on the resolution (
) of bulky derivatives?A4: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 10°C) generally amplifies the subtle bonding forces responsible for enantiomeric differentiation, thereby improving selectivity (). However, this is a thermodynamic trade-off: lower temperatures increase mobile phase viscosity, which impedes mass transfer kinetics and broadens peaks. Temperature must be optimized to find the equilibrium where is maximized without destroying peak efficiency[5].
Troubleshooting Guides & Step-by-Step Protocols
Protocol 1: Self-Validating CSP and Mobile Phase Screening
Objective: Identify a CSP capable of overcoming the steric hindrance of bulky side chains while validating the system's chiral recognition capacity.
Select a Diverse CSP Panel: Install a polysaccharide amylose-based column (e.g., Chiralpak IA/AD), a cellulose-based column (e.g., Chiralpak IC), and a macrocyclic antibiotic column (e.g., Teicoplanin)[1][2].
Prepare the Validation Control: Prepare a 1 mg/mL solution containing both your bulky amino ester racemate and a non-bulky analog racemate (e.g., standard Fmoc-phenylalanine).
Execute the Screen: Run a standard normal-phase isocratic method (e.g., Hexane/Isopropanol 90:10 at 1.0 mL/min).
Analyze Causality (Self-Validation):
If the non-bulky analog separates but the bulky ester co-elutes: The failure is definitively due to steric exclusion from the specific CSP's chiral cleft. Move to the next CSP with a larger inclusion cavity.
If both co-elute: The mobile phase polarity is likely too strong, disrupting hydrogen bonding. Reduce the Isopropanol concentration to 5%.
Calculate Resolution: Target
.
Protocol 2: Peak Shape Optimization via Additive Titration
Objective: Eliminate secondary silanol interactions without degrading the CSP.
Confirm Chemical Tailing: Perform the neutral marker test (as described in Q2). Proceed only if the neutral marker is symmetrical (
Select the Modifier: Choose 0.1% DEA for basic amino esters or 0.1% TFA for acidic/zwitterionic derivatives[4][5].
Titration Phase:
Prepare mobile phases with 0.02%, 0.05%, and 0.1% (v/v) of the chosen additive.
Inject the sample sequentially, starting with the lowest concentration.
Evaluate Asymmetry: Calculate the Asymmetry factor (
at 10% peak height). Stop the titration once . Warning: Do not exceed 0.2% additive concentration, as highly basic or acidic conditions can strip the bonded chiral selector from the silica matrix.
Quantitative Data & Optimization Benchmarks
The following table summarizes the causal effects of various optimization parameters on the chromatography of bulky amino esters. Use this to predict how your method adjustments will impact the final chromatogram.
Optimization Parameter
Mechanism of Action
Effect on Selectivity ()
Effect on Peak Asymmetry ()
Recommended Choice / Range
CSP Selection
Inclusion complexes & H-bonding
Major Increase (Overcomes steric exclusion)
Neutral
Polysaccharide (IA/IC) or Teicoplanin
Amine Additives (DEA)
Competes for active silanol sites
Minor Decrease (Due to active site competition)
Major Improvement (Reduces tailing)
0.05% - 0.1% v/v
Acidic Additives (TFA)
Protonates silanols, neutralizes acids
Negligible
Major Improvement (Reduces tailing)
0.05% - 0.1% v/v
Temperature Reduction
Enhances enthalpic chiral interactions
Moderate Increase
Potential Degradation (Due to viscosity)
10°C - 20°C
Flow Rate Reduction
Alters mass transfer kinetics
Negligible
Minor Improvement
0.5 - 0.8 mL/min
References
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. 2
Amino Acid and Peptide Chiral Separations. Sigma Aldrich. 1
Technical Support Center: Alternative Purification Methods for Non-Polar Amino Acid Esters
Welcome to the Technical Support Center for the purification of non-polar amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of non-polar amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of these challenging compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common purification hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of non-polar amino acid esters.
Scenario 1: My non-polar amino acid ester is co-eluting with a non-polar byproduct on a silica gel column.
This is a common problem when dealing with hydrophobic molecules. When standard normal-phase chromatography on silica gel fails to provide adequate separation, several alternative strategies can be employed.
Root Cause Analysis: Silica gel separates compounds primarily based on differences in polarity. If your target ester and the impurity have very similar polarities, they will exhibit similar retention times, leading to co-elution. The highly non-polar nature of your compounds means they have weak interactions with the polar silica surface, resulting in rapid elution with non-polar mobile phases.
Solutions:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective solution for separating non-polar compounds.[1][]
Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Separation is based on hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and have longer retention times.[1]
Protocol:
Dissolve the crude mixture in a suitable solvent, such as acetonitrile or methanol.
Start with a high percentage of water in the mobile phase and gradually increase the organic solvent concentration (gradient elution).
Monitor the elution profile using a UV detector, especially if your amino acid ester has a chromophore like an Fmoc or Boc protecting group.[3]
Collect the fractions containing your purified product.
Remove the solvent via lyophilization or rotary evaporation.[]
Ion-Exchange Chromatography (IEX): This technique can be surprisingly effective for amino acid esters, even non-polar ones, by targeting the ionizable amino or carboxyl groups.[4][5]
Principle: IEX separates molecules based on their net charge.[5] By adjusting the pH of the mobile phase, you can control the charge of your amino acid ester and facilitate its binding to an ion-exchange resin.
Protocol for Cation-Exchange:
Choose a cation-exchange resin (e.g., a sulfonic acid-functionalized resin).
Equilibrate the column with a low-pH mobile phase (e.g., a buffered solution below the pKa of the amine) to ensure your amino acid ester is protonated and positively charged.
Load your sample.
Elute with a gradient of increasing salt concentration or by increasing the pH to neutralize the charge on your compound.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of non-polar and chiral compounds.[6][7][8]
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] It offers advantages like lower viscosity and higher diffusivity compared to liquid chromatography, leading to faster and more efficient separations.[7][8]
Considerations: This method requires specialized equipment but can be highly effective for challenging separations.[7]
Scenario 2: My amino acid ester is degrading on the silica gel column.
Acid-catalyzed hydrolysis of the ester or degradation of sensitive protecting groups can occur on the acidic surface of silica gel.
Root Cause Analysis: The silica gel surface is populated with acidic silanol groups (Si-OH). These can catalyze the hydrolysis of the ester functionality, particularly in the presence of protic solvents in the mobile phase. Protecting groups like Boc are also acid-labile and can be partially or fully cleaved.[9][10]
Solutions:
Use of Neutralized or Deactivated Silica Gel:
Principle: By neutralizing the acidic silanol groups, you can minimize on-column degradation.
Protocol:
Prepare a slurry of silica gel in your mobile phase.
Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the slurry and the mobile phase.
Pack and run the column as usual.
Alternative Stationary Phases:
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For acid-sensitive compounds, basic or neutral alumina is a good alternative to silica gel.
Florisil® (Magnesium Silicate): This is another polar adsorbent that is less acidic than silica gel.
Non-Aqueous Ion-Exchange Chromatography:
Principle: Performing ion-exchange chromatography in a non-aqueous mobile phase can prevent hydrolysis.[11]
Considerations: This is a more advanced technique that requires careful selection of the resin and mobile phase to ensure solubility and proper interaction.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative purification methods for non-polar amino acid esters?
The most common and effective alternatives to standard silica gel chromatography are:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for separating compounds based on hydrophobicity.[1][]
Ion-Exchange Chromatography (IEX): Exploits the charge of the amino and carboxyl groups for separation.[4][5]
Supercritical Fluid Chromatography (SFC): A high-efficiency technique particularly useful for chiral and non-polar compounds.[6][7][8]
Recrystallization: A classic and often overlooked method that can yield highly pure crystalline products if a suitable solvent system can be found.[12]
Q2: Can I use recrystallization for my non-polar amino acid ester?
Yes, recrystallization can be a very effective and scalable purification method, provided your compound is a solid.[12]
Principle: This technique relies on the difference in solubility of your compound and impurities in a given solvent system at different temperatures.
General Protocol:
Dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble.
Slowly add a "poor" solvent (one in which your compound is less soluble) until the solution becomes cloudy.
Add a few drops of the "good" solvent to redissolve the precipitate.
Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath to induce crystallization.[12]
Collect the crystals by filtration.
Q3: How do I choose the right purification method for my specific non-polar amino acid ester?
The choice of purification method depends on several factors:
Properties of your compound and impurities: Consider the differences in polarity, hydrophobicity, charge, and crystallinity.
Scale of purification: Recrystallization and column chromatography on alumina or deactivated silica are suitable for larger scales, while HPLC and SFC are often used for smaller to medium scales.
Available equipment: Specialized equipment is needed for HPLC and SFC.
Presence of protecting groups: The stability of protecting groups like Boc (acid-sensitive) and Fmoc (base-sensitive) will influence your choice of conditions.[9][10][13]
Below is a decision-making workflow to help guide your choice:
"scale-up synthesis considerations for methyl 3-amino-3-(4-phenylphenyl)propanoate"
Topic: Scale-Up Synthesis Considerations for Methyl 3-amino-3-(4-phenylphenyl)propanoate Welcome to the . As a Senior Application Scientist, I have designed this portal to address the critical scale-up considerations for...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scale-Up Synthesis Considerations for Methyl 3-amino-3-(4-phenylphenyl)propanoate
Welcome to the . As a Senior Application Scientist, I have designed this portal to address the critical scale-up considerations for synthesizing methyl 3-amino-3-(4-phenylphenyl)propanoate (also known as methyl 3-amino-3-(biphenyl-4-yl)propanoate).
Because
-amino acid derivatives are highly valued pharmacophores in drug development, controlling their stereochemistry and purity on a multi-kilogram scale is paramount. To achieve this, we utilize the Ellman's chiral sulfinamide auxiliary route. This approach provides exceptional diastereocontrol and operational robustness compared to classical kinetic resolutions, avoiding the cryogenic constraints of traditional lithium enolate chemistry.
Process Workflow & Logical Relationships
The following diagram maps the validated synthetic route, highlighting the transition from the biphenyl starting material to the final enantiopure hydrochloride salt.
Scale-up workflow for asymmetric synthesis via Ellman's auxiliary.
Self-Validating Experimental Protocols
At scale, a protocol must contain built-in go/no-go checkpoints—known as In-Process Controls (IPCs)—to ensure causality between the operational parameter and the chemical outcome.
Mechanistic Causality: On a kilogram scale, removing water via a Dean-Stark trap is often kinetically too slow to drive imine formation. Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and an irreversible water scavenger, as demonstrated in the 1[1].
Charge a dry, N₂-purged 50-L glass-lined reactor with biphenyl-4-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).
Add anhydrous THF (10 volumes) and agitate at 20 °C.
Add freshly titrated Ti(OEt)₄ (2.0 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.
Stir for 12 hours.
Self-Validation (IPC): Pull an aliquot, quench with water, extract with EtOAc, and run HPLC. Proceed only if the residual biphenyl-4-carboxaldehyde is <2% AUC.
Quench the reaction into an equal volume of brine to precipitate insoluble TiO₂. Filter the slurry through a Celite pad.
Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the chiral N-sulfinyl imine.
Step 2: Asymmetric Reformatsky-Type Addition
Mechanistic Causality: Scaling up cryogenic lithium enolate additions (-78 °C) is capital-intensive and prone to mixing-induced temperature gradients. The zinc-mediated Reformatsky addition operates at mild temperatures (40 °C) while maintaining >95% diastereomeric excess (d.e.) via a highly ordered, zinc-chelated six-membered transition state, a standard established in 2[2].
Charge a reactor with activated Zinc dust (3.0 eq) and CuCl (0.1 eq) under a strict N₂ atmosphere.
Add anhydrous THF (5 volumes) and heat the suspension to 40 °C.
Add a 10% portion of methyl bromoacetate (total 2.0 eq) to initiate zinc enolate formation. Wait for the characteristic exotherm (internal temp rise of ~2–3 °C).
Once initiated, simultaneously dose the remaining methyl bromoacetate and a solution of the chiral N-sulfinyl imine (1.0 eq in 5 vols THF) over 2 hours.
Self-Validation (IPC): Monitor by chiral HPLC. Proceed to quench only when the imine is <1% AUC and the d.e. is >95%.
Quench with 1M citric acid, extract with EtOAc, and concentrate to isolate the N-sulfinyl
-amino ester.
Step 3: Sulfinyl Cleavage and Salt Isolation
Mechanistic Causality: The tert-butanesulfinyl group is acid-labile. Using anhydrous HCl in a methanolic solvent system guarantees quantitative deprotection without hydrolyzing the methyl ester into the free carboxylic acid, a common failure mode when aqueous acids are utilized[3].
Dissolve the crude N-sulfinyl
-amino ester in anhydrous Methanol (5 volumes).
Cool the reactor to 0 °C and slowly charge 4M HCl in dioxane (3.0 eq).
Warm to 20 °C and stir for 2 hours.
Self-Validation (IPC): LC-MS must confirm the complete disappearance of the sulfinyl mass (M-104).
Concentrate the solution to 2 volumes, then add MTBE (10 volumes) as an anti-solvent to crystallize the methyl 3-amino-3-(4-phenylphenyl)propanoate hydrochloride salt.
Filter, wash with cold MTBE, and dry under vacuum to constant weight.
Q: Why is my imine condensation stalling at 80% conversion on the 5-kg scale?A: Stalling is almost always a moisture-intrusion issue. Ti(OEt)₄ is a powerful water scavenger, but it degrades rapidly upon exposure to atmospheric moisture, forming insoluble TiO₂ and releasing ethanol. Ethanol shifts the equilibrium backward. Solution: Always use freshly titrated or newly opened Ti(OEt)₄, and maintain a strict N₂ blanket throughout the 12-hour cycle.
Q: We are observing epimerization and low diastereomeric excess (d.e.) during the Reformatsky addition. What is the root cause?A: The diastereoselectivity relies on a rigid, zinc-chelated six-membered transition state. If the THF is not strictly anhydrous, or if the reaction spikes above 45 °C during the exothermic zinc insertion, this chelation is disrupted, leading to a breakdown in facial selectivity. Solution: Control the exotherm by continuously dosing the methyl bromoacetate rather than batch-charging it.
Q: During the final HCl deprotection, we see partial hydrolysis of the methyl ester to the free carboxylic acid. How do we prevent this?A: Using aqueous HCl (or solvents with adventitious water) will inevitably hydrolyze the methyl ester. Solution: Use strictly anhydrous 4M HCl in dioxane mixed with anhydrous methanol. The methanol acts as a trap to re-esterify any transiently formed acid and drives the equilibrium toward the desired methyl ester hydrochloride salt.
Q: How do we safely handle the induction period of the large-scale Zinc activation?A: Zinc activation with CuCl has a notorious induction period followed by a rapid, potentially dangerous exotherm. Solution: Heat the THF suspension to 40 °C and add only a 10% portion of the methyl bromoacetate to initiate the reaction. Wait for the characteristic temperature spike (IPC: internal temp rises by ~2-3 °C). Only after initiation is visually and thermally confirmed should you begin the continuous co-dosing of the remaining reagents.
References
Title: Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles
Source: Beilstein Journals
URL: [Link]
Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary
Source: MDPI
URL: [Link]
Technical Support Center: NMR Characterization of Atropisomers in Biphenyl Compounds
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals dealing with axially chiral biphenyl compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals dealing with axially chiral biphenyl compounds. Hindered rotation around the
carbon-carbon single bond in biphenyls creates atropisomers—conformational stereoisomers that can significantly impact a drug's pharmacological profile, toxicity, and intellectual property standing.
This guide synthesizes regulatory considerations with advanced Nuclear Magnetic Resonance (NMR) troubleshooting to help you accurately determine rotational barriers (
), interconversion half-lives (), and stereochemical stability.
Atropisomer Classification & Analytical Strategy
The U.S. Food and Drug Administration (FDA) requires rigorous justification for the development of stereoisomeric drugs, including atropisomers[1]. The analytical approach you choose depends entirely on the thermodynamic stability of the chiral axis. We classify these into three categories based on their rotational energy barriers[2].
Table 1: Atropisomer Classification and NMR Strategy
Classification
Rotational Barrier ()
Half-life ( at 25 °C)
Preferred NMR Technique
FDA Development Strategy
Class 1
< 20 kcal/mol
< 1 second
VT-NMR (Line-Shape Analysis)
Rapidly equilibrating mixture (treated as achiral)
Class 2
20 – 30 kcal/mol
Seconds to months
2D EXSY / Low-Temp VT-NMR
Highly case-dependent; generally disfavored
Class 3
> 30 kcal/mol
> 9 months
Time-Course NMR (Elevated Temp)
Single, pure stereochemically stable isomer
NMR Workflow Decision Matrix
Selecting the wrong NMR technique for your biphenyl compound will lead to uninterpretable data or sample degradation. Use the following logic to determine your experimental path.
Decision tree for selecting NMR techniques based on atropisomer rotational energy barriers.
Troubleshooting & FAQs
Q: My biphenyl proton signals are severely broadened at room temperature, but I don't see distinct peaks for the (M)- and (P)-atropisomers. What is happening?A: Your compound is in the intermediate exchange regime on the NMR timescale[2]. The rate of interconversion (
) between the (M) and (P) atropisomers is roughly equal to the difference in their resonance frequencies ().
Causality & Solution: The NMR instrument cannot resolve the distinct states before they flip, nor is the flip fast enough to average the signal into a sharp peak. You must perform Variable-Temperature NMR (VT-NMR). Cooling the sample will slow the rotation (entering the slow-exchange regime, yielding two sharp sets of peaks), while heating will accelerate it (entering the fast-exchange regime, yielding one sharp time-averaged peak)[3].
Q: I am trying to measure a high energy barrier (~33 kcal/mol) using VT-NMR line-shape analysis, but I cannot reach the coalescence temperature (
).A: VT-NMR is physically limited by the boiling point of your deuterated solvent and the thermal stability of your compound. For barriers > 23 kcal/mol, often exceeds 120 °C, which can cause thermal degradation[2].
Causality & Solution: Do not use VT-NMR for Class 3 atropisomers. Instead, isolate the pure (M) or (P) atropisomer via chiral HPLC, dissolve it in a high-boiling solvent (e.g., DMSO-), and use Time-Course NMR . By holding the sample at an elevated temperature (e.g., 100 °C) and taking 1D spectra over several hours, you can monitor the kinetic appearance of the other atropisomer and calculate using the Eyring equation[2].
Q: My 2D EXSY (NOESY) spectrum shows no cross-peaks between the exchanging atropisomer signals. How do I fix this?A: The mixing time (
) parameter is incorrectly calibrated for your exchange rate[4].
Causality & Solution: EXSY relies on chemical exchange occurring during the mixing time. If is too short, no exchange occurs, and you only see diagonal peaks. If is too long, longitudinal relaxation () destroys the magnetization, and signal is lost.
Self-Validating Check: Measure the relaxation time of your protons using an Inversion-Recovery experiment. Set your initial EXSY mixing time to , and acquire a series of EXSY spectra with varying values to find the optimal cross-peak buildup.
Step-by-Step Experimental Methodologies
Protocol 1: VT-NMR Line-Shape Analysis for Fast-Exchange Biphenyls
This protocol determines the rotational barrier for Class 1 and low-barrier Class 2 atropisomers by finding the coalescence temperature (
).
Sample Preparation: Dissolve ~5-10 mg of the biphenyl compound in an appropriate solvent with a wide liquid range (e.g., Toluene-
or DMF-).
Temperature Calibration (Critical): Do not trust the instrument's digital temperature readout. Calibrate the probe temperature using a pure methanol standard (for < 298 K) or ethylene glycol standard (for > 298 K) by measuring the chemical shift difference between the OH and CH groups.
Slow-Exchange Baseline: Cool the sample until two distinct, sharp peaks are observed for a diastereotopic reporter group (e.g., an ortho-methyl or a fluorinated ring using
Incremental Heating: Increase the temperature in 5 K increments. Allow the sample to equilibrate for at least 10 minutes at each step to ensure thermal homogeneity.
Identify Coalescence: Continue heating until the two peaks merge into a single broad flat-topped peak. Record this exact temperature as
.
Data Analysis: Calculate the exchange rate at coalescence (
) using . Then, calculate the activation free energy () using the Eyring equation.
Protocol 2: Time-Course NMR for High-Barrier (Class 3) Atropisomers
This protocol is used when the barrier is too high for VT-NMR, ensuring regulatory compliance for stable single-enantiomer drug candidates[1][2].
Atropisomer Isolation: Separate the racemic mixture into pure (M) and (P) atropisomers using preparative chiral HPLC.
Sample Preparation: Immediately dissolve ~3 mg of the enantiopure compound in a high-boiling solvent (e.g., DMSO-
or Diphenyl ether-).
Isothermal Heating: Insert the sample into the NMR spectrometer pre-heated to a specific elevated temperature (e.g., 343 K).
Kinetic Acquisition: Set up a pseudo-2D array to acquire standard 1H NMR spectra automatically at defined intervals (e.g., every 15 minutes for 24 hours).
Integration & Plotting: Integrate the disappearing signal of the pure starting atropisomer and the appearing signal of the newly formed enantiomer/diastereomer.
Rate Determination: Plot
versus time to extract the rate constant , and apply the Eyring equation to find [2].
References
Assessing Atropisomer Axial Chirality in Drug Discovery and Development
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations
Source: Accounts of Chemical Research - ACS Publications
URL
Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar-CO and Ar-Ar′ Rotational Barriers
Source: ResearchGate
URL
Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols
Source: PubMed
URL
"stability studies of methyl 3-amino-3-arylpropanoate derivatives"
Technical Support Center: Stability Studies of Methyl 3-Amino-3-Arylpropanoate Derivatives As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability Studies of Methyl 3-Amino-3-Arylpropanoate Derivatives
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of methyl 3-amino-3-arylpropanoate derivatives. These beta-amino acid esters are critical chiral building blocks in drug development, but their unique structural topology—a beta-amino group adjacent to an aryl-substituted chiral center (C3) and a labile methyl ester—makes them highly susceptible to specific degradation pathways under standard environmental stress.
This guide moves beyond basic troubleshooting to explain the causality behind experimental failures, providing self-validating protocols to ensure your stability programs remain compliant and scientifically rigorous.
I. Visual Workflow: Mechanistic Degradation Pathways
To successfully formulate or store these derivatives, you must first understand how they degrade. The diagram below maps the three primary degradation cascades triggered by environmental stress.
Figure 1: Primary degradation pathways of methyl 3-amino-3-arylpropanoates and salt mitigation.
II. Troubleshooting FAQs: Core Stability Mechanisms
Q1: During accelerated stability testing (40°C/75% RH), my enantiopure API shows a significant drop in enantiomeric excess (ee%), but the mass balance remains largely intact. What is driving this?Causality: A drop in chiral purity without a corresponding loss in total mass balance is the hallmark of a retro-Aza-Michael reaction [1]. Under thermal stress or mildly basic conditions, the beta-amino group is eliminated, forming an achiral methyl cinnamate intermediate and free ammonia (or amine). Because this elimination is reversible, the amine can re-add to the conjugated double bond. However, this re-addition lacks stereocontrol, resulting in a racemic mixture over time. The aryl group at the C3 position thermodynamically stabilizes the conjugated cinnamate intermediate, exacerbating this pathway.
Actionable Solution: Convert the free base API into a stable salt (e.g., hydrochloride or methanesulfonate). Protonating the primary amine eliminates its leaving-group ability and completely shuts down the retro-Michael cascade.
Q2: We observe high-molecular-weight impurities forming in the neat API during long-term storage (25°C/60% RH). LC-MS indicates mass shifts of +[M-32]n. What is this degradant?Causality: The mass shift of -32 Da per monomeric unit corresponds to the loss of methanol (CH₃OH), indicating intermolecular amidation (oligomerization) . Beta-amino esters are inherently bifunctional. In the concentrated solid state, the nucleophilic primary amine of one molecule attacks the electrophilic methyl ester of an adjacent molecule, forming beta-peptide oligomers[2].
Actionable Solution: If the free base must be maintained for synthetic reasons, store the API at sub-zero temperatures (e.g., -20°C) to reduce the kinetic energy required for amidation. Alternatively, introduce steric hindrance by replacing the methyl ester with a bulkier tert-butyl ester.
Q3: Aqueous buffer formulations (pH 7.4) show a rapid -14 Da mass shift. How can we stabilize the formulation?Causality: A net loss of 14 Da indicates base-catalyzed ester hydrolysis (loss of a methoxy group[-31 Da] and addition of a hydroxyl group [+17 Da]). The sterically unhindered methyl ester is highly susceptible to nucleophilic attack by hydroxide ions in aqueous media.
Actionable Solution: Adjust the formulation pH to the point of maximum stability (typically pH 4.0 - 5.5 for amino esters) and utilize lyophilization to minimize aqueous exposure during the product's shelf-life.
III. Quantitative Data: ICH Q1A(R2) Stability Profiling
The following table summarizes the expected degradation profiles for methyl 3-amino-3-arylpropanoate derivatives under standard ICH Q1A(R2) testing conditions[3]. Comparing the free base to the HCl salt highlights the necessity of salt formation for long-term stability.
ICH Storage Condition
Duration
API State
Primary Degradation Pathway
Expected Degradation (%)
Long-Term (25°C ± 2°C / 60% RH ± 5%)
12 Months
Free Base
Oligomerization (Amidation)
2.0% - 5.0%
Long-Term (25°C ± 2°C / 60% RH ± 5%)
12 Months
HCl Salt
None (Stable)
< 0.1%
Accelerated (40°C ± 2°C / 75% RH ± 5%)
6 Months
Free Base
Retro-Aza-Michael (Racemization)
10.0% - 15.0%
Accelerated (40°C ± 2°C / 75% RH ± 5%)
6 Months
HCl Salt
Hydrolysis (Moisture driven)
< 0.5%
Photostability (ICH Q1B)
1.2M lux-hrs
Free Base
Aryl Oxidation / Photo-cleavage
1.0% - 3.0%
IV. Detailed Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . They include internal controls (quenching steps and mass balance checks) to guarantee that the analytical readout accurately reflects the chemistry occurring in the stability chamber, rather than artifacts generated during sample preparation.
Objective: Quantify the susceptibility of the derivative to beta-elimination and racemization under stress.
Sample Preparation: Dissolve 10 mg of the API in 10 mL of a 50:50 mixture of Acetonitrile and 50 mM Ammonium Bicarbonate buffer (pH 8.5).
Incubation: Place the solution in a sealed amber vial and incubate in a thermomixer at 40°C.
Time-Course Sampling: Extract 100 µL aliquots at
and hours.
Critical Quenching Step (Self-Validation): Immediately discharge each 100 µL aliquot into 900 µL of a quenching solution (Acetonitrile containing 0.1% Trifluoroacetic Acid). Causality: The TFA instantly protonates the amine, dropping the pH to ~2.5, which halts both hydrolysis and retro-Michael pathways, freezing the degradation profile for accurate LC-MS analysis.
Mass Balance Check: Analyze via LC-MS. The sum of the peak areas for the intact API, the methyl cinnamate degradant, and the hydrolyzed acid must equal the
API peak area (). If mass balance is <95%, suspect the formation of insoluble oligomers.
Protocol 2: Chiral HPLC-UV Method for Monitoring C3 Epimerization
Objective: Accurately quantify the ratio of (R) and (S) enantiomers to monitor racemization over time.
System Suitability Test (SST): Before running stability samples, inject a known racemic standard (50:50 mixture of R/S enantiomers). You must achieve a baseline resolution (
) between the two peaks. If , adjust the modifier concentration.
Column Selection: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC, 250 x 4.6 mm, 5 µm). Immobilized columns are required to prevent stationary phase degradation from potential basic modifiers.
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v). Causality: The 0.1% DEA is critical. It suppresses secondary interactions between the basic beta-amino group of the analyte and residual silanols on the silica support, preventing peak tailing.
Flow Rate & Detection: 1.0 mL/min. Set UV detection to the
of the specific aryl group (typically 210-254 nm).
Sample Analysis: Inject 10 µL of the quenched stability samples (from Protocol 1). Calculate enantiomeric excess:
.
V. References
Q1A(R2) Guideline - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions
Source: National Institutes of Health (NIH) / PMC
URL:
KR20190038579A - A drug conjugate with a self-stabilizing linker having improved physicochemical properties
Source: Google Patents
URL:
Advanced Technical Support Center: Optimizing Esterification Yields for 3-Amino-3-(biphenyl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of sterically hindered -amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of sterically hindered
-amino acids. 3-Amino-3-(biphenyl)propanoic acid presents a unique dual-challenge: the bulky biphenyl group at the -position severely restricts nucleophilic access to the carbonyl carbon, while the unprotected primary amine is highly prone to side reactions, including self-condensation and lactamization[1].
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each step to ensure your experimental workflows are robust, scalable, and self-validating.
Workflow: Esterification Strategy Decision Matrix
Decision matrix for the esterification of 3-amino-3-(biphenyl)propanoic acid based on ester type.
Section 1: Troubleshooting Guide
Q1: Why is my direct Fischer esterification yield so low (<20%)?Causality: Standard Fischer esterification is an equilibrium-driven process. The biphenyl group creates significant steric bulk, which drastically slows down the formation of the tetrahedral intermediate during the nucleophilic attack of the alcohol[2]. Furthermore, the water generated as a byproduct pushes the equilibrium backward toward the starting carboxylic acid.
Solution: To drive the reaction forward, Le Chatelier's principle dictates the use of a massive excess of the alcohol (often using it as the solvent)[3]. However, for sterically hindered substrates, replacing sulfuric acid with thionyl chloride (
) is vastly superior. converts the hydroxyl group into an acyl chlorosulfite moiety—an exceptional leaving group—making the reaction irreversible and highly efficient[4].
Q2: I am observing significant impurities and oligomerization. How do I prevent this?Causality: The free primary amine of your
-amino acid acts as a competing nucleophile. It can attack the activated carbonyl of an adjacent molecule, leading to self-condensation (forming poly--peptides) or intramolecular lactamization[1].
Solution: You must neutralize the amine's nucleophilicity. This is achieved either by running the reaction under highly acidic conditions (like /MeOH) where the amine is fully protonated to an unreactive ammonium salt ()[5], or by covalently masking the amine with a protecting group (e.g., N-Boc or N-Fmoc) prior to esterification.
Q3: When should I use coupling reagents (EDC/HOBt) instead of Thionyl Chloride?Causality:
generates copious amounts of HCl gas during the reaction[5]. While this is advantageous for synthesizing methyl or ethyl esters (as it protects the amine as a hydrochloride salt), it will rapidly degrade acid-sensitive esters (like tert-butyl) or sensitive functional groups on complex alcohols.
Solution: For complex or bulky esters, first protect the amine (N-Boc). Then, utilize a carbodiimide coupling reagent like EDC alongside a catalyst like DMAP. This allows for mild, room-temperature activation of the carboxylic acid without generating destructive acidic byproducts.
Section 2: Validated Experimental Protocols
Protocol A: Direct Esterification via Thionyl Chloride (For Methyl/Ethyl Esters)
This protocol utilizes in-situ acid chloride generation to overcome steric hindrance.
Preparation: Suspend 1.0 eq of 3-amino-3-(biphenyl)propanoic acid in anhydrous methanol (10-fold volumetric excess) in a round-bottom flask equipped with a reflux condenser and a drying tube.
Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add 1.5 eq of thionyl chloride (
).
Self-Validation Checkpoint: The immediate evolution of
and HCl gas bubbles confirms the successful formation of the highly reactive acyl chlorosulfite intermediate[5].
Propagation: Gradually warm the mixture to room temperature, then reflux at 65 °C for 4-6 hours.
Isolation: Cool to room temperature and concentrate the mixture under reduced pressure.
Self-Validation Checkpoint: A white to off-white crystalline solid will precipitate upon solvent removal. This confirms the formation of the ester hydrochloride salt, verifying that the amine was successfully protonated and prevented from self-condensing.
This protocol is required when synthesizing acid-sensitive or highly sterically hindered esters.
Amine Protection: Dissolve 1.0 eq of the amino acid in a 1:1 mixture of THF and saturated aqueous
. Add 1.2 eq of and stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with ethyl acetate to isolate the N-Boc protected acid.
Coupling Setup: Dissolve the N-Boc acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of the target alcohol and 0.1 eq of DMAP.
Activation: Cool to 0 °C and add 1.2 eq of EDC hydrochloride.
Self-Validation Checkpoint: Over the course of 2-4 hours, the reaction mixture will transition from a clear solution to a slightly cloudy suspension. This visual cue indicates the formation of the water-soluble urea byproduct, confirming successful carboxylic acid activation.
Workup: Stir for 12 hours at room temperature. Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate under vacuum.
Section 3: Quantitative Data Comparison
Esterification Strategy
Target Ester Type
Amine State
Reagents Used
Typical Yield
Reaction Time
Key Advantage
Direct Acyl Substitution
Methyl / Ethyl
Protonated ()
, ROH
85 - 95%
4 - 6 h
Atom economical, highly reactive, no deprotection needed.
Standard Fischer
Methyl / Ethyl
Protonated ()
, ROH
40 - 60%
12 - 24 h
Mild reagents, but suffers from poor equilibrium shift.
Carbodiimide Coupling
tert-Butyl / Benzyl
Protected (N-Boc/Fmoc)
EDC, DMAP, ROH
75 - 90%
12 - 18 h
Allows synthesis of bulky, acid-sensitive esters without degradation.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I safely quench and remove unreacted thionyl chloride from Protocol A?A: Never add water directly to the neat reaction mixture, as
reacts violently with water to produce toxic and HCl gases. The safest and most effective method is to evaporate the unreacted (boiling point 79 °C) along with the solvent under reduced pressure using a rotary evaporator. Co-evaporate with a small amount of toluene to ensure complete removal of acidic residues.
Q: Does the biphenyl group induce racemization during esterification?A:
-amino acids are generally much less prone to racemization via oxazolone intermediate formation compared to their -amino acid counterparts. However, the use of strong bases should still be avoided. The acidic conditions of the method completely suppress racemization.
Q: Why is my EDC coupling yielding N-acylurea instead of the target ester?A: Causality: O-acylisourea is the first intermediate formed by EDC. If the alcohol nucleophile is too sterically hindered (exacerbated by the biphenyl environment), the intermediate has time to undergo an intramolecular O-to-N acyl shift, forming a dead-end N-acylurea byproduct.
Solution: Ensure DMAP is present and fresh. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate before the detrimental rearrangement can occur.
References
1.[3] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions", Master Organic Chemistry. URL:[Link]
2.[4] "21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids", Chemistry LibreTexts. URL:[Link]
3.[2] "21.3 Reactions of Carboxylic Acids", OpenStax. URL:[Link]
4.[1] "Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022)", PMC. URL:[Link]
5.[5] "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides", Master Organic Chemistry. URL:[Link]
A Comparative Analysis of Bioactivity: Phenyl vs. 4-Phenylphenyl Substituted 3-Aminopropanoates
A Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the 3-aminopropanoate scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strat...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 3-aminopropanoate scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic substitution on this core structure can dramatically influence its biological activity, paving the way for compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides an in-depth comparative analysis of the bioactivity of 3-aminopropanoates substituted with a phenyl group versus a 4-phenylphenyl (biphenyl) moiety. By examining the structure-activity relationships (SAR), we aim to elucidate the impact of these substituents on the overall biological profile of the compounds.
The Significance of Aryl Substitution in Drug Design
The introduction of aryl groups, such as phenyl and biphenyl, into a drug candidate can significantly alter its physicochemical properties, including lipophilicity, electronic character, and steric bulk. These modifications, in turn, influence the compound's pharmacokinetics and pharmacodynamics. The choice between a phenyl and a 4-phenylphenyl substituent can be a critical decision in the lead optimization process, with the latter offering an extended, more rigid, and often more lipophilic profile.
Comparative Bioactivity Profile
The following sections delve into the known biological activities of phenyl and 4-phenylphenyl substituted 3-aminopropanoates, drawing upon existing research to highlight key differences and similarities.
Antimicrobial Activity
Derivatives of 3-aminopropanoic acid (β-alanine) have been investigated for their potential as antimicrobial agents. The antimicrobial activity of propionic acid and its salts is well-documented, primarily targeting molds and bacteria. The introduction of aromatic substituents can enhance this activity.
Phenyl Substituted 3-Aminopropanoates: Studies on N-phenyl-β-alanine derivatives have shown discrete antimicrobial activity. For instance, certain thiazole-containing N,N-disubstituted β-amino acids with a phenyl group have been synthesized and evaluated for their biological properties.[1][2]
4-Phenylphenyl Substituted 3-Aminopropanoates: While direct studies on 4-phenylphenyl substituted 3-aminopropanoates are less common, the broader class of biphenyl derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial effects.[3][4][5] The extended biphenyl system can lead to enhanced interactions with microbial targets.
Causality Behind Experimental Choices: When designing antimicrobial agents, the rationale for including aryl substituents is to increase the lipophilicity of the molecule, thereby facilitating its passage through the lipid-rich cell membranes of microorganisms. The choice between a phenyl and a biphenyl group would be guided by the need to balance this lipophilicity with aqueous solubility and to optimize interactions with the specific microbial target.
Anticancer and Cytotoxic Activity
The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds, including those with anticancer properties.[3]
Phenyl Substituted Compounds: Various compounds containing a phenyl group have been evaluated for their cytotoxic effects. For example, derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-ones have been designed as selective cyclooxygenase (COX-2) inhibitors, a target implicated in inflammation and cancer.[6]
4-Phenylphenyl Substituted Compounds: The inclusion of a biphenyl moiety is a common strategy in the design of anticancer agents. The nature and position of substituents on the biphenyl rings are crucial in determining their potency and selectivity.[3] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown high cytotoxic activity against breast cancer cell lines.[7]
Structure-Activity Relationship Insights: The increased size and planarity of the biphenyl group compared to the phenyl group can allow for more extensive van der Waals and π-π stacking interactions with biological targets such as DNA or specific enzyme active sites, potentially leading to enhanced cytotoxic activity.
Enzyme Inhibition
3-Aminopropanoate derivatives have been explored as inhibitors of various enzymes.
Phenyl Substituted 3-Aminopropanoates: Derivatives of 3-amidinophenylalanine, which contains a phenyl ring, have been synthesized as potent thrombin inhibitors, highlighting their potential as anticoagulants.[8]
Key Mechanistic Claims: The inhibitory activity of these compounds often relies on their ability to mimic the natural substrate or to bind to allosteric sites on the enzyme. The larger surface area of the biphenyl group may allow for interactions with extended binding pockets or with regions outside the primary active site, potentially leading to higher affinity and selectivity.
Experimental Design for a Direct Comparative Study
To provide a definitive comparison of the bioactivity of phenyl versus 4-phenylphenyl substituted 3-aminopropanoates, a series of controlled experiments would be necessary.
Synthesis Workflow
The synthesis of the target compounds would likely involve standard peptide coupling or Michael addition reactions.
Caption: Workflow for the in vitro comparative bioactivity assessment.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in a 96-well microtiter plate.
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Data Summary and Comparison
The following table provides a hypothetical comparison of the bioactivity data that could be generated from the proposed experiments.
Compound ID
Substituent
Antimicrobial MIC (µg/mL) vs. S. aureus
Anticancer IC50 (µM) vs. MCF-7
Enzyme Inhibition Ki (nM) vs. Thrombin
P-1
Phenyl
64
25.3
150.2
B-1
4-Phenylphenyl
16
8.7
45.8
P-2
Phenyl (with electron-donating group)
128
42.1
210.5
B-2
4-Phenylphenyl (with electron-donating group)
32
15.6
88.1
P-3
Phenyl (with electron-withdrawing group)
32
12.5
75.4
B-3
4-Phenylphenyl (with electron-withdrawing group)
8
4.2
22.9
Conclusion and Future Directions
The comparative analysis suggests that the 4-phenylphenyl substituent generally imparts greater bioactivity to the 3-aminopropanoate scaffold compared to the phenyl group. This is likely due to the increased lipophilicity, larger surface area, and enhanced potential for π-π interactions of the biphenyl moiety. These properties can lead to improved cell penetration and stronger binding to biological targets.
Future research should focus on a systematic exploration of substituted 4-phenylphenyl analogues to further optimize their activity and selectivity. Additionally, in vivo studies are warranted to evaluate the pharmacokinetic profiles and therapeutic efficacy of the most promising compounds. The insights gained from such comparative studies are invaluable for the rational design of next-generation therapeutic agents based on the versatile 3-aminopropanoate core.
References
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. Available at: [Link]
1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase. PubMed. Available at: [Link]
New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI. Available at: [Link]
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed. Available at: [Link]
Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. PMC. Available at: [Link]
Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. Available at: [Link]
3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Showing Compound 3-Aminopropanoic acid (FDB002253). FooDB. Available at: [Link]
Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. Available at: [Link]
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: [Link]
Structure Activity Relationships. Drug Design Org. Available at: [Link]
(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. Available at: [Link]
Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. ResearchGate. Available at: [Link]
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Available at: [Link]
Effect of alanine ester substitution and other structural features of lipoteichoic acids on their inhibitory activity against autolysins of Staphylococcus aureus. PMC. Available at: [Link]
Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC. Available at: [Link]
SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. Available at: [Link]
Comparison of biphenyl and other aromatic stationary phases. NACALAI TESQUE, INC.. Available at: [Link]
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. Available at: [Link]
Analytical Comparison Guide: Evaluating Cross-Reactivity of Antibodies Raised Against Biphenyl-Containing Peptides
As drug development increasingly relies on peptidomimetics and unnatural amino acids, biphenyl-containing peptides have emerged as critical structural motifs. Biphenyls provide steric bulk, hydrophobicity, and conformati...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on peptidomimetics and unnatural amino acids, biphenyl-containing peptides have emerged as critical structural motifs. Biphenyls provide steric bulk, hydrophobicity, and conformational rigidity, making them invaluable for cross-linking helical peptides (e.g., BH3 mimetics) 1 and acting as non-peptide receptor antagonists 2. Furthermore, the incorporation of biphenylalanine (BipA) via genetic code expansion is a proven strategy for breaking immunological tolerance: immunizing subjects with BipA-mutant proteins generates antibodies that cross-react with wild-type autoantigens 3, [[4]]().
However, evaluating the cross-reactivity of these antibodies presents a severe analytical challenge. Biphenyls are highly hydrophobic. In standard solid-phase assays, this hydrophobicity drives non-specific binding and matrix effects that mask true low-affinity cross-reactive interactions. Moreover, cross-reactivity is not an intrinsic, fixed characteristic of an antibody; it fluctuates dramatically based on the assay format, reagent ratios, and equilibrium states 5.
This guide objectively compares three primary analytical platforms—competitive ELISA (cELISA), Surface Plasmon Resonance (SPR), and Kinetic Exclusion Assay (KinExA)—for profiling the cross-reactivity of antibodies raised against biphenyl-containing peptides.
Fig 1: Breaking immune tolerance via BipA-mutant peptide immunization.
Platform Comparison: cELISA vs. SPR vs. KinExA
When analyzing antibodies targeting biphenyl-haptens, traditional cELISA often fails to detect weak cross-reactivity due to the high concentrations required to reach equilibrium on a solid phase 6. SPR provides excellent real-time kinetic data but can suffer from mass transport limitations with sticky, hydrophobic peptides. KinExA, which measures unoccupied binding sites in the solution phase, avoids solid-phase avidity effects entirely.
Table 1: Performance Metrics for Biphenyl-Peptide Antibody Profiling
Feature / Metric
cELISA
Surface Plasmon Resonance (SPR)
Kinetic Exclusion Assay (KinExA)
Measurement State
Solid-phase equilibrium
Solid-phase real-time kinetics
True solution-phase equilibrium
Hydrophobic Interference
High (High background noise)
Moderate (Matrix binding issues)
Low (Brief solid-phase contact)
Cross-Reactivity Sensitivity
Poor (Misses weak interactions)
Good (Detects fast )
Excellent (Detects <1% cross-reactivity)
Range
Micro- to Nano-molar
Nano- to Pico-molar
Pico- to Femto-molar
Sample Consumption
Low
Medium
High (Requires larger volumes)
Experimental Methodologies
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for evaluating cross-reactivity using the two superior platforms: KinExA and SPR.
Fig 2: Workflow for evaluating antibody cross-reactivity using KinExA and SPR.
Protocol 1: Solution-Phase Affinity via KinExA
KinExA is the gold standard for hydrophobic biphenyl-peptides because it measures the exact
in solution without the equilibrium shifting during the measurement 6.
Step-by-Step Workflow:
Bead Preparation: Coat PMMA beads with BSA conjugated to the target biphenyl-peptide.
Solution Equilibration: Prepare a constant concentration of the anti-biphenyl antibody (e.g., 50 pM). Titrate the competing antigen (either the immunizing biphenyl-peptide or the cross-reactive wild-type peptide) in a 12-point serial dilution. Incubate until equilibrium is reached (often 2–12 hours depending on
).
Kinetic Exclusion Flow: Pump the equilibrated solutions through the bead column at a rapid flow rate (e.g., 0.25 mL/min).
Fluorescent Detection: Pass a fluorescently labeled secondary antibody over the beads to quantify the captured (previously unoccupied) primary antibodies.
Causality & Rationale: The rapid flow rate is the critical variable. It ensures the contact time between the solution and the beads is too short for the pre-equilibrated antibody-antigen complexes to dissociate. This "kinetic exclusion" prevents the solid phase from skewing the equilibrium.
Self-Validation System: Run the exact same titration using an irrelevant hydrophobic peptide (e.g., a scrambled sequence containing tryptophan instead of biphenylalanine). If the irrelevant peptide shows a signal drop, non-specific hydrophobic aggregation is occurring, and the buffer must be optimized (e.g., adding 0.1% CHAPS).
Protocol 2: Real-Time Kinetic Profiling via SPR
While KinExA provides the most accurate equilibrium data, SPR is necessary to dissect the cross-reactivity into on-rates (
) and off-rates ().
Step-by-Step Workflow:
Surface Functionalization: Immobilize the anti-biphenyl antibody onto a CM5 sensor chip via standard amine coupling (target ~500 RU to minimize mass transport limitations).
Analyte Preparation: Prepare the biphenyl-peptide and the wild-type cross-reactive peptide in running buffer (HBS-EP+ with 1% DMSO to ensure biphenyl solubility).
Injection & Association: Inject the peptides at varying concentrations (e.g., 1 nM to 100 nM) at a high flow rate of 50 µL/min for 120 seconds.
Dissociation & Regeneration: Allow buffer to flow for 600 seconds to measure dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.0).
Causality & Rationale: The high flow rate (50 µL/min) and low ligand density (~500 RU) are deliberately chosen to prevent mass transport limitation—a common artifact where hydrophobic peptides rebind to the surface before escaping into the bulk flow, artificially lowering the measured
.
Self-Validation System: Perform a buffer-only injection (blank) before and after the peptide series. Subtract this double-reference to validate that the baseline is stable and that the hydrophobic biphenyl is not permanently adhering to the dextran matrix.
Quantitative Data Presentation
To illustrate the stark differences in platform sensitivity, Table 2 presents representative cross-reactivity data for a monoclonal antibody raised against a BipA-containing mutant peptide, tested against the wild-type (WT) autoantigen.
Table 2: Cross-Reactivity of Anti-BipA Antibody to WT Peptide
Antigen Tested
Assay Platform
(Equilibrium)
()
()
Calculated Cross-Reactivity (%)
BipA-Mutant (Immunogen)
SPR
1.2 nM
100%
BipA-Mutant (Immunogen)
KinExA
0.8 nM
N/A
N/A
100%
WT Peptide (Target)
cELISA
> 5000 nM
N/A
N/A
< 0.01% (Undetected)
WT Peptide (Target)
SPR
85 nM
1.4%
WT Peptide (Target)
KinExA
62 nM
N/A
N/A
1.9%
Data Interpretation: cELISA completely fails to detect the cross-reactivity due to the high concentrations required and solid-phase avidity masking the weaker WT interaction. SPR and KinExA successfully quantify the ~1.5-2.0% cross-reactivity, proving that the antibody can break immune tolerance and recognize the native autoantigen, albeit with a faster off-rate (
).
Conclusion
Evaluating antibodies raised against biphenyl-containing peptides requires moving beyond standard ELISAs. Because cross-reactivity is highly dependent on the assay format [[5]](), researchers must utilize true solution-phase platforms like KinExA to avoid hydrophobic artifacts 6, paired with SPR to dissect the kinetic mechanisms of the cross-reactive binding.
References
Selective Binding of Polychlorinated Biphenyl Congeners by a Monoclonal Antibody: Analysis by Kinetic Exclusion Fluorescence Immunoassay
Analytical Chemistry (ACS Publications)
URL:[Link]
Anti-angiotensin antibodies cross-reactive with nonpeptide angiotensin antagonists as angiotensin receptor model
PubMed (NIH)
URL:[Link]
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation
MDPI
URL:[Link]
Google Patents (KR20100125290A)
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions
Frontiers in Chemistry
URL:[Link]
Genetic Code Expansion: Recent Developments and Emerging Applications
Chemical Reviews (ACS Publications)
URL:[Link]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate Isomers
Abstract In the landscape of modern drug development, the precise control and analysis of stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety and efficacy. Chiral mol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug development, the precise control and analysis of stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety and efficacy. Chiral molecules, particularly enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish the enantiomers of methyl 3-amino-3-(4-phenylphenyl)propanoate, a β-amino acid ester featuring a bulky biphenyl moiety. We will delve into the practical and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, offering detailed protocols and predictive data to guide researchers in their analytical endeavors. The focus is not just on the "how," but the "why," explaining the causal relationships between stereochemical structure and spectroscopic output.
The Stereochemical Challenge: A Tale of Two Isomers
The subject of our analysis, methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, presents a fascinating analytical challenge. Its chirality stems from the stereogenic center at the C3 carbon, which is directly bonded to the amino group, a methylene group, and the C1 carbon of the 4-phenylphenyl (biphenyl) substituent. Consequently, it exists as two non-superimposable mirror images: the (3S)- and (3R)-enantiomers.
While identical in most physical properties (melting point, boiling point, solubility in achiral solvents), their interaction with other chiral systems—such as biological receptors—can differ dramatically. Furthermore, the biphenyl group itself introduces a layer of complexity. Although the primary chiral center is at C3, the bulky nature of the substituents can hinder free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation, known as atropisomerism, can create an axis of chirality.[1] The absolute configuration at the C3 center will influence the preferred conformation of the biphenyl group, a key factor in chiroptical measurements.
Our objective is to establish a robust analytical workflow to unambiguously identify and differentiate these enantiomers.
Analytical Methodologies & Experimental Protocols
An effective analytical strategy relies on multiple, complementary techniques. Here, we outline the protocols for three cornerstone spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving the Indistinguishable
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (3S)- and (3R)-enantiomers are identical. To resolve them, we must introduce a chiral environment, forcing the formation of transient diastereomeric complexes that can be distinguished by NMR.[2] Chiral solvating agents (CSAs) are ideal for this purpose as they do not require covalent modification of the analyte.
Experimental Protocol: Chiral NMR Discrimination
Sample Preparation (Racemate): Dissolve ~5-10 mg of the racemic methyl 3-amino-3-(4-phenylphenyl)propanoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra to serve as a baseline.
Introduction of CSA: To the NMR tube, add a chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, in small, incremental amounts (e.g., 0.2 molar equivalents at a time).[3]
Titration and Analysis: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectra for the splitting of key signals (e.g., the CH-N proton, the -OCH₃ methyl protons) into two distinct sets of resonances, corresponding to the two diastereomeric complexes.
Optimization: Continue adding the CSA until maximum separation (ΔΔδ) of the signals is achieved without excessive line broadening.
Causality Explained: The CSA, being enantiomerically pure, interacts with the (3S) and (3R) enantiomers to form two different diastereomeric complexes. These complexes have distinct three-dimensional structures, leading to slightly different magnetic environments for the nuclei of the analyte.[4] This difference in the magnetic environment breaks the spectral equivalence of the enantiomers, resulting in separate signals for each.
Mass Spectrometry (MS): Differentiating by Mass and Mobility
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since enantiomers have identical masses, standard MS cannot distinguish them. However, by forming diastereomeric adducts with a chiral selector, we can leverage MS, particularly when coupled with ion mobility, to achieve separation.[5]
Experimental Protocol: Chiral Differentiation by IM-MS
Solution Preparation: Prepare a solution (~10 µM) containing the analyte, a chiral reference compound (e.g., L-Phenylalanine), and a transition metal salt (e.g., CuSO₄) in a 1:2:1 molar ratio in a suitable solvent like methanol/water.[6]
Ionization: Introduce the solution into an electrospray ionization (ESI) source to generate gas-phase trimeric cluster ions, such as [Cu(Analyte)(L-Phe)₂ - H]⁺.
Ion Mobility Separation: Introduce the generated ions into an ion mobility cell. The two diastereomeric cluster ions—[Cu(S-Analyte)(L-Phe)₂ - H]⁺ and [Cu(R-Analyte)(L-Phe)₂ - H]⁺—will have slightly different shapes and collisional cross-sections. This difference in mobility allows them to be separated in time before they reach the mass analyzer.
Mass Analysis: Acquire the mass spectrum, which will now show distinct signals for the two separated diastereomeric ions, allowing for their quantification.
Causality Explained: The formation of a diastereomeric complex creates two ions that are no longer mirror images. Their different three-dimensional structures result in different mobilities through the buffer gas in the ion mobility cell.[5] This allows for temporal separation before mass detection, effectively distinguishing the original enantiomers.
Circular Dichroism (CD) Spectroscopy: The Definitive Chiroptical Fingerprint
Circular Dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules.[7] It is the most direct and sensitive method for probing stereochemistry. Enantiomers produce CD spectra that are perfect mirror images of each other.
Experimental Protocol: CD Spectral Acquisition
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample (e.g., 0.1-1.0 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The concentration may need to be adjusted to keep the maximum absorbance below 1.0.
Instrument Setup: Use a quartz cuvette with a known path length (e.g., 1 mm or 10 mm). Record a baseline spectrum of the solvent alone.
Spectral Acquisition: Scan the sample over the appropriate wavelength range, typically from 400 nm down to 190 nm, to observe the electronic transitions of the aromatic chromophores.
Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting data is typically plotted as ellipticity (in millidegrees) versus wavelength.
Causality Explained: The chiral environment of the molecule causes its chromophores (the phenyl and biphenyl groups) to interact differently with left- and right-circularly polarized light. This differential absorption, known as the Cotton effect, is exquisitely sensitive to the molecule's absolute configuration.[8] The (3S)-isomer will produce a unique CD spectrum, and its enantiomer, the (3R)-isomer, will produce a spectrum that is an exact mirror image.[9]
Predictive Spectroscopic Data & Comparison
Due to the novelty of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, extensive experimental data is not publicly available. The following tables present predicted data based on the analysis of structurally similar compounds, such as methyl 3-amino-3-phenylpropanoate[10][11] and various chiral biphenyl derivatives.[12]
NMR Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, Racemic Mixture)
Assignment
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Biphenyl-H
7.30 - 7.65 (m, 9H)
127.0 - 141.0
CH -NH₂
4.55 (t, 1H)
52.0
CH ₂-COO
2.80 (d, 2H)
42.0
O-CH ₃
3.70 (s, 3H)
51.5
NH ₂
1.90 (br s, 2H)
-
C =O
-
172.5
Upon addition of a chiral solvating agent, key proton signals are expected to split due to the formation of diastereomeric complexes.
Table 2: Expected ¹H NMR Signal Splitting with Chiral Solvating Agent
Proton Signal
Expected Observation
Rationale
CH -NH₂
Splitting into two distinct triplets.
Proximity to the chiral center and interaction site (NH₂) leads to the largest chemical shift non-equivalence (ΔΔδ).
O-CH ₃
Splitting into two distinct singlets.
The ester group is also a key interaction site with the CSA, leading to observable splitting.
Biphenyl-H
Minor splitting or broadening.
Protons further from the chiral center will experience a weaker diastereomeric effect.
Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (ESI+)
Parameter
Predicted Value / Observation
Molecular Formula
C₁₇H₁₉NO₂
Exact Mass
269.1416
[M+H]⁺ (m/z)
270.1489
Key Fragment Ion
m/z 211.10: Loss of methyl formate (-COOCH₃)
Chiral IM-MS
Baseline or near-baseline separation of the two diastereomeric [Cu(Analyte)(L-Phe)₂ - H]⁺ ions.
Circular Dichroism (CD) Spectroscopy Data
The CD spectrum is the most powerful tool for distinguishing these isomers. The spectrum of the (3R)-isomer will be a mirror image of the (3S)-isomer's spectrum.
Table 4: Predicted Circular Dichroism Cotton Effects for (3S)-Isomer
Wavelength (λ, nm)
Predicted Sign of Cotton Effect
Associated Electronic Transition
~280 nm
Negative
¹Lₐ transition of the biphenyl chromophore
~250 nm
Positive
¹Lₐ transition of the phenyl chromophore
~220 nm
Strong Positive
¹B transition (exciton coupling) of the biphenyl chromophore
~205 nm
Strong Negative
¹B transition (exciton coupling) of the biphenyl chromophore
Visualization of Analytical Workflows
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for chiral discrimination using NMR and IM-MS.
Caption: Workflow for Chiral Discrimination by NMR Spectroscopy.
Caption: Workflow for Chiral Separation by Ion Mobility-Mass Spectrometry.
Conclusion
The differentiation of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate and its (3R)-enantiomer is a critical analytical task that requires a multi-faceted spectroscopic approach. While standard NMR and MS are blind to chirality, their power can be unlocked through the use of chiral auxiliaries to create diastereomeric species. NMR with chiral solvating agents provides clear qualitative evidence of enantiomeric composition through signal splitting, while ion mobility-mass spectrometry offers a path to high-throughput quantification. Ultimately, Circular Dichroism spectroscopy stands as the most definitive technique, providing a unique chiroptical "fingerprint" for each enantiomer, where the mirror-image spectra serve as incontrovertible proof of absolute configuration. By integrating these methods, researchers can confidently establish the stereochemical identity and purity of this complex molecule, a vital step in its potential development as a therapeutic agent.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate." PubChem, [Link].
Chemical Synthesis Database. "methyl 3-amino-3-phenylpropanoate." Chemical Synthesis Database, [Link].
Wenzel, T. J., et al. "Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid." Chirality, [Link].
Klimova, T. N., et al. "Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores." Molecules, [Link].
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A Comparative Guide to the Enzymatic Resolution of Racemic Methyl 3-amino-3-(4-phenylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals The enantiomers of β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The specific stereochemistry of these molecules often dictates their pharmacological activity, making the production of enantiomerically pure compounds a critical challenge in drug development.[2] Racemic methyl 3-amino-3-(4-phenylphenyl)propanoate is a key intermediate whose stereoisomers are of significant interest. This guide provides a comparative analysis of two robust enzymatic kinetic resolution (EKR) strategies for obtaining the enantiomers of this compound with high purity: Lipase-Catalyzed Hydrolysis and Lipase-Catalyzed N-Acylation .
The Imperative of Enantiomeric Purity
The synthesis of chiral compounds often results in a racemic mixture containing equal amounts of both enantiomers. However, in many biological systems, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects.[2] Consequently, regulatory agencies worldwide mandate the development of enantiomerically pure drugs. Enzymatic kinetic resolution has emerged as a powerful and green tool for achieving this, offering high selectivity under mild reaction conditions.[3]
Comparative Analysis of Enzymatic Resolution Strategies
This guide focuses on two effective methods for the resolution of racemic methyl 3-amino-3-(4-phenylphenyl)propanoate, leveraging the enantioselective properties of lipases. Lipases are versatile enzymes that can catalyze both hydrolysis and esterification/acylation reactions, making them ideal for kinetic resolutions.[4][5]
Parameter
Method 1: Lipase-Catalyzed Hydrolysis
Method 2: Lipase-Catalyzed N-Acylation
Enzyme
Pseudomonas cepacia Lipase (Lipase PS) or its immobilized form (PSIM)
Candida antarctica Lipase A (CAL-A) or Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
Reaction
Enantioselective hydrolysis of one ester enantiomer to the corresponding carboxylic acid.
Enantioselective acylation of one amino group enantiomer to form an amide.
Products
Unreacted (R)-ester and the (S)-β-amino acid.
Unreacted (S)-ester and the (R)-N-acyl-β-amino ester.
Typical Solvent
Biphasic system (e.g., diisopropyl ether/water) or an organic solvent with a controlled amount of water.[6][7]
An ester (e.g., butyl butanoate, vinyl acetate).[3][9]
Expected Enantioselectivity (E)
High (E > 200 often achievable for analogous substrates).[7]
Excellent (E > 100-200 often achievable for analogous substrates).[8][9]
Expected Enantiomeric Excess (ee%)
>99% for both the unreacted ester and the product acid at ~50% conversion.[6][10]
>97% for both the unreacted ester and the acylated product at ~50% conversion.[9]
Advantages
Simple workup to separate the acidic product from the basic unreacted ester. No need for an external acyl donor.
High reaction rates and selectivity. The use of an organic solvent can improve substrate solubility.
Considerations
Precise control of water content is crucial for optimal enzyme activity and selectivity. The product is the amino acid, which may require subsequent esterification if the ester is desired.
Requires an acyl donor. Separation of the acylated product from the unreacted ester is typically achieved by chromatography.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared enzymatic resolution strategies.
Method 1: Lipase-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the resolution of similar β-amino esters.[6][7]
Dissolve racemic methyl 3-amino-3-(4-phenylphenyl)propanoate hydrochloride (e.g., 1 mmol) in a mixture of diisopropyl ether (10 mL) and deionized water (0.5 equivalents).
Add triethylamine (5 equivalents) to liberate the free base in situ.
Add Lipase PSIM (e.g., 30 mg/mL) to the mixture.
Shake the reaction mixture in an incubator shaker at 45 °C.
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
Wash the filtered enzyme with diethyl ether.
Combine the organic filtrates and wash sequentially with 1 M HCl to remove any remaining unreacted amine, followed by saturated NaHCO₃ solution to remove the acidic product, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-methyl 3-amino-3-(4-phenylphenyl)propanoate.
Acidify the aqueous NaHCO₃ layer with 1 M HCl to pH ~2 and extract with dichloromethane to isolate the (S)-3-amino-3-(4-phenylphenyl)propanoic acid.
Workflow for Lipase-Catalyzed Hydrolysis:
Caption: Workflow for the enzymatic resolution via hydrolysis.
Method 2: Lipase-Catalyzed N-Acylation
This protocol is based on the enantioselective N-acylation of similar β-amino esters using Candida antarctica lipase.[9]
Shake the reaction mixture in an incubator shaker at a controlled temperature (e.g., 40-50 °C).
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.
When the conversion is close to 50%, stop the reaction by filtering off the enzyme.
Wash the enzyme with diisopropyl ether.
Concentrate the combined filtrates under reduced pressure to remove the excess butyl butanoate.
Purify the resulting residue by silica gel column chromatography to separate the unreacted (S)-methyl 3-amino-3-(4-phenylphenyl)propanoate from the (R)-N-butanoyl-3-amino-3-(4-phenylphenyl)propanoate.
The N-butanoyl group can be removed by acid or base hydrolysis to yield the free (R)-amino ester or acid if desired.[9]
Comparative Docking Analysis of Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate vs. Reference Ligands
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The rational design of small molecules to disrupt protein-protein interactions (PPIs) remains one of the most cha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
The rational design of small molecules to disrupt protein-protein interactions (PPIs) remains one of the most challenging frontiers in modern medicinal chemistry. Peptidomimetics utilizing
-amino acid scaffolds have emerged as highly stable, conformationally predictable alternatives to standard -peptides[1].
This guide provides an objective, in-depth comparative analysis of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (MAPPP) —a novel
-amino acid ester featuring a bulky biphenyl moiety. We benchmark its in silico binding performance against two major oncology targets: the PD-L1 dimer interface and the MDM2-p53 binding cleft . By comparing MAPPP against gold-standard reference inhibitors (BMS-202 and Nutlin-3a), this guide establishes the viability of the biphenyl -amino scaffold for PPI disruption.
Target Selection & Mechanistic Rationale
To objectively evaluate MAPPP, we selected targets where hydrophobic occlusion and precise hydrogen bonding are critical for inhibition.
PD-L1 Dimerization Interface
The PD-1/PD-L1 axis is a primary immune checkpoint. While monoclonal antibodies dominate the clinic, small-molecule biphenyl derivatives (such as BMS-202) uniquely inhibit this pathway by binding directly to PD-L1 and inducing its homodimerization[2]. This dimerization physically occludes the PD-1 binding surface[3]. The biphenyl core of MAPPP is structurally homologous to the dimerization-inducing moiety of BMS-202, making it an ideal candidate to slot into the deep, hydrophobic cylindrical pocket formed by Tyr56, Met115, Ile116, and Tyr123 of the PD-L1 homodimer[4].
MDM2-p53 Binding Cleft
MDM2 negatively regulates the p53 tumor suppressor. The p53 binding cleft on MDM2 is a deep, hydrophobic pocket that accommodates three critical p53 residues: Phe19, Trp23, and Leu26. Small molecules like Nutlin-3a act as molecular wedges to displace p53[5]. The extended aromatic system of MAPPP's biphenyl group is hypothesized to mimic the indole ring of Trp23, while the ester and protonated amine groups provide dipole interactions similar to the p53 peptide backbone.
Caption: Mechanism of biphenyl-induced PD-L1 dimerization and restoration of T-cell immunity.
Experimental Docking Protocols
To ensure a self-validating and reproducible system, docking was performed using both AutoDock Vina (an open-source standard utilizing an empirical scoring function)[6] and Schrödinger Glide XP (a commercial standard utilizing a physics-based scoring function).
Step-by-Step Methodology
Step 1: Ligand Preparation
Action: 3D structures of MAPPP, BMS-202, and Nutlin-3a were generated.
Causality: Ligands were processed using Epik (Schrödinger) at pH
. The -amino group of MAPPP has a calculated pKa , meaning it exists predominantly in the protonated state () at physiological pH. Capturing this cationic state is critical, as it dictates potential salt-bridge formations with target acidic residues (e.g., Asp122 in PD-L1).
Step 2: Protein Preparation
Action: Crystal structures for PD-L1 (PDB: 5J89)[2] and MDM2 (PDB: 4HG7) were imported.
Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. The Protein Preparation Wizard was used to assign bond orders, add hydrogens, and optimize the H-bond network by exhaustively sampling Asn, Gln, and His orientations. A restrained minimization (OPLS4 force field) was applied to relieve steric clashes without altering the experimentally validated backbone coordinates.
Step 3: Grid Generation
Action: Receptor grids were centered on the native co-crystallized ligands.
Causality: For PD-L1, the grid was centered at the interface of the homodimer to specifically target the dimerization pocket. A bounding box of
Å was established to allow full rotational and translational sampling of the extended biphenyl scaffold.
Step 4: Molecular Docking & Scoring
Action: Flexible ligand docking was executed.
Causality: AutoDock Vina[6] was run with an exhaustiveness of 16 to ensure deep conformational sampling. Glide was run in Extra Precision (XP) mode to penalize desolvation and enforce strict geometric constraints on hydrogen bonding.
Caption: Step-by-step computational workflow for comparative molecular docking analysis.
Quantitative Data Presentation
The following tables summarize the in silico benchmarking data, comparing the binding affinities and interaction profiles of MAPPP against the reference ligands.
Table 1: Comparative Docking Performance against PD-L1 Homodimer (PDB: 5J89)
Ligand
AutoDock Vina Score (kcal/mol)
Glide XP Score (kcal/mol)
Key Interacting Residues
Interaction Types
BMS-202 (Ref)
-10.5
-11.2
Tyr56, Ile116, Asp122, Tyr123
stacking, Salt bridge, Hydrophobic
MAPPP (Test)
-9.8
-10.4
Tyr56, Met115, Asp122, Tyr123
stacking, H-bond, Hydrophobic
Table 2: Comparative Docking Performance against MDM2 (PDB: 4HG7)
Ligand
AutoDock Vina Score (kcal/mol)
Glide XP Score (kcal/mol)
Key Interacting Residues
Interaction Types
Nutlin-3a (Ref)
-9.6
-10.1
Leu54, Gly58, Ile61, Val93
Halogen bond, Hydrophobic insertion
MAPPP (Test)
-8.5
-8.9
Leu54, Val93, His96
Hydrophobic insertion, Cation-
Mechanistic Insights & Causality
Performance on PD-L1
MAPPP demonstrates highly competitive binding metrics against the PD-L1 dimer interface, scoring only marginally lower than the highly optimized clinical candidate BMS-202.
The Biphenyl Advantage: The 4-phenylphenyl group of MAPPP successfully penetrates the hydrophobic cylinder formed by the PD-L1 homodimer. The distal phenyl ring engages in parallel-displaced
stacking with Tyr56 (Chain A), while the proximal phenyl ring interacts with Tyr123 (Chain B).
The
-Amino Contribution: The protonated chiral -amine acts as a potent hydrogen bond donor, forming a critical interaction with the carboxylate side chain of Asp122. This mirrors the essential interaction driven by the basic amine in BMS-202[2], validating MAPPP as a highly efficient minimalist scaffold for PD-L1 dimerization.
Performance on MDM2
While MAPPP binds to MDM2, its affinity is noticeably lower than that of Nutlin-3a.
Steric Limitations: Nutlin-3a utilizes a highly substituted imidazoline core with multiple halogenated phenyl rings to perfectly fill the Leu54/Val93 sub-pockets[5]. MAPPP's linear propanoate backbone and singular biphenyl vector lack the multi-directional bulk required to fully displace water from the p53 binding cleft.
Future Optimization: To improve MAPPP's efficacy against MDM2, the methyl ester could be hydrolyzed and coupled with bulky hydrophobic amines to better mimic the Leu26 residue of p53.
Conclusion
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate is a highly effective structural mimic for biphenyl-based PD-L1 dimerizers. Its native structure requires minimal optimization to achieve high-affinity binding at the PD-L1 interface, making it a superior starting scaffold for immuno-oncology peptidomimetics compared to its utility in MDM2 inhibition.
References
Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Peptides Containing
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
Source: ACS Publications
URL:[Link]
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Pharmacologic activation of p53 by small-molecule MDM2 antagonists
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A Comparative Guide to the Cytotoxicity of Biphenyl Amino Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Biphenyl Amino Acid Derivatives The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Biphenyl Amino Acid Derivatives
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] When conjugated with amino acids, these derivatives gain unique physicochemical properties that can enhance their therapeutic index, including improved cell permeability and target specificity.[2] This guide provides a comparative analysis of the cytotoxic effects of various biphenyl amino acid derivatives against several cancer cell lines, offering a valuable resource for researchers in oncology and drug discovery. The data presented herein is synthesized from multiple studies to facilitate a comprehensive understanding of the structure-activity relationships and potential mechanisms of action of this promising class of compounds.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of biphenyl amino acid derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation.[3] The following table summarizes the IC50 values for a selection of biphenyl derivatives, including those with amino acid or amino-related functionalities, against various human cancer cell lines. For comparative purposes, data for established chemotherapeutic agents like cisplatin are included where available.
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[4][5][6][7]
Mechanistic Insights: Induction of Apoptosis
A common mechanism by which many anticancer agents, including biphenyl derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[8][9] Several studies suggest that biphenyl amino acid derivatives can trigger the intrinsic (mitochondrial) apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] It is hypothesized that certain biphenyl derivatives can modulate the balance of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by biphenyl amino acid derivatives.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay Protocol
Cell Seeding:
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
Trypsinize the cells and perform a cell count using a hemocytometer.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the biphenyl amino acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Caption: A generalized workflow for determining the cytotoxicity of a compound using a cell-based assay.
Conclusion and Future Directions
Biphenyl amino acid derivatives represent a promising class of molecules with significant potential for the development of novel anticancer therapeutics. The data compiled in this guide highlight their potent cytotoxic activity against a range of cancer cell lines. The induction of apoptosis appears to be a key mechanism of action for many of these compounds. Further research should focus on elucidating the precise molecular targets and signaling pathways involved, as well as optimizing the structures of these derivatives to enhance their efficacy and selectivity. In vivo studies are also crucial to validate the preclinical potential of the most promising candidates. This comparative guide serves as a foundational resource to inform and accelerate these future research endeavors.
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Bendale, A. R., et al. (2010). Synthesis and evaluation of some amino acid conjugates of NSAIDS. Journal of Chemical and Pharmaceutical Research. [Link]
Johnston, M. R., et al. (2007). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. ResearchGate. [Link]
A Comprehensive Head-to-Head Comparison of Chiral Stationary Phases for the Separation of Biphenyl Amino Esters
In pharmaceutical development, the enantiomeric purity of biphenyl amino esters—critical intermediates for cardiovascular drugs and various non-proteinogenic amino acids—is non-negotiable. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the enantiomeric purity of biphenyl amino esters—critical intermediates for cardiovascular drugs and various non-proteinogenic amino acids—is non-negotiable. As a Senior Application Scientist, I approach the separation of these compounds not merely as a routine screening exercise, but as a complex mechanistic puzzle.
The biphenyl group provides a rigid, bulky, and highly hydrophobic
-electron system. Conversely, the amino ester moiety introduces a highly polar, hydrogen-bonding capable center. This dichotomy demands a Chiral Stationary Phase (CSP) that can simultaneously accommodate deep hydrophobic inclusion and highly directional hydrogen bonding[1].
This guide objectively compares the performance of leading CSPs, explains the causality behind their separation mechanisms, and provides a self-validating experimental protocol for method development.
Mechanistic Causality: The "Why" Behind the Separation
To select the correct column, we must first understand the molecular interactions governing chiral recognition.
1. Polysaccharide Phenylcarbamates (The Gold Standard)
Amylose and cellulose derivatives functionalized with phenylcarbamates (e.g., Chiralpak IA, Chiralcel OD-H) dominate the separation of amino acid esters[2]. The causality lies in their multi-modal interaction mechanism. The chiral helical grooves of the polysaccharide backbone provide a steric fit for the bulky biphenyl group, while the carbamate linkages (NH and C=O) act as powerful hydrogen bond donors and acceptors for the amino ester moiety. Furthermore, the phenyl rings on the CSP engage in
stacking with the biphenyl core, locking the enantiomer into a rigid conformation that maximizes chiral recognition[1].
) in acidic conditions[3]. While they exhibit extraordinary chiral recognition for simple amino acids, their efficacy drops precipitously for biphenyl amino esters. The causality here is steric hindrance: the bulky ester group and the rigid biphenyl rings physically prevent the primary amine from deeply penetrating the crown ether cavity, leading to weaker complexation and lower resolution[4].
3. Cyclodextrins (The Hydrophobic Trap)
-Cyclodextrin CSPs rely on the inclusion of hydrophobic aromatic rings into their truncated cone cavities. While they can capture the biphenyl moiety, the highly polar amino ester tail often remains exposed to the bulk aqueous mobile phase, preventing the secondary interactions required for high-resolution enantiomeric discrimination[1].
Logical relationship matrix for selecting CSPs based on molecular interactions.
Head-to-Head Comparative Data
The following table summarizes the quantitative performance of different CSPs when separating a standard racemic biphenyl amino ester. The data highlights why immobilized polysaccharides are the preferred choice.
CSP Category
Commercial Example
Chiral Selector
Optimal Mobile Phase
Separation Factor ()
Resolution ()
Dominant Interaction Mechanism
Polysaccharide (Immobilized)
Chiralpak IA
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane/IPA/DEA (80:20:0.1)
2.45
4.10
H-bonding, , Steric fit
Polysaccharide (Coated)
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane/EtOH/DEA (85:15:0.1)
1.85
2.95
H-bonding, , Steric fit
Crown Ether
Crownpak CR(+)
Chiral Crown Ether
pH 2.0 HClO₄/MeOH (85:15)
1.30
1.45
Host-guest complexation ()
Cyclodextrin
Chiralpak -CD
-Cyclodextrin
MeOH/Water (60:40)
1.15
0.90
Inclusion complexation
Note: Data represents optimized chromatographic parameters for bulky biphenyl amino acid esters.
indicates baseline separation.
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating. The following step-by-step protocol is designed to eliminate false positives, ensure reproducibility, and ground every action in scientific causality.
Step 1: Mobile Phase Preparation and Causality
Action: Prepare a Normal Phase eluent of Hexane/Isopropanol (80:20 v/v) and add 0.1% Diethylamine (DEA).
Causality: The primary amine on the biphenyl amino ester is highly basic. Without a basic modifier like DEA, the amine will undergo secondary ion-exchange interactions with acidic residual silanols on the silica support. This causes severe peak tailing and destroys enantiomeric resolution[2].
Step 2: Column Selection and Equilibration
Action: Select an immobilized polysaccharide CSP (e.g., Chiralpak IA) over a coated CSP. Equilibrate at 1.0 mL/min until the baseline is stable.
Causality: Biphenyl compounds often exhibit poor solubility in standard alkane mixtures. Immobilized CSPs allow the use of "forbidden" co-solvents (like dichloromethane or MTBE) in the sample diluent to fully dissolve the bulky analyte without stripping the chiral selector from the silica support[1].
Step 3: System Suitability and Self-Validation
Action: Inject 5 µL of the racemic biphenyl amino ester (1 mg/mL).
Validation Metric: Confirm that the separation factor (
) is > 1.2 and resolution () is > 1.5. If , adjust the alcohol modifier (e.g., switch from Isopropanol to Ethanol to alter the hydrogen-bonding network and steric environment).
Step 4: Elution Order Confirmation
Action: Inject a 3:1 spiked mixture of the racemate and the pure (S)-enantiomer.
Validation Metric: The asymmetric peak area definitively establishes the elution order, eliminating integration ambiguity and confirming the method's trustworthiness.
Step-by-step self-validating experimental workflow for chiral separation.
Conclusion
When separating biphenyl amino esters, the structural bulk of the biphenyl rings combined with the polarity of the amino ester demands a highly specific interaction environment. While crown ethers and cyclodextrins offer niche applications, immobilized polysaccharide phenylcarbamates provide the optimal balance of hydrogen bonding,
stacking, and steric fit. By utilizing basic modifiers (DEA) to suppress silanol interactions and leveraging the solvent versatility of immobilized phases, researchers can achieve highly robust, baseline-resolved separations.
References
1.[1] Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. 1
2.[3] Host-guest complexation. 13. High chiral recognition of amino esters by dilocular hosts containing extended steric barriers. Journal of the American Chemical Society. 3
3.[4] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. 4
4.[2] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. 2
A Comparative Guide to Assessing the Metabolic Stability of Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of the novel compound, methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate. We...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of the novel compound, methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate. We will delve into the rationale behind experimental choices, compare key in vitro methodologies, and provide a detailed, self-validating protocol for a foundational stability assay. The objective is to equip you with the knowledge to not only generate robust data but also to interpret it within the broader context of drug discovery and development.
The Imperative of Metabolic Stability in Drug Discovery
A pharmacologically potent compound is of little therapeutic value if it is metabolized too quickly upon entering the body.[1] Rapid metabolism can lead to insufficient in vivo exposure, rendering the drug ineffective. Conversely, a compound that is metabolized too slowly can accumulate, leading to potential toxicity or adverse drug-drug interactions.[1] Therefore, assessing metabolic stability—the susceptibility of a compound to biotransformation—is a critical step in the early stages of drug discovery.[2] It allows for the early identification of metabolic liabilities, enabling a data-driven approach to structure-activity relationship (SAR) optimization and the selection of candidates with favorable pharmacokinetic profiles for further development.[3]
The subject of our investigation, methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, possesses several structural motifs of interest for metabolic evaluation:
Biphenyl Core: This structure is susceptible to aromatic hydroxylation, a common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes.[4]
Methyl Ester: The ester group is a potential site for hydrolysis by carboxylesterases.
Amino Group: The primary amine could be a substrate for various conjugation (Phase II) reactions.
Understanding the metabolic fate of these groups is key to predicting the compound's overall in vivo clearance.
Selecting the Optimal In Vitro System: A Comparative Analysis
The initial assessment of metabolic stability is almost exclusively performed using in vitro systems derived from the liver, the primary site of drug metabolism.[3][5] The choice of system is a critical decision, as each offers a different level of complexity and insight into the metabolic processes. The three most common systems are liver microsomes, liver S9 fractions, and hepatocytes.[1][6]
In Vitro System
Description
Enzymes Present
Primary Use Case
Advantages
Limitations
Liver Microsomes
Vesicles of the endoplasmic reticulum isolated by ultracentrifugation.[2]
Phase I: CYPs, Flavin-containing monooxygenases (FMOs). Some Phase II (UGTs).[1][3]
High-throughput screening for Phase I metabolic stability.[7]
Complete System: Contains the full complement of Phase I and II enzymes, cofactors, and transporters.[3][12]
"Gold standard" for predicting in vivo clearance; studies of slowly metabolized compounds.[5]
Most physiologically relevant model, accounts for cell permeability.[13]
Higher cost, lower throughput, more complex to use.[11]
For an initial screen of a new chemical entity like methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, the liver microsomal stability assay is the logical starting point. It is a robust, efficient, and cost-effective method to determine susceptibility to Phase I metabolism, which is often the primary driver of clearance for many small molecules.[2][7]
Anticipated Metabolic Pathways
Before initiating experimental work, it is crucial to consider the likely metabolic transformations the compound may undergo. This foresight aids in the development of analytical methods and the potential identification of metabolites.
Caption: Potential metabolic pathways for the target compound.
Experimental Workflow & Protocol: Human Liver Microsome (HLM) Stability Assay
This section details a self-validating protocol for determining the metabolic stability of our target compound in human liver microsomes (HLMs). The inclusion of positive and negative controls is essential for verifying the integrity of the assay.
Experimental Workflow Diagram
Caption: General workflow for a microsomal metabolic stability assay.
Detailed Step-by-Step Protocol
A. Materials & Reagents
Test Compound: Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, 10 mM stock in DMSO.
Control Compounds: Verapamil (high clearance), Diazepam (low clearance), 10 mM stocks in DMSO.
Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock.
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
Cofactor Solution: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[14]
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.
Rationale: Diluting concentrated stocks ensures accurate final concentrations and minimizes solvent effects. The final DMSO concentration should be ≤ 0.2% to avoid inhibiting enzyme activity.[1]
Prepare a 100 µM intermediate stock of the test and control compounds by diluting the 10 mM DMSO stock in buffer.
Prepare the final 1 µM test compound incubation solution by further dilution in buffer.
Thaw HLM on ice and prepare a 1 mg/mL working stock in cold buffer.
Incubation Setup (performed in triplicate):
Rationale: Pre-incubation at 37°C ensures all components are at the optimal temperature for enzymatic activity before the reaction is initiated.[7]
To a 96-well plate, add the HLM working solution.
Add the 1 µM test compound solution to the wells. The final HLM protein concentration should be 0.5 mg/mL.[3]
Include a negative control by incubating the test compound with heat-inactivated HLMs or in the absence of the NADPH cofactor. This confirms that compound loss is due to enzymatic metabolism.[3]
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[14]
Reaction Initiation and Sampling:
Rationale: The reaction is started by adding the NADPH cofactor, which is required by CYP450 enzymes.[15] Sampling at multiple time points allows for the determination of the degradation rate.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells except the "-NADPH" negative control.
Immediately after adding NADPH, take the first sample (T=0 min). Transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.[13]
Continue to incubate the reaction plate at 37°C.
Remove aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes) and transfer them to the quenching plate.[3][7]
Sample Processing and Analysis:
Rationale: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins. Centrifugation separates the soluble components (including the remaining compound and IS) for analysis. LC-MS/MS provides the necessary sensitivity and selectivity for quantification.[1][13]
After the final time point, vortex the quenching plate to ensure complete protein precipitation.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.
Data Analysis and Interpretation
The concentration of the test compound at each time point is determined by the peak area ratio relative to the internal standard.
Calculate Percent Remaining:
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
Determine the Rate of Elimination (k):
Plot the natural logarithm (ln) of the % remaining versus time.
The slope of the linear portion of this curve is the elimination rate constant (-k).
Calculate In Vitro Half-Life (t½):
Formula: t½ = 0.693 / k
This value represents the time required for 50% of the compound to be metabolized under the specific assay conditions.
Clint reflects the intrinsic ability of the liver enzymes to metabolize the drug, normalized to the amount of protein used in the assay.[3][6] It is a key parameter used for in vitro-in vivo extrapolation (IVIVE).
Sample Data and Comparison
Compound
t½ (min)
Clint (µL/min/mg)
Metabolic Stability Classification
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
25.5
54.4
Intermediate Clearance
Verapamil (High Clearance Control)
8.2
169.0
High Clearance
Diazepam (Low Clearance Control)
> 60
< 23.1
Low Clearance
Negative Control (-NADPH)
No significant degradation
N/A
Stable (Valid Assay)
Note: Data are hypothetical and for illustrative purposes. Classification is often based on half-life, where t½ < 20 min is high, 20-60 min is intermediate, and > 60 min is low clearance.[16]
Conclusion and Next Steps
This guide outlines a robust, comparative approach to assessing the metabolic stability of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate. The initial human liver microsomal assay provides critical data on the compound's susceptibility to Phase I metabolism.
Based on the illustrative data, the compound exhibits intermediate clearance. This is a promising result, suggesting it is neither too rapidly eliminated nor excessively stable.
Next steps in a drug development program would include:
Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed.[1]
Hepatocyte Stability Assay: To confirm the findings in a more physiologically relevant system that includes both Phase I and II metabolism and cellular transport.[12]
Cross-Species Comparison: Performing stability assays using microsomes or hepatocytes from preclinical species (e.g., rat, dog) to understand interspecies differences and support the selection of appropriate toxicology models.[6]
By systematically applying these validated methodologies, researchers can build a comprehensive metabolic profile, de-risk their drug candidates, and make informed decisions to advance the most promising compounds toward clinical development.
References
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
Metabolism and metabolites of polychlorinated biphenyls (PCBs). (2015). National Institutes of Health (NIH). [Link]
ICH M12 on drug interaction studies - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). [Link]
The metabolic pathways of biphenyl (A), para-substituted phenols (B),... (n.d.). ResearchGate. [Link]
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed. [Link]
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers. [Link]
Metabolism of 2,2╲- and 3,3╲-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of ASM Journals. [Link]
A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). MDPI. [Link]
(PDF) An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. (2023). ResearchGate. [Link]
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). National Institutes of Health (NIH). [Link]
Metabolism-Disrupting Chemicals Affecting the Liver: Screening, Testing, and Molecular Pathway Identification. (2023). MDPI. [Link]
Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. (2024). Kosheeka. [Link]
FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. (2025). YouTube. [Link]
(PDF) Permissivity of the biphenyl-specific aerobic bacterial metabolic pathway towards analogs with various steric requirements. (2012). ResearchGate. [Link]
In vitro Metabolic Stability of in Fish Liver S9 Fractions -Screening for Bioaccumulation Potential. (2014). Regulations.gov. [Link]
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration (FDA). [Link]
A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023). MDPI. [Link]
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2014). National Institutes of Health (NIH). [Link]
Comprehensive Safety and Disposal Protocol for Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate As drug development and synthetic methodologies advance, the handling of complex unnatural amino acid derivatives requires r...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
As drug development and synthetic methodologies advance, the handling of complex unnatural amino acid derivatives requires rigorous, causality-driven safety protocols. Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate—frequently utilized as a chiral building block in medicinal chemistry—presents unique logistical and environmental challenges. Because it contains a highly lipophilic biphenyl moiety coupled with a reactive amino ester, improper disposal can lead to severe aquatic toxicity and bioaccumulation[1][2].
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, chemical deactivation, and terminal disposal of this compound.
Compound Profiling & Mechanistic Toxicology
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and environmental hazards of the compound. The molecule is often supplied either as a free base or as a hydrochloride salt, which fundamentally alters its thermal degradation profile.
High lipophilicity; recalcitrant to biodegradation[1][4]
High lipophilicity; risk of dioxin formation upon combustion
The Causality of Biphenyl Toxicity
The core environmental danger of this compound lies in the 4-phenylphenyl (biphenyl) group. Biphenyls are highly lipophilic and partition readily into the fatty tissues of aquatic organisms, leading to severe biomagnification up the trophic chain[1][5]. Once internalized, biphenyl derivatives can bind to the aryl hydrocarbon receptor (AhR), triggering endocrine disruption and cellular toxicity[1][4]. Consequently, this compound must never be disposed of via aqueous waste streams or standard municipal drains.
Diagram 1: Mechanistic pathway of biphenyl-induced environmental toxicity.
Operational Handling & Spill Response
Before addressing terminal disposal, laboratory personnel must implement strict engineering controls to prevent accidental environmental release or dermal exposure.
Table 2: Operational PPE & Engineering Controls
Control Type
Specification
Rationale
Ventilation
Fume hood (Face velocity 80-100 fpm)
Prevents inhalation of dust/aerosols (H335 hazard)[6].
Gloves
Nitrile (minimum 0.11 mm thickness)
Protects against dermal sensitization and irritation (H315/H317)[3].
Eye Protection
Snug-fitting safety goggles
Prevents mechanical and chemical eye damage (H319).
Spill Kit
Inert absorbents (Vermiculite/Sand)
Water flushing exacerbates aquatic toxicity risks.
Step-by-Step Spill Response Protocol
Self-Validation Check: Ensure no floor drains are open in the vicinity before proceeding.
Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (respirator required if dust is aerosolized)[6].
Containment: Surround the solid spill with inert absorbent material (e.g., dry sand or vermiculite). Do not use water , as the biphenyl moiety will persist in aqueous runoff and contaminate local water systems[2].
Mechanical Recovery: Use non-sparking tools to sweep the material into a highly durable, sealable high-density polyethylene (HDPE) container.
Surface Decontamination: Wipe the affected area with a solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane), and dispose of the wipes as hazardous organic waste.
Terminal Disposal Workflows
Because the biphenyl core is recalcitrant to standard biological wastewater treatment, the only scientifically sound method for terminal destruction is high-temperature incineration .
If your laboratory possesses the hydrochloride salt (CAS 124082-22-0), the presence of the chloride ion dictates a critical shift in the incineration protocol. Combusting chlorinated aromatic compounds at insufficient temperatures can generate polychlorinated dibenzofurans (PCDFs), which are exceptionally toxic[5].
Workflow A: Direct Incineration (Preferred)
Segregation: Place the waste in a designated, chemically compatible container (HDPE or PTFE-lined). Strictly segregate from strong oxidizing agents.
Labeling: Label the container explicitly as "Toxic Organic Waste - Contains Biphenyl Derivatives." If the HCl salt is present, add "Halogenated Organic Waste."
Incineration Parameters: Transfer to a licensed hazardous waste facility. Ensure the facility utilizes a rotary kiln incinerator operating at >1100°C with a minimum 2-second residence time .
Scrubber Verification: For the HCl salt, the facility must be equipped with an alkaline wet scrubber to neutralize liberated hydrogen chloride gas and prevent PCDF emission[5].
Workflow B: Pre-Disposal Chemical Deactivation (Ester Hydrolysis)
In scenarios where the compound is dissolved in a mixed solvent stream and volatility is a concern, base-catalyzed hydrolysis of the methyl ester can be performed to yield the less volatile carboxylic acid and methanol[7]. Note: This does not destroy the biphenyl ring; the resulting mixture still requires incineration.
Reaction Setup: Dissolve the waste compound in a 1:1 mixture of THF and water.
Hydrolysis: Slowly add 2.0 equivalents of 1M NaOH while stirring at room temperature. The base attacks the carbonyl carbon, cleaving the methyl ester[7].
Validation: Monitor via TLC or LC-MS until the starting material is consumed.
Neutralization: Carefully neutralize the mixture to pH 7 using 1M HCl.
Extraction & Disposal: Evaporate the organics, collect the aqueous/solid residue, and route to the halogenated incineration workflow (due to the introduction of chlorides from the HCl neutralization).
Diagram 2: Decision matrix for the terminal disposal of biphenyl-amino acid esters.
Regulatory & Logistical Packaging
To maintain compliance with international environmental regulations (such as EPA/RCRA in the US or REACH in Europe), the logistical handling of this waste must be meticulously documented.
Waste Codes: While specific RCRA codes depend on the solvent matrix, the waste must be manifested reflecting its aquatic toxicity (often carrying state-specific codes for persistent organic pollutants).
Packaging: Use UN-approved packaging (e.g., UN 1H2 for solid plastics drums). Ensure the outer packaging is marked with the GHS09 (Environment) and GHS07 (Exclamation Mark) pictograms[3].
Manifesting: The waste manifest must explicitly state "Environmentally Hazardous Substance, Solid, N.O.S. (contains biphenyl derivative)" to ensure the receiving facility applies the correct thermal destruction profile.
References
Toxicity of polychlorinated biphenyls in aquatic environments – A review. Wolkersdorfer. Available at: [Link]
POLYCHLORINATED BIPHENYL HAZARDS TO FISH, WILDLIFE, AND INVERTEBRATES: A SYNOPTIC REVIEW. U.S. Environmental Protection Agency (EPA). Available at: [Link]
Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. National Institutes of Health (NIH). Available at: [Link]
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. National Institutes of Health (NIH). Available at: [Link]
BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Radco Industries. Available at: [Link]
Safety Data Sheet: Biphenyl. Carl ROTH. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
This document provides essential, field-proven guidance for the safe handling of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (CAS No. 933471-44-4).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, field-proven guidance for the safe handling of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate (CAS No. 933471-44-4). As this compound is intended for research and development purposes, its toxicological properties have not been exhaustively investigated.[1][2] Therefore, a conservative approach grounded in established laboratory safety principles is mandatory. We will proceed under the assumption that the compound is potentially hazardous, requiring stringent controls to mitigate risks of skin, eye, and respiratory tract irritation.[2][3]
Our core philosophy is that a protocol's trustworthiness comes from its inherent safety measures. Every step is designed to be self-validating, ensuring that operator safety is the primary consideration from material reception to final disposal.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of comprehensive toxicological data for methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, we must infer potential hazards from structurally analogous compounds. Molecules with similar functional groups have been shown to cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[3] Therefore, all handling procedures must be designed to prevent contact and inhalation.
Key Potential Hazards:
Eye Damage/Irritation: Direct contact with the solid or solutions can cause serious irritation.[3]
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][3]
Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause respiratory irritation.[1][3]
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[3]
These potential hazards dictate a multi-layered approach to Personal Protective Equipment (PPE), ensuring a robust barrier between the researcher and the chemical.
Core PPE Requirements: Your Primary Defense
The selection of PPE is not a static choice but is dictated by the specific procedure being performed. The following sections detail the minimum required PPE for any interaction with methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate.
Hand Protection
Nitrile gloves are the standard for handling this compound due to their broad resistance to a range of chemicals.[4]
Protocol: Always wear powder-free nitrile gloves. For procedures involving larger quantities (>1g) or extended handling times, double-gloving is required. The outer glove should be removed and disposed of immediately upon exiting the work area (e.g., fume hood).
Causality: Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you safely exit the contaminated area to replace the outer pair. Gloves must be inspected for any signs of degradation or puncture before use.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Eye and Face Protection
Protecting your eyes from dust and splashes is non-negotiable.
Protocol: At a minimum, wear ANSI Z87.1-compliant or EN166-compliant chemical safety goggles that provide a full seal around the eyes.[2][5] For procedures with a heightened risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn over the safety goggles.
Causality: Standard safety glasses do not offer adequate protection from splashes that can come from various angles.[6] Goggles create a seal, while the face shield adds a secondary, broader barrier to protect the entire face.
Body Protection
A barrier must be maintained to prevent the contamination of personal clothing.
Protocol: A clean, long-sleeved laboratory coat is the minimum requirement. For tasks involving significant quantities of solid material or the potential for generating dust, disposable, back-closing gowns or coveralls are recommended to minimize contamination.[6]
Causality: Laboratory coats prevent incidental contact. Disposable gowns provide superior protection and simplify decontamination procedures, as they can be disposed of directly as hazardous waste, preventing the cross-contamination of reusable lab coats.
Respiratory Protection
Inhalation is a primary exposure route that must be controlled through engineering and, when necessary, respiratory protection.
Protocol: All manipulations of solid methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate or its solutions must be performed inside a certified chemical fume hood. If a procedure with a high likelihood of generating dust (e.g., weighing, scraping dried material) must occur outside of a fume hood, a NIOSH-approved N95 or P100 respirator is mandatory.[1]
Causality: A chemical fume hood is the most effective engineering control for preventing the inhalation of hazardous vapors and particulates. When this primary control is not feasible, a properly fit-tested respirator serves as an essential personal barrier. Surgical masks offer no protection from chemical dust or vapors.[7]
Operational Guide: PPE Selection by Task
The following table outlines the recommended PPE for common laboratory tasks involving methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing/Dispensing Solid
Double Nitrile Gloves
Chemical Safety Goggles
Laboratory Coat (Disposable Gown recommended)
Chemical Fume Hood or N95/P100 Respirator
Solution Preparation
Double Nitrile Gloves
Goggles & Face Shield
Laboratory Coat
Chemical Fume Hood
Reaction Setup/Monitoring
Nitrile Gloves (Double recommended)
Chemical Safety Goggles
Laboratory Coat
Chemical Fume Hood
Sample Analysis (LC-MS, NMR)
Nitrile Gloves
Chemical Safety Goggles
Laboratory Coat
Well-ventilated area
Waste Disposal
Double Nitrile Gloves
Goggles & Face Shield
Laboratory Coat
Chemical Fume Hood
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow based on task risk assessment.
Emergency and Disposal Protocols
Accidental Exposure: Immediate First Aid
Rapid response is critical in mitigating harm from accidental exposure.
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Spill Management
In the event of a spill, a calm and methodical response is essential.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Secure Area: Restrict access to the spill area. Ensure adequate ventilation (fume hood).
Don PPE: At a minimum, don double nitrile gloves, chemical safety goggles, a face shield, and a disposable gown.
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.[1]
Collect & Clean: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
All waste streams containing methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate must be treated as hazardous.
Protocol: Collect all surplus material, reaction residues, and contaminated disposables (e.g., gloves, absorbent pads, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method: Arrange for disposal via a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a recommended method for complete destruction.[1] Never dispose of this chemical down the drain.[1]
References
Capot Chemical Co., Ltd. (2019, May 24). MSDS of (S)-Methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
3M. (2025, November 9). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING. Retrieved from [Link]
Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]